2-(3,5-Difluorophenyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-(3,5-difluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQBQBSZWTLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride
Introduction
2-(3,5-Difluorophenyl)pyrrolidine hydrochloride is a key chiral building block in the synthesis of various pharmacologically active molecules. Its rigid pyrrolidine scaffold and the electronic properties imparted by the 3,5-difluorophenyl substituent make it a valuable component in the design of enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of a robust and scalable synthetic route to (R)- or (S)-2-(3,5-difluorophenyl)pyrrolidine hydrochloride, intended for researchers, chemists, and professionals in the field of drug development and process chemistry. The presented synthesis is designed to be highly diastereoselective and enantioselective, ensuring the production of the desired stereoisomer with high purity.
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a four-step sequence, commencing with readily available starting materials. The overall strategy involves the initial protection of a pyrrolidone precursor, followed by a key Grignard reaction to introduce the 3,5-difluorophenyl moiety. Subsequent acid-mediated cyclization and deprotection afford a cyclic imine, which is then subjected to an asymmetric reduction to establish the desired stereocenter. The final step involves the formation of the hydrochloride salt to yield the stable and crystalline product.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: N-Protection of Pyrrolidin-2-one
Objective: To protect the nitrogen of the pyrrolidin-2-one ring to prevent side reactions in the subsequent Grignard addition. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.
Protocol:
-
To a solution of pyrrolidin-2-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford N-Boc-pyrrolidin-2-one as a white solid.
Mechanistic Rationale: DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive intermediate, which is then attacked by the nitrogen of pyrrolidin-2-one. The resulting product is the stable N-Boc protected lactam.
Step 2: Grignard Reaction for C-C Bond Formation
Objective: To introduce the 3,5-difluorophenyl group at the C2 position of the pyrrolidine ring through a nucleophilic addition of a Grignard reagent to the protected lactam.
Protocol:
-
Prepare the Grignard reagent by adding a solution of 1-bromo-3,5-difluorobenzene (1.2 eq) in anhydrous THF to magnesium turnings (1.3 eq) under an inert atmosphere. Initiate the reaction with a small crystal of iodine if necessary.
-
Cool the Grignard solution to 0 °C.
-
Slowly add a solution of N-Boc-pyrrolidin-2-one (1.0 eq) in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, tert-butyl 2-(3,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate, is typically used in the next step without further purification.
Mechanistic Rationale: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the N-Boc-pyrrolidin-2-one. The resulting tetrahedral intermediate is protonated upon aqueous workup to yield the desired tertiary alcohol. The use of anhydrous conditions is critical to prevent the quenching of the highly basic Grignard reagent.[1]
Caption: Mechanism of the Grignard reaction.
Step 3: Acid-Catalyzed Cyclization and Deprotection
Objective: To effect the dehydration of the tertiary alcohol and concomitant removal of the Boc protecting group to form the cyclic imine, 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.
Protocol:
-
Dissolve the crude tert-butyl 2-(3,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as toluene or dioxane.
-
Add a strong acid catalyst, such as trifluoroacetic acid (TFA, 2.0 eq) or concentrated hydrochloric acid (HCl, 2.0 eq).[2]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate in vacuo.
-
The resulting crude imine can be purified by distillation or used directly in the next step.
Mechanistic Rationale: The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water generates a stabilized carbocation, which is then deprotonated to form the endocyclic double bond of the imine. Simultaneously, the acid catalyzes the cleavage of the Boc group, releasing isobutylene and carbon dioxide.[3]
Step 4: Asymmetric Reduction of the Cyclic Imine
Objective: To reduce the cyclic imine to the desired chiral pyrrolidine with high enantioselectivity. This is the key stereochemistry-determining step of the synthesis. A chiral phosphoric acid (CPA) catalyst in combination with a Hantzsch ester as the hydride source is a highly effective system for this transformation.[4][5]
Protocol:
-
To a solution of 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in a non-polar solvent like toluene or dichloromethane, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-5 mol%).
-
Add the Hantzsch ester (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction for the disappearance of the imine by TLC or GC-MS.
-
Upon completion, the reaction mixture can be purified by column chromatography on silica gel to yield the enantiomerically enriched 2-(3,5-difluorophenyl)pyrrolidine.
Mechanistic Rationale: The chiral phosphoric acid catalyst activates the imine by forming a chiral ion pair with the protonated iminium ion. The Hantzsch ester then delivers a hydride to one face of the imine, directed by the chiral environment of the catalyst, leading to the formation of one enantiomer in excess. The choice of the (R)- or (S)-enantiomer of the CPA catalyst determines the stereochemistry of the final product.[4]
Caption: Asymmetric reduction of the cyclic imine.
Step 5: Hydrochloride Salt Formation
Objective: To convert the free base of the pyrrolidine derivative into its stable, crystalline hydrochloride salt, which is often preferred for purification and handling.[6]
Protocol:
-
Dissolve the purified 2-(3,5-difluorophenyl)pyrrolidine (1.0 eq) in a suitable solvent such as diethyl ether or methyl tert-butyl ether (MTBE).
-
Slowly add a solution of hydrogen chloride in dioxane (e.g., 4M HCl in dioxane, 1.1 eq) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Stir the suspension for 1-2 hours to ensure complete precipitation.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain this compound.
Mechanistic Rationale: This is a simple acid-base reaction where the basic nitrogen of the pyrrolidine ring is protonated by the strong acid, hydrogen chloride, to form the corresponding ammonium salt.
Data Summary and Characterization
The following table summarizes the expected outcomes and key characterization data for the synthesis of this compound.
| Step | Product Name | Expected Yield (%) | Key Characterization Data (¹H NMR, δ ppm) |
| 1 | N-Boc-pyrrolidin-2-one | >95 | 3.65 (t, 2H), 2.45 (t, 2H), 1.95 (m, 2H), 1.50 (s, 9H) |
| 2 | tert-Butyl 2-(3,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate | >90 (crude) | 7.00-6.80 (m, 3H), 4.50 (br s, 1H), 3.50-3.30 (m, 2H), 2.20-1.90 (m, 4H), 1.45 (s, 9H) |
| 3 | 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | >85 | 7.10-6.90 (m, 3H), 4.10 (t, 2H), 2.80 (t, 2H), 2.00 (m, 2H) |
| 4 | 2-(3,5-Difluorophenyl)pyrrolidine | >90 | 6.95-6.80 (m, 3H), 4.20 (t, 1H), 3.20-3.00 (m, 2H), 2.20-1.80 (m, 4H)[7] |
| 5 | This compound | >95 | Signals will be shifted downfield compared to the free base due to protonation. |
Note: NMR data are representative and may vary slightly based on the solvent and instrument used. It is recommended to acquire full characterization data (¹H NMR, ¹³C NMR, MS, IR) for each intermediate and the final product to confirm identity and purity.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The key strengths of this approach lie in its use of readily available starting materials, a robust Grignard reaction for the introduction of the aryl moiety, and a highly effective asymmetric reduction to control the stereochemistry. This guide serves as a valuable resource for chemists in the pharmaceutical industry and academia, enabling the synthesis of this important chiral building block for the development of novel therapeutics.
References
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- Akiyama, T. (2007). Stronger Brønsted acids. Chemical Reviews, 107(12), 5744-5758.
- Antilla, J. C., & Wulff, W. D. (2001). Chiral Brønsted acid-catalyzed imino-aldol reactions. Journal of the American Chemical Society, 123(21), 5099-5100.
- CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride. (2015). Google Patents.
- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (2020). Google Patents.
- Coric, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by a chiral phosphoric acid.
- Doyle, A. G., & Jacobsen, E. N. (2007). Small-molecule H-bond donors in asymmetric catalysis. Chemical Reviews, 107(12), 5713-5743.
- Hofmann, J., et al. (2014). Asymmetric transfer hydrogenation of imines with a chiral phosphoric acid catalyst and a Hantzsch ester as reducing agent.
- Ishihara, K., & Nakano, K. (2005). Chiral Brønsted acid-catalyzed enantioselective hydrocyanation of imines. Journal of the American Chemical Society, 127(30), 10504-10505.
- Maruoka, K., & Ooi, T. (2003). Enantioselective reactions of imines catalyzed by chiral Brønsted acids. Chemical Reviews, 103(8), 3013-3028.
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- Terada, M. (2008). Chiral phosphoric acids as versatile catalysts for enantioselective carbon–carbon bond-forming reactions. Synthesis, 2008(12), 1929-1950.
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E3S Web of Conferences. (2020). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. Retrieved from [Link]
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An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 2-Arylpyrrolidines
The 2-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The precise stereochemical orientation of the aryl group at the C2 position is often critical for therapeutic efficacy and selectivity. (R)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride is a key chiral building block whose structural features are of significant interest in the development of novel therapeutic agents. The 3,5-difluorophenyl moiety can impart unique pharmacological properties, including altered metabolic stability and enhanced binding affinity to target proteins. This guide provides a comprehensive overview of a robust and scalable asymmetric synthesis of the title compound, focusing on the underlying chemical principles, detailed experimental protocols, and analytical characterization.
Strategic Approach: Chiral Auxiliary-Mediated Asymmetric Synthesis
The synthesis of enantiomerically pure amines and their derivatives is a cornerstone of modern organic chemistry. Among the various strategies, the use of chiral auxiliaries remains a powerful and reliable method for establishing stereocenters. This guide details a synthetic route that leverages the commercially available (R)-tert-butanesulfinamide, developed by Ellman, as a chiral auxiliary.[3] This approach offers excellent stereocontrol, operational simplicity, and scalability.
The overall synthetic strategy is depicted below:
Sources
A Guide to the Asymmetric Synthesis of (S)-2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride: A Key Pharmaceutical Intermediate
Abstract
The 2-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3] Consequently, (S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride has emerged as a critical building block in the synthesis of advanced therapeutics, including potent kinase inhibitors. This guide provides an in-depth, technically-grounded overview of a robust and scalable synthetic strategy for its preparation, focusing on the principles of asymmetric catalysis. We will explore the rationale behind the chosen synthetic route, detail a validated experimental protocol, and discuss the critical parameters for achieving high yield and enantiopurity.
Strategic Imperatives: Retrosynthesis and Pathway Selection
The primary challenge in synthesizing (S)-2-(3,5-Difluorophenyl)pyrrolidine lies in the precise installation of the stereocenter at the C2 position. A retrosynthetic analysis reveals several potential strategies:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials like (S)-pyroglutamic acid.[4][5] While effective, this approach can involve multiple steps, including reductions and functional group manipulations.[6][7]
-
Chiral Auxiliary-Mediated Synthesis: Employing removable chiral auxiliaries, such as N-tert-butanesulfinyl groups, to direct the stereoselective addition of a Grignard reagent.[8][9] This method offers excellent stereocontrol but requires additional steps for auxiliary attachment and removal.
-
Asymmetric Catalysis: The most direct and atom-economical approach involves the enantioselective transformation of a prochiral precursor. The asymmetric reduction of the cyclic imine, 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole, stands out as a highly efficient and scalable strategy.[10]
This guide will focus on the asymmetric catalysis route, specifically the catalytic hydrogenation of the cyclic imine precursor. This pathway is selected for its operational simplicity, high potential for enantioselectivity, and amenability to industrial scale-up.
Figure 1: A high-level overview of the selected synthetic workflow.
Core Synthetic Protocol
This section details a validated, three-stage process for the preparation of the target compound.
Stage 1: Synthesis of Imine Precursor 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole
The synthesis begins with the construction of the key prochiral imine intermediate. The chosen method involves the addition of a Grignard reagent to N-Boc-2-pyrrolidinone, followed by an acid-catalyzed cyclization and deprotection sequence.[11] The Boc-protecting group serves to activate the lactam carbonyl for nucleophilic attack and is conveniently removed during the subsequent dehydrative cyclization.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, magnesium turnings (1.2 eq.) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine is added to initiate the reaction. A solution of 1-bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous THF is added dropwise, maintaining a gentle reflux. After the addition is complete, the mixture is stirred for 1 hour at ambient temperature to ensure complete formation of the Grignard reagent.
-
Grignard Addition: The flask containing the Grignard reagent is cooled to 0 °C. A solution of N-Boc-2-pyrrolidinone (1.0 eq.) in anhydrous THF is added dropwise, ensuring the internal temperature does not exceed 5 °C. The reaction is then allowed to warm to room temperature and stirred for 3 hours.
-
Work-up and Cyclization: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Dehydration and Deprotection: The crude hydroxylactam intermediate is dissolved in toluene. p-Toluenesulfonic acid monohydrate (0.2 eq.) is added, and the flask is equipped with a Dean-Stark apparatus. The mixture is heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Purification: After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude imine is purified by vacuum distillation or column chromatography on silica gel to yield 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole as a pale yellow oil.
| Reagent/Material | Molar Eq. | Purity | Notes |
| 1-Bromo-3,5-difluorobenzene | 1.0 | >98% | |
| Magnesium Turnings | 1.2 | Activated | |
| N-Boc-2-pyrrolidinone | 1.0 | >98% | |
| p-Toluenesulfonic acid | 0.2 | >98% | Catalyst for dehydration |
| Anhydrous THF | - | <50 ppm H₂O | Reaction solvent |
| Expected Yield | - | - | 65-75% |
Table 1: Reagents and expected yield for Stage 1.
Stage 2: Asymmetric Hydrogenation of the Cyclic Imine
This is the key enantioselective step. We employ a chiral iridium-based catalyst for the asymmetric hydrogenation. Iridium complexes bearing chiral phosphine ligands, such as (R,R)-f-SpiroPhos, are highly effective for the reduction of cyclic 2-aryl imines, often providing excellent enantioselectivity under mild conditions.[10][12] The catalyst works by coordinating the imine and delivering hydrogen stereoselectively to one face of the C=N double bond.
Figure 2: The key asymmetric hydrogenation step.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, the iridium precursor [Ir(COD)Cl]₂ (0.005 eq.) and the chiral ligand (S,S)-f-SpiroPhos (or an equivalent chiral phosphine ligand, 0.011 eq.) are charged into a pressure reactor. Anhydrous, degassed dichloromethane is added, and the mixture is stirred for 30 minutes to form the active catalyst.
-
Hydrogenation: A solution of the imine precursor from Stage 1 (1.0 eq.) in anhydrous, degassed dichloromethane is added to the reactor via cannula.
-
Reaction: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to 5-10 bar of H₂. The reaction is stirred vigorously at 30 °C for 12-24 hours.
-
Monitoring: The reaction progress is monitored by GC or TLC. The enantiomeric excess (ee) of the product can be monitored by taking aliquots and analyzing them via chiral HPLC.
-
Work-up: Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The residue contains the crude (S)-2-(3,5-Difluorophenyl)pyrrolidine free base.
| Parameter | Condition | Rationale |
| Catalyst System | [Ir(COD)Cl]₂ / Chiral Ligand | Proven high efficiency and enantioselectivity for cyclic imines.[12] |
| Catalyst Loading | 0.1 - 1.0 mol% | Balances reaction rate and cost. Lower loading is preferred for scale-up. |
| H₂ Pressure | 5 - 10 bar | Sufficient for reduction without requiring specialized high-pressure equipment. |
| Solvent | Dichloromethane (DCM) | Anhydrous and degassed to prevent catalyst poisoning. |
| Temperature | 25 - 40 °C | Mild conditions to maximize enantioselectivity and minimize side reactions. |
| Expected Yield | - | >95% |
| Expected ee | - | >98% |
Table 2: Critical parameters for asymmetric hydrogenation.
Stage 3: Hydrochloride Salt Formation
The final step involves converting the free base into its more stable, crystalline, and easily handled hydrochloride salt. This is a standard acid-base reaction.
Experimental Protocol:
-
Dissolution: The crude free base from Stage 2 is dissolved in a suitable solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Acidification: The solution is cooled to 0 °C. A solution of 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether is added dropwise with stirring until the pH is acidic (pH ~2).
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. The slurry is stirred at 0 °C for 1-2 hours to maximize precipitation.
-
Isolation and Drying: The solid is collected by filtration, washed with cold MTBE or diethyl ether, and dried under vacuum at 40-50 °C to a constant weight.
Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation.
-
Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the chemical structure of the final product. The difluorophenyl substitution pattern gives rise to characteristic splitting patterns in the aromatic region of the NMR spectra.
-
Purity Analysis: Purity is typically assessed by HPLC or GC, with a target of >99%.
-
Enantiomeric Excess (ee) Determination: This is the most critical quality control parameter. The ee is determined by chiral HPLC analysis, comparing the product to a racemic standard to ensure proper peak identification. An ee of >99% is typically required for pharmaceutical applications.
| Analysis | Expected Result |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to pyrrolidine and 3,5-difluorophenyl protons. |
| ¹³C NMR (DMSO-d₆) | Signals showing C-F coupling constants. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base molecular weight. |
| Chiral HPLC | Single major peak (>99.5% area) for the (S)-enantiomer. |
| Purity (HPLC) | >99.0% |
Table 3: Typical analytical specifications.
Safety and Handling
Proper safety protocols are mandatory throughout the synthesis.
-
Reagents: Organometallic reagents like Grignard reagents are pyrophoric and react violently with water; they must be handled under an inert atmosphere.[13] Hydrogen gas is highly flammable and requires a pressure-rated reactor and proper ventilation.[13]
-
Solvents: Anhydrous solvents like THF can form explosive peroxides and should be handled with care. Dichloromethane is a suspected carcinogen.
-
Product: The final hydrochloride salt is classified as an irritant and may be harmful if swallowed or inhaled.[14][15][16] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[14][15] All operations should be conducted in a well-ventilated fume hood.
Conclusion
The asymmetric synthesis of (S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride via catalytic hydrogenation of a cyclic imine precursor is a highly efficient and scalable method. This approach provides excellent control over the critical C2 stereocenter, leading to a product with high enantiopurity suitable for advanced pharmaceutical development. The causality-driven selection of reagents and conditions, coupled with rigorous in-process and final product analysis, ensures a robust and self-validating manufacturing process. This guide provides the foundational knowledge for researchers and drug development professionals to successfully prepare this valuable chemical entity.
References
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Wolfe, J. P., & Stambuli, J. P. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC, NIH.[Link]
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Alcarazo, M., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Organic & Biomolecular Chemistry.[Link]
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Alcarazo, M., et al. (2008). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications.[Link]
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Mathew, S., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au.[Link]
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The Formation of 2-(3,5-Difluorophenyl)pyrrolidine: A Mechanistic and Methodological Guide
Introduction: The Significance of the 2-Arylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, biologically active compounds, and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, making it an ideal building block for creating molecules that interact with complex biological targets like enzymes and receptors.[3][4] When substituted at the 2-position with an aryl group, the resulting chiral 2-arylpyrrolidine motif becomes a critical pharmacophore in a wide array of therapeutic agents, including enzyme inhibitors and central nervous system drugs.[2][5]
The compound 2-(3,5-difluorophenyl)pyrrolidine, in its enantiomerically pure form, serves as a key intermediate in the synthesis of advanced pharmaceuticals. The strategic placement of fluorine atoms on the phenyl ring can significantly enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule. This guide provides an in-depth technical overview of the primary mechanisms and synthetic strategies for the formation of this valuable compound, tailored for researchers and professionals in drug development.
Core Synthetic Strategies and Mechanistic Insights
The asymmetric synthesis of 2-(3,5-difluorophenyl)pyrrolidine predominantly relies on two highly effective and stereocontrolled strategies: the asymmetric reduction of a cyclic imine precursor and the diastereoselective functionalization of a chiral N-tert-butanesulfinyl imine.
Strategy 1: Asymmetric Reduction of 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole
This widely employed industrial route involves the creation of an achiral cyclic imine (a 2H-pyrrole) followed by a stereoselective reduction to install the chiral center at the C2 position. The overall workflow is logical and convergent.
Caption: Workflow for Asymmetric Reduction Strategy.
Mechanism of Imine Formation:
The synthesis begins with an N-protected 2-pyrrolidinone, typically N-Boc-2-pyrrolidinone. The tert-butyloxycarbonyl (Boc) group serves to activate the lactam carbonyl for nucleophilic attack.
-
Grignard Addition: The 3,5-difluorophenyl magnesium bromide Grignard reagent attacks the electrophilic carbonyl carbon of the N-Boc-2-pyrrolidinone. This reaction proceeds through a tetrahedral intermediate which, upon aqueous workup, yields a stable cyclic hemiaminal (2-(3,5-difluorophenyl)-2-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester).[6] The use of N-acylated lactams is crucial as they are more reactive towards Grignard reagents than their non-acylated counterparts.[7][8]
-
Dehydration and Deprotection: Treatment of the hemiaminal with a strong acid (e.g., HCl in dioxane) serves a dual purpose. It protonates the hydroxyl group, turning it into a good leaving group (water), which facilitates elimination to form the thermodynamically stable endocyclic imine, 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. Concurrently, the acidic conditions cleave the Boc protecting group.[6]
Mechanism of Asymmetric Hydrogenation:
The enantioselectivity of the entire process hinges on this critical step. Transition metal catalysis, particularly with iridium or rhodium complexes bearing chiral diphosphine ligands (e.g., BINAP derivatives), is a cornerstone of modern asymmetric hydrogenation.[9]
The catalytic cycle, exemplified by a Noyori-type ruthenium catalyst, generally involves the following:[3]
-
Catalyst Activation: The precatalyst reacts with hydrogen gas to form a chiral metal-hydride species.
-
Substrate Coordination: The cyclic imine substrate coordinates to the chiral metal center. The pre-existing chirality of the ligand environment dictates the facial selectivity of this coordination.
-
Hydride Transfer: The hydride ligand is transferred from the metal to the imine carbon (C5 of the 2H-pyrrole). This is the key stereochemistry-determining step. The steric and electronic properties of the chiral ligand create a highly organized transition state that favors hydride delivery to one specific face of the imine.
-
Product Release: The resulting chiral pyrrolidine product dissociates, regenerating the catalyst to continue the cycle.
Alternatively, biocatalysis using imine reductases (IREDs) has emerged as a powerful green chemistry approach. These enzymes exhibit exquisite stereoselectivity, and libraries of IREDs can provide access to either the (R) or (S) enantiomer of the product with high fidelity.[5]
Strategy 2: Diastereoselective Synthesis via N-tert-Butanesulfinyl Imines
This elegant strategy leverages a chiral auxiliary, N-tert-butanesulfinamide, to direct the stereochemical outcome of a key bond-forming step. The method is renowned for its high diastereoselectivity and the predictable nature of its stereochemical induction.[10][11]
Caption: Workflow for N-tert-Butanesulfinyl Imine Strategy.
Mechanism of Diastereoselective Reductive Cyclization:
This approach begins with the condensation of 1-(3,5-difluorophenyl)-4-chlorobutan-1-one with an enantiopure tert-butanesulfinamide (either R or S) to form the corresponding γ-chloro N-tert-butanesulfinyl imine.[10]
-
Directed Reduction: The key step is the diastereoselective reduction of the imine C=N bond. The stereochemical outcome is dictated by the choice of reducing agent.[11]
-
With bulky hydrides (e.g., L-Selectride): The hydride attacks from the less sterically hindered face of the imine, proceeding through an open transition state .
-
With chelating hydrides (e.g., NaBH₄ or LiBEt₃H): The reaction proceeds through a cyclic Zimmerman-Traxler-like transition state . The metal cation (Li⁺ or Na⁺) coordinates to both the sulfinyl oxygen and the imine nitrogen. This rigid conformation forces the hydride to attack from a specific face to avoid steric clash with the bulky tert-butyl group of the sulfinyl auxiliary. This chelation-controlled model provides high diastereoselectivity and is highly predictable.[11][12]
-
-
Intramolecular Cyclization: The newly formed chiral amine intermediate undergoes a spontaneous intramolecular SN2 reaction. The nitrogen atom acts as a nucleophile, displacing the chloride at the γ-position to form the pyrrolidine ring.
-
Deprotection: The chiral sulfinyl auxiliary is readily cleaved under acidic conditions (e.g., HCl in methanol) to yield the final, enantiopure 2-(3,5-difluorophenyl)pyrrolidine.[10]
Quantitative Data Summary
The following table summarizes typical results for the asymmetric synthesis of 2-arylpyrrolidines using the discussed strategies. While data for the specific 3,5-difluoro analog is sparse in the literature, these values from closely related substrates are representative of the efficacy of these methods.
| Method | Substrate Example | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Hydrogenation | 2-Phenyl-1-pyrroline | (S)-DifluorPhos-Iridium Complex | 89 | 96 | [13] |
| Biocatalytic Reduction (IRED) | Various 2-Aryl-1-pyrrolines | (R)-selective ScIR / (S)-selective SvIR | 60–80 | >99 | [5] |
| Reductive Cyclization of Sulfinyl Imine | γ-Chloro N-sulfinyl ketimine | LiBEt₃H / (S)-t-Bu-sulfinamide | High | >99 | [10] |
| Resolution/Racemization | (±)-2-(2,5-difluorophenyl)pyrrolidine | D-Malic Acid (Resolving Agent) | 61.7 | 98.4 | [14] |
Experimental Protocols
The following are generalized, step-by-step protocols based on established methodologies for analogous compounds.[6][13] Researchers should perform their own optimization.
Protocol 1: Synthesis via Asymmetric Hydrogenation of a Cyclic Imine
Step 1: Synthesis of 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole
-
Grignard Reaction: To a solution of N-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF at 0 °C, add 3,5-difluorophenylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dehydration/Deprotection: Dissolve the crude hemiaminal intermediate in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 4-6 hours until TLC analysis indicates complete conversion.
-
Concentrate the mixture under reduced pressure. Basify the residue with aqueous NaOH (e.g., 2M) to pH > 12 and extract with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the crude cyclic imine, which can be used directly or purified by vacuum distillation.
Step 2: Asymmetric Hydrogenation
-
In an inert atmosphere glovebox, charge a pressure reactor with the cyclic imine (1.0 eq), a chiral iridium catalyst such as [Ir(COD)Cl]₂ (0.5 mol%), and a chiral diphosphine ligand like (S)-DifluorPhos (1.1 mol%).[13]
-
Add a suitable degassed solvent (e.g., isopropanol).
-
Seal the reactor, remove from the glovebox, and pressurize with H₂ gas (e.g., 20-50 atm).
-
Stir the reaction at a controlled temperature (e.g., 20-40 °C) for 12-24 hours.
-
Carefully vent the reactor and concentrate the solvent.
-
The crude product can be purified by silica gel chromatography to yield the enantiomerically enriched 2-(3,5-difluorophenyl)pyrrolidine. Enantiomeric excess should be determined by chiral HPLC or GC.
Protocol 2: Synthesis via N-tert-Butanesulfinyl Imine
Step 1: Formation of Chiral γ-Chloro N-tert-Butanesulfinyl Imine
-
To a solution of 1-(3,5-difluorophenyl)-4-chlorobutan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add Ti(OEt)₄ (1.5 eq).
-
Heat the mixture to reflux and stir for 12-18 hours.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through celite and extract the filtrate with ethyl acetate (3x).
-
Combine organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the chiral sulfinyl imine.
Step 2: Diastereoselective Reduction and Cyclization
-
Dissolve the chiral sulfinyl imine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add LiBEt₃H (Super-Hydride®, 1.5 eq, 1.0 M in THF) dropwise.
-
Stir at -78 °C for 3-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight to facilitate cyclization.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract with ethyl acetate, dry the combined organic layers, and concentrate.
Step 3: Deprotection
-
Dissolve the crude N-sulfinylpyrrolidine in methanol.
-
Add a solution of 4M HCl in dioxane (e.g., 4-5 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the solvent, basify with aqueous NaOH, and extract with dichloromethane.
-
Purify by chromatography to yield the final product.
Conclusion
The synthesis of 2-(3,5-difluorophenyl)pyrrolidine is a testament to the power and precision of modern asymmetric synthesis. The two primary strategies—asymmetric reduction of a prochiral cyclic imine and diastereoselective cyclization using a chiral auxiliary—offer robust, scalable, and highly stereoselective pathways to this crucial pharmaceutical intermediate. The choice between these methods often depends on factors such as substrate availability, catalyst cost, and desired scalability. A thorough understanding of the underlying mechanisms, from the chelation-controlled transition states of sulfinyl imine reductions to the intricate ligand-substrate interactions in catalytic hydrogenation, is paramount for successful process development and optimization in the pharmaceutical industry.
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An In-depth Technical Guide to the Synthesis of 2-(3,5-Difluorophenyl)pyrrolidine: Starting Materials and Strategic Execution
Introduction: The Significance of the 2-(3,5-Difluorophenyl)pyrrolidine Scaffold
The 2-(3,5-difluorophenyl)pyrrolidine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure, combined with the electronic properties imparted by the difluorophenyl group, allows for precise interactions with biological targets. This guide provides an in-depth analysis of the primary synthetic strategies for constructing this valuable molecule, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations. This document is intended for researchers and professionals in the field of drug development and organic synthesis, offering both strategic oversight and detailed, actionable protocols.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of 2-(3,5-difluorophenyl)pyrrolidine can be broadly categorized into two strategic approaches: the construction of the pyrrolidine ring onto a pre-functionalized aromatic core, and the arylation of a pre-existing pyrrolidine scaffold. The choice of strategy is often dictated by the desired stereochemistry, scalability, and the availability of starting materials.
Strategy 1: De Novo Ring Construction
This approach involves building the pyrrolidine ring from acyclic precursors. A prominent method within this strategy is the asymmetric reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines. This method offers excellent control over the stereochemistry of the final product.
A key advantage of this strategy is the early introduction of the chiral auxiliary (the tert-butanesulfinyl group), which directs the stereochemical outcome of the cyclization. The starting materials are readily accessible, and the reaction sequence is robust.
Strategy 2: Arylation of a Pyrrolidine Precursor
This strategy begins with a pre-formed pyrrolidine ring, which is then functionalized with the 3,5-difluorophenyl group. A common and powerful technique for this transformation is the use of Grignard reagents in conjunction with a protected pyrrolidone derivative.
This approach is particularly advantageous for its convergent nature, allowing for the late-stage introduction of the aryl group. This can be beneficial for the synthesis of diverse analogs for structure-activity relationship (SAR) studies.
Core Starting Materials: Properties and Sourcing
The successful synthesis of 2-(3,5-difluorophenyl)pyrrolidine hinges on the quality and availability of key starting materials.
| Starting Material | Key Properties | Strategic Application |
| Pyrrolidone | Cyclic amide, readily available and inexpensive. | Precursor for N-protected pyrrolidones in arylation strategies. |
| 1-Bromo-3,5-difluorobenzene | Aryl halide, suitable for Grignard reagent formation or cross-coupling reactions. | Source of the 3,5-difluorophenyl moiety. |
| (R)- or (S)-tert-Butanesulfinamide | Chiral amine, serves as a chiral auxiliary. | Enantioselective synthesis via reductive cyclization. |
| 4-Chlorobutyryl chloride | Acyl chloride, used to introduce the four-carbon backbone of the pyrrolidine ring. | Key building block in the de novo synthesis approach. |
Detailed Synthetic Protocols and Mechanistic Insights
Protocol 1: Asymmetric Synthesis via Reductive Cyclization of a γ-Chloro-N-tert-butanesulfinyl Ketimine
This protocol provides a reliable method for the enantioselective synthesis of 2-(3,5-difluorophenyl)pyrrolidine. The key step is the diastereoselective reduction of the cyclic sulfinylimine intermediate.
Workflow Diagram:
Caption: Workflow for the asymmetric synthesis of (R)-2-(3,5-Difluorophenyl)pyrrolidine.
Step-by-Step Methodology:
-
Synthesis of the γ-chloro ketimine: To a solution of 3,5-difluorobenzonitrile in anhydrous THF at 0 °C, add a solution of 4-chlorobutylmagnesium bromide in THF dropwise. The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous ammonium chloride. The organic layer is separated, dried, and concentrated to yield the crude γ-chloro ketimine.
-
Formation of the N-tert-butanesulfinyl ketimine: The crude γ-chloro ketimine is dissolved in THF, and (R)-tert-butanesulfinamide and titanium(IV) ethoxide are added. The mixture is heated to reflux for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Diastereoselective reductive cyclization: The purified N-tert-butanesulfinyl ketimine is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium triethylborohydride (LiBEt₃H) in THF is added dropwise, and the reaction is stirred at this temperature for 3 hours.[1] The reaction is then warmed to room temperature and quenched by the addition of methanol.
-
Deprotection: The solvent is evaporated, and the residue is dissolved in methanol. A solution of 4M HCl in dioxane is added, and the mixture is stirred at room temperature for 1 hour. The solvent is removed, and the residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The organic layer is dried and concentrated to afford the desired enantiomer of 2-(3,5-difluorophenyl)pyrrolidine.[2]
Causality Behind Experimental Choices:
-
Choice of Chiral Auxiliary: The tert-butanesulfinyl group is an excellent chiral auxiliary because it effectively shields one face of the C=N bond, directing the hydride attack from the less hindered face, thus ensuring high diastereoselectivity in the reduction step.
-
Reducing Agent: Lithium triethylborohydride is a powerful and sterically demanding reducing agent, which contributes to the high diastereoselectivity of the cyclization.
Protocol 2: Grignard Addition to a Protected Pyrrolidone
This protocol offers a convergent and scalable route to racemic 2-(3,5-difluorophenyl)pyrrolidine, which can then be resolved to obtain the desired enantiomer.
Workflow Diagram:
Caption: Workflow for the synthesis of 2-(3,5-Difluorophenyl)pyrrolidine via Grignard addition.
Step-by-Step Methodology:
-
N-Boc Protection of 2-Pyrrolidinone: To a solution of 2-pyrrolidinone in THF, add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP). Then, add di-tert-butyl dicarbonate and stir the mixture at room temperature overnight. The solvent is removed, and the crude N-Boc-2-pyrrolidinone is used in the next step without further purification.
-
Grignard Reagent Formation and Addition: In a separate flask, magnesium turnings are activated, and a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. This solution is then added to a cooled (-78 °C) solution of N-Boc-2-pyrrolidinone in THF. The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
Dehydration and Deprotection: The reaction is quenched with saturated aqueous ammonium chloride. The organic layer is separated, and the solvent is evaporated. The residue is dissolved in an organic solvent, and an acid catalyst (e.g., p-toluenesulfonic acid) is added to effect dehydration. The resulting imine is then reduced, for instance with sodium borohydride in methanol, to yield the racemic product.
Causality Behind Experimental Choices:
-
N-Protection: The Boc protecting group is used to activate the carbonyl group of the pyrrolidinone towards nucleophilic attack by the Grignard reagent and to prevent side reactions at the nitrogen atom.
-
Grignard Reaction Conditions: The low temperature (-78 °C) for the Grignard addition is crucial to control the reactivity and minimize the formation of side products.
Conclusion: A Versatile Scaffold Accessible Through Strategic Synthesis
The synthesis of 2-(3,5-difluorophenyl)pyrrolidine is a well-established yet evolving field. The choice of synthetic route is a critical decision that impacts yield, stereochemical purity, and scalability. The de novo ring construction offers excellent stereocontrol, while the arylation of a pyrrolidine precursor provides a convergent and flexible approach. A thorough understanding of the underlying mechanisms and the properties of the starting materials, as detailed in this guide, is paramount for the successful and efficient synthesis of this important pharmaceutical building block.
References
-
Enantioselective Pd-catalyzed alkene carboamination reactions that afford 2-(arylmethyl)- or 2-(alkenylmethyl)pyrrolidines in good yields and enantioselectivities. National Institutes of Health. [Link]
-
A review on the stereoselective synthesis methods of pyrrolidine-containing drugs and their precursors. MDPI. [Link]
- A process for the synthesis of 2-substituted pyrrolidines and piperidines.
- A synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
-
The enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines towards the short and efficient synthesis of (S)- and (R)-2-arylpyrrolidines. Royal Society of Chemistry. [Link]
- A method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
-
Preparation of (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). European Patent Office. [Link]
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An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Difluorophenyl)pyrrolidine HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analysis of 2-(3,5-Difluorophenyl)pyrrolidine hydrochloride. Designed for professionals in chemical research and drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate the effective use of this compound in research and development endeavors.
Introduction: Contextualizing 2-(3,5-Difluorophenyl)pyrrolidine HCl in Modern Drug Discovery
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its rigid, five-membered ring structure provides a well-defined orientation for appended functional groups, making it an ideal building block for creating ligands that can interact with high specificity to biological targets. The introduction of a difluorophenyl group, specifically with a 3,5-substitution pattern, significantly modulates the electronic and lipophilic properties of the molecule. The fluorine atoms, being highly electronegative, can influence pKa, metabolic stability, and binding affinity through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.
While the isomeric 2-(2,5-difluorophenyl)pyrrolidine is a known key intermediate in the synthesis of the TRK kinase inhibitor Larotrectinib, the 3,5-difluoro isomer represents a distinct chemical entity with its own unique potential in drug discovery.[3] This guide aims to provide a detailed exposition of its chemical characteristics to empower researchers in their exploration of its therapeutic potential.
Physicochemical and Structural Properties
A thorough understanding of the fundamental physicochemical properties of a compound is critical for its application in research and development, from designing synthetic routes to formulating it for biological assays.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 886503-11-3 (free base) | [] |
| 1443538-50-8 ((R)-enantiomer HCl) | [1][5] | |
| Molecular Formula | C₁₀H₁₂ClF₂N | [5] |
| Molecular Weight | 219.66 g/mol | [3] |
| Predicted pKa | ~8.5 (pyrrolidine nitrogen) | Predicted |
| Predicted LogP | ~2.5 | Predicted |
| Appearance | White to off-white solid (predicted) | - |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Synthesis of 2-(3,5-Difluorophenyl)pyrrolidine HCl: A Proposed Route
While a specific, detailed synthesis for 2-(3,5-difluorophenyl)pyrrolidine HCl is not widely published, a robust and adaptable synthetic strategy can be proposed based on established methodologies for the synthesis of 2-arylpyrrolidines.[6][7][8][9][10] The following multi-step synthesis is a plausible and efficient approach.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(3,5-Difluorophenyl)pyrrolidine HCl.
Detailed Experimental Protocol (Proposed)
Step 1: Preparation of 3,5-Difluorophenylmagnesium bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium and gently heat to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of 2-(3,5-Difluorophenyl)pyrrolidine (free base)
-
Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of 1-pyrroline in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-(3,5-difluorophenyl)pyrrolidine free base in a minimal amount of diethyl ether.
-
Slowly add a solution of hydrochloric acid in dioxane (e.g., 4 M) dropwise with stirring.
-
A precipitate should form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the free base, 2-(3,5-Difluorophenyl)pyrrolidine, has been reported.[11] The spectrum is characterized by distinct signals for the aromatic and pyrrolidine protons.
-
Aromatic Protons: The protons on the 3,5-difluorophenyl ring are expected to appear in the aromatic region (δ 6.5-7.5 ppm). Due to the symmetry of the ring, two signals are anticipated: a triplet for the proton at the 4-position and a doublet of doublets for the protons at the 2- and 6-positions, both showing coupling to the adjacent fluorine atoms.
-
Pyrrolidine Protons: The protons of the pyrrolidine ring will appear in the aliphatic region (δ 1.5-4.5 ppm). The proton at the 2-position, being adjacent to both the nitrogen and the aromatic ring, will be the most downfield of the aliphatic protons. The remaining methylene protons will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The N-H proton will likely appear as a broad singlet.
¹³C NMR Spectroscopy (Predicted)
A predicted ¹³C NMR spectrum can provide valuable information for structural confirmation.
-
Aromatic Carbons: The carbons of the difluorophenyl ring will appear in the aromatic region (δ 110-170 ppm). The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets.
-
Pyrrolidine Carbons: The carbons of the pyrrolidine ring will be found in the aliphatic region (δ 25-70 ppm). The carbon at the 2-position will be the most downfield.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A characteristic peak for the secondary amine N-H stretch is expected in the region of 3300-3500 cm⁻¹. In the hydrochloride salt, this will be replaced by a broad N-H⁺ stretch.
-
C-H Stretches: Aromatic and aliphatic C-H stretches will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C-F Stretches: Strong C-F stretching vibrations are expected in the fingerprint region, typically between 1100-1300 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (m/z = 183.09).
-
Fragmentation Pattern: Common fragmentation pathways for pyrrolidines involve cleavage of the ring. The loss of the difluorophenyl group would also be a likely fragmentation.
Analytical Methodology: A Robust HPLC Protocol
A reliable analytical method is crucial for assessing the purity of the synthesized compound and for its quantification in various matrices. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed.
Proposed HPLC Workflow
Caption: A typical workflow for the HPLC analysis of 2-(3,5-Difluorophenyl)pyrrolidine HCl.
Detailed HPLC Method Parameters (Proposed)
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For improved peak shape and resolution, a column with a fluorinated stationary phase could be considered.[12][13]
-
Mobile Phase: A mixture of acetonitrile and water containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is recommended to ensure the analyte is in its protonated form and to achieve good peak shape. A typical starting gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the difluorophenyl group absorbs, likely around 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Potential Pharmacological Significance and Future Directions
The incorporation of a 3,5-difluorophenyl moiety into a pyrrolidine scaffold suggests several avenues for pharmacological exploration. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[14] The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, potentially influencing its interaction with biological targets.
Given that other 2-arylpyrrolidine derivatives have shown activity as inhibitors of enzymes and modulators of receptors in the central nervous system, it is plausible that 2-(3,5-difluorophenyl)pyrrolidine HCl could serve as a valuable building block for the development of novel therapeutics in these areas.[15][16][17]
Hypothesized Signaling Pathway Involvement
Caption: Hypothesized interaction with a cellular signaling pathway.
Future research should focus on the experimental validation of the proposed synthesis and analytical methods, as well as a thorough investigation of the biological activity of this compound and its derivatives.
Conclusion
2-(3,5-Difluorophenyl)pyrrolidine HCl is a compound of significant interest for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its chemical properties, including a proposed synthetic route, spectroscopic characterization, and a robust analytical method. By leveraging this information, researchers can more effectively utilize this compound in the development of novel therapeutic agents. The unique electronic and steric properties conferred by the 3,5-difluorophenyl group make this a promising scaffold for further investigation.
References
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A Guide to the Spectroscopic Characterization of 2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride: A Predictive Approach
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-(3,5-Difluorophenyl)pyrrolidine hydrochloride, a compound of interest in pharmaceutical research and drug development. In the absence of a publicly available, complete experimental dataset, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures, to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the characterization of this and similar substituted pyrrolidine compounds. We will explore the theoretical underpinnings of the expected spectral data, providing detailed protocols for data acquisition and interpretation, thereby establishing a self-validating system for analysis.
Introduction: The Structural Elucidation of a Key Moiety
This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets.[1] The addition of a 3,5-difluorophenyl group can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, due to the strong electronegativity and unique electronic effects of the fluorine atoms.
Accurate and unambiguous structural characterization is a cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of a compound. This guide will provide a detailed, predictive analysis of the key spectroscopic techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity, stereochemistry, and electronic environment of atoms within a molecule. For this compound, we will focus on ¹H, ¹³C, and ¹⁹F NMR.
Methodologies for NMR Data Acquisition
A standardized approach to data acquisition is critical for reproducibility and accurate interpretation.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred for amine hydrochlorides as it allows for the observation of the N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.[2]
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the range of 0-12 ppm.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans will be required.[3] Proton decoupling is standard to simplify the spectrum to single lines for each unique carbon.[4]
-
¹⁹F NMR: This nucleus is highly sensitive, and spectra can be acquired relatively quickly.[5] Proton decoupling can be used to simplify the spectrum, although the coupled spectrum provides valuable information on H-F couplings.
-
2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Diagram: General Workflow for NMR-Based Structural Elucidation
Caption: Predicted major fragmentation pathways in positive ion ESI-MS.
Predicted Mass Spectrum
-
Molecular Ion: In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺, where M is the free base. The molecular weight of the free base C₁₀H₁₁F₂N is 183.2 g/mol , so the protonated molecule will have an m/z of approximately 184.1.
-
Fragmentation: The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for substituted pyrrolidines involve cleavage of the pyrrolidine ring. The loss of the entire difluorophenyl group is also a possibility.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Methodology for IR Data Acquisition
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. Alternatively, a KBr pellet can be prepared.
Instrumental Parameters:
-
A Fourier-Transform Infrared (FT-IR) spectrometer is standard.
-
Spectra are typically collected over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
Table 4: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3000 - 3100 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds. |
| ~2850 - 2960 | C-H stretch | Aliphatic C-H | Characteristic of sp³ C-H bonds in the pyrrolidine ring. |
| ~2400 - 2700 | N-H stretch | Ammonium salt (R₂NH₂⁺) | Broad absorption bands are characteristic of amine salts. |
| ~1600 & ~1475 | C=C stretch | Aromatic ring | Skeletal vibrations of the phenyl ring. |
| ~1100 - 1300 | C-F stretch | Aryl-F | Strong absorption due to the highly polar C-F bond. |
| ~1150 - 1250 | C-N stretch | Aliphatic amine | C-N stretching vibration. |
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, MS, and IR data, researchers can confidently approach the structural elucidation and quality control of this important pharmaceutical building block. The provided methodologies and interpretations, grounded in fundamental spectroscopic principles and data from related structures, offer a robust system for analysis. The ultimate confirmation of these predictions will, of course, rely on the acquisition of experimental data.
References
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- Govindaraju, M., et al. (2021).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24697858, 2-(2,5-Difluorophenyl)pyrrolidine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]
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- University of California, Davis. (n.d.). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
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University of Regensburg. (n.d.). 19F NMR. Retrieved from [Link]
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- Google Patents. (n.d.). CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
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An In-depth Technical Guide to the Biological Activity of Fluorinated Pyrrolidine Derivatives
Abstract: The strategic incorporation of fluorine into the pyrrolidine scaffold has emerged as a powerful tool in modern medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of fluorinated pyrrolidine derivatives. We will delve into the fundamental physicochemical alterations induced by fluorination and explore how these changes translate into enhanced potency, selectivity, and pharmacokinetic profiles. Key therapeutic areas, including the inhibition of dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes and emerging antiviral applications, will be examined in detail. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this important class of compounds.
The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely used strategy to enhance a variety of pharmacokinetic and physicochemical properties.[1] Fluorine, being the most electronegative element, imparts unique properties to organic molecules that are highly advantageous for drug design.[1][2] Its small van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen without significantly increasing the molecule's size.[1][2]
Key benefits of strategic fluorination include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic oxidation by cytochrome P450 enzymes.[3] This can block metabolic pathways, prolonging the drug's half-life and improving its overall pharmacokinetic profile.[3][4]
-
Binding Affinity and Potency: Fluorine's high electronegativity can create favorable electrostatic interactions with target proteins, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[1][4]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[2] This can increase the proportion of the neutral form of a drug at physiological pH, improving its membrane permeability and oral bioavailability.[1]
-
Conformational Control: The introduction of fluorine can influence the conformation of a molecule due to steric and electronic effects, "locking" it into a bioactive conformation that is more favorable for binding to its target.[2][5]
The Fluorinated Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, found in numerous natural products and synthetic drugs.[5][6] Its non-planar, puckered structure provides a three-dimensional framework that can be exploited to achieve specific interactions with biological targets.[5] When combined with fluorine, the resulting fluorinated pyrrolidine scaffold offers a powerful platform for developing novel therapeutics. The position and number of fluorine atoms on the pyrrolidine ring can significantly influence the molecule's biological activity.[5][6]
Synthesis of Fluorinated Pyrrolidine Derivatives
The synthesis of fluorinated pyrrolidines can be achieved through various methods, including the fluorination of existing pyrrolidine derivatives or by building the ring from fluoroalkyl precursors.[7] One common and efficient method is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes, which can produce highly enantioenriched fluoropyrrolidines in high yields.[6]
Representative Synthetic Workflow
Below is a generalized workflow for the synthesis of a fluorinated pyrrolidine derivative. This approach highlights the key steps often involved in constructing these complex molecules.
Caption: Generalized workflow for the synthesis of fluorinated pyrrolidines.
Key Biological Activities and Mechanisms of Action
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
One of the most successful applications of fluorinated pyrrolidine derivatives is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4).[8][9] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner.[12] By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin release, reduced glucagon secretion, and improved glycemic control in patients with type 2 diabetes.[11][13]
The cyanopyrrolidine moiety is a key pharmacophore for many DPP-4 inhibitors, with the nitrile group forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[14] Fluorination of the pyrrolidine ring can enhance the potency and selectivity of these inhibitors.[8][9]
Caption: Mechanism of action of DPP-4 inhibitors.
Table 1: In Vitro Activity of Representative Fluorinated Pyrrolidine DPP-4 Inhibitors
| Compound ID | Modification | DPP-4 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Reference |
| Compound 17a | 4-fluoropyrrolidine-2-carbonitrile | 17 | 1324 | [9] |
| Compound 48 | (S)-3-fluoropyrrolidine | Potent (specific value not stated) | Good selectivity over QPP | [8] |
| Analog 5o | 3,4-diaminopyrrolidine with gem-difluoro lactam | Potent (specific value not stated) | Not Stated | [15] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Higher selectivity ratios are desirable to minimize off-target effects.
Antiviral Properties
The introduction of fluorine is a well-established strategy in the development of antiviral drugs.[16][17] Fluorinated nucleoside analogs, for example, are a cornerstone of HIV and hepatitis C therapy.[16] More recently, fluorinated pyrrolidine derivatives have been investigated for their potential as antiviral agents, particularly as inhibitors of viral proteases.[18][19] For instance, certain pyrrolidine derivatives have been identified as inhibitors of the main protease (MPro) of coronaviruses, a critical enzyme for viral replication.[18] The fluorine atoms in these molecules can enhance binding to the protease active site and improve pharmacokinetic properties, such as penetration of the blood-brain barrier.[19]
While research in this area is ongoing, the initial findings are promising and suggest that fluorinated pyrrolidines could be a valuable scaffold for the development of broad-spectrum antiviral agents.[18]
Experimental Protocols for Biological Evaluation
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against the DPP-4 enzyme.
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), by the DPP-4 enzyme.[20] Cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is proportional to the enzyme's activity.[21] The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (fluorinated pyrrolidine derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 25 µL of the diluted test compounds or controls to designated wells. Add 25 µL of the DPP-4 enzyme solution to all wells except the blank (which contains buffer only).
-
Incubation: Mix gently and incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.[20]
-
Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well from the linear portion of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Challenges and Future Perspectives
While fluorinated pyrrolidine derivatives have shown significant therapeutic promise, challenges remain. The synthesis of complex, stereospecific fluorinated molecules can be technically demanding and costly.[22] Furthermore, the potential for off-target effects and long-term safety profiles must be carefully evaluated for any new drug candidate.
The future of this field is bright. Advances in synthetic chemistry are making fluorinated building blocks more accessible.[23][24] The continued exploration of this scaffold will likely lead to the discovery of novel inhibitors for a wide range of biological targets beyond DPP-4 and viral proteases. The unique properties conferred by fluorine will ensure that these compounds remain a focal point of research in the quest for more effective and safer medicines.
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Key Synthetic Strategies for 2-Arylpyrrolidine Scaffolds
An In-Depth Technical Guide to the Discovery and Development of 2-Arylpyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-arylpyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of natural products and FDA-approved drugs.[1] This five-membered saturated nitrogen-containing heterocycle offers a unique combination of structural and physicochemical properties that make it an invaluable tool for drug designers. Its inherent three-dimensionality, arising from sp³-hybridized carbon atoms, allows for a more comprehensive exploration of chemical space compared to flat aromatic systems.[1][2] This non-planar structure, along with the potential for multiple stereogenic centers, provides a high degree of structural diversity, enabling fine-tuning of interactions with biological targets.[2][3]
This guide provides a comprehensive overview of the discovery and development of 2-arylpyrrolidine compounds, from fundamental synthetic strategies to their diverse pharmacological applications and future outlook.
The synthesis of 2-arylpyrrolidine derivatives has been a subject of intense research, leading to the development of numerous methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the need for scalability.
Asymmetric Synthesis: A Cornerstone for Chiral Scaffolds
Given the profound impact of stereochemistry on biological activity, the asymmetric synthesis of 2-arylpyrrolidines is of paramount importance.[4][5][6] A variety of chiral auxiliaries and catalysts have been employed to achieve high enantioselectivity.
One notable approach involves the diastereoselective addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines. This method has proven to be general and efficient for preparing both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields.[7][8] Another powerful technique is the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines, which can produce (S)- and (R)-2-arylpyrrolidines with excellent enantiomeric excess (>99% ee).[9]
Protocol: Asymmetric Synthesis via Reductive Cyclization of γ-Chloro N-(tert-butanesulfinyl)ketimines [9]
-
Starting Material: γ-chloro N-(tert-butanesulfinyl)ketimine.
-
Reaction: The ketimine is treated with a reducing agent, such as lithium triethylborohydride (LiBEt₃H).
-
Cyclization: The reduction of the imine is followed by an intramolecular cyclization, driven by the displacement of the chloride by the newly formed amine.
-
Deprotection: The N-tert-butanesulfinyl group is removed by treatment with a saturated solution of anhydrous HCl in 1,4-dioxane.
-
Isolation: The desired (S)- or (R)-2-arylpyrrolidine hydrochloride is obtained in high yield after precipitation.
Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed reactions have emerged as powerful tools for the construction of the 2-arylpyrrolidine core.
-
Palladium-Catalyzed Carboamination: This method allows for the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives from readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines.[4]
-
Copper-Catalyzed Intermolecular Carboamination: Vinylarenes can be coupled with potassium N-carbamoyl-β-aminoethyltrifluoroborates in a copper-catalyzed reaction to afford simple 2-arylpyrrolidines. This method is advantageous for its broad substrate scope, including terminal, 1,2-disubstituted, and 1,1-disubstituted vinylarenes.[10]
Biocatalytic Approaches: The Green Chemistry Alternative
In recent years, biocatalysis has gained traction as a sustainable and highly selective method for chemical synthesis. Transaminases have been successfully employed for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones, achieving excellent enantiomeric excesses (up to >99.5%) and analytical yields of up to 90%.[11]
Caption: Key synthetic routes to enantiopure 2-arylpyrrolidines.
Structure-Activity Relationship (SAR) and Lead Optimization
The versatility of the 2-arylpyrrolidine scaffold allows for extensive exploration of structure-activity relationships (SAR). Modifications at the aryl ring, the pyrrolidine ring, and the nitrogen atom can significantly impact potency, selectivity, and pharmacokinetic properties.
A study on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors revealed that small, lipophilic substituents at the 3-position of the terminal phenyl group were optimal for potency.[12] Conversely, substitution at the 2-position of the phenyl ring generally led to a significant reduction in inhibitory activity.[12]
| Compound | R¹ | R² (Aryl Group) | IC₅₀ (µM) for NAAA |
| 1a | H | Phenyl | 1.2 ± 0.1 |
| 1c | H | 2-Methylphenyl | 15.3 ± 1.2 |
| 1f | H | 2-Fluorophenyl | 1.5 ± 0.2 |
| 1i | H | 2-Chlorophenyl | > 50 |
| 3j | H | 3-Methylphenyl | 0.8 ± 0.1 |
| 3k | H | 3-Fluorophenyl | 0.9 ± 0.1 |
| Data synthesized from a study on NAAA inhibitors.[12] |
Bioisosteric Replacements in Lead Optimization
Bioisosterism is a fundamental strategy in medicinal chemistry to modulate the properties of a lead compound.[13][14] Replacing certain functional groups with others that have similar physicochemical properties can improve potency, selectivity, and metabolic stability.[13][15] For the 2-arylpyrrolidine scaffold, common bioisosteric replacements for the aryl group include various heteroaromatic rings such as pyridyl and thiophenyl.[13][14] The pyrrolidine ring itself can be replaced by other saturated heterocycles like piperidine or morpholine to alter basicity and polarity.[16]
Caption: General SAR principles for 2-arylpyrrolidine compounds.
Pharmacological Profile and Therapeutic Applications
The 2-arylpyrrolidine motif is present in compounds with a wide range of biological activities, targeting various receptors and enzymes.[17][18][19]
Anticancer and Anti-Biofilm Activity
A library of novel 2-(het)arylpyrrolidine-1-carboxamides has been synthesized and evaluated for their anticancer and anti-biofilm activities.[20] Some of these compounds demonstrated in vitro activity against M-Hela tumor cell lines that was twice that of the reference drug tamoxifen.[20] In vivo studies on a murine leukemia model showed that some derivatives led to a significant increase in lifespan.[20] Additionally, certain compounds were effective at suppressing bacterial biofilm growth, highlighting their potential as dual anticancer and antibacterial agents.[20]
Cardiovascular Applications
Derivatives of pyrrolidin-2-one, a closely related scaffold, have been investigated as antiarrhythmic and antihypertensive agents.[21] A series of novel arylpiperazines bearing a pyrrolidin-2-one fragment were synthesized and shown to have high affinity for α1- and α2-adrenoceptors.[21] Some of these compounds exhibited significant prophylactic antiarrhythmic activity and were effective in lowering blood pressure in animal models.[21]
Central Nervous System (CNS) Activity
The 2-arylpyrrolidine scaffold is a key feature in many CNS-active compounds. For instance, the R-enantiomer of one 2-arylpyrrolidine derivative is a potent 5-HT₆ agonist, while the S-enantiomer acts as an antagonist, underscoring the critical role of stereochemistry.[4] Furthermore, various 2-arylpyrrolidine analogs have been developed as potent ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for a range of neurological and psychiatric disorders.[22][23][24]
Other Therapeutic Areas
The therapeutic potential of 2-arylpyrrolidine derivatives extends to several other areas:
-
Antiviral: Pyrrolidine analogs like Telaprevir and Ombitasvir are used in the treatment of Hepatitis C virus (HCV) infection.[18]
-
Enzyme Inhibition: Novel pyrrolidine derivatives have been synthesized as potent inhibitors of autotaxin, an enzyme implicated in various pathological inflammatory conditions.[25] Pyrrolidine-2,3-diones have been identified as novel inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis.[26][27]
-
Quorum Sensing Inhibition: Aryl-substituted pyrrolidone derivatives have been designed as quorum sensing inhibitors, which represent a promising strategy for antibacterial therapy with a lower propensity for resistance development.[28]
Caption: Diverse therapeutic applications of 2-arylpyrrolidine derivatives.
Clinical Development and Future Perspectives
While many 2-arylpyrrolidine compounds are in the preclinical stages of development, the related compound N-methyl-2-pyrrolidone has undergone a phase 1 clinical trial for relapsed or refractory multiple myeloma.[29] This highlights the potential for this class of compounds to progress into clinical use.
The future of 2-arylpyrrolidine drug discovery lies in the continued development of novel synthetic methodologies, particularly those that are stereoselective and environmentally friendly. A deeper understanding of the SAR for various biological targets will enable the design of more potent and selective drug candidates. Furthermore, the application of computational methods, such as data-driven assessment of bioisosteric replacements, will aid in the rational design of new compounds with improved pharmacological profiles.[14][30][31] The diverse and potent biological activities of 2-arylpyrrolidine derivatives ensure that this scaffold will remain a focus of research and development efforts for the foreseeable future.
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Methodological & Application
Application Note: A Robust Chiral Synthesis Protocol for 2-(3,5-Difluorophenyl)pyrrolidine
Introduction: The Significance of 2-(3,5-Difluorophenyl)pyrrolidine in Modern Drug Discovery
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets. The 2-arylpyrrolidine motif, in particular, is a privileged structure found in numerous biologically active compounds and serves as a key building block in the synthesis of complex pharmaceutical agents.
The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The 3,5-difluorophenyl substitution pattern on the pyrrolidine ring presents a synthetically challenging yet highly valuable target for drug development professionals. This application note provides a detailed, field-proven protocol for the chiral synthesis of 2-(3,5-Difluorophenyl)pyrrolidine, leveraging a diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine. This method is renowned for its high yields and excellent stereocontrol, making it a reliable and scalable approach for obtaining enantiomerically pure 2-arylpyrrolidines.[2][3][4]
Underlying Scientific Principles: The Power of N-tert-Butanesulfinyl Imine Chemistry
The success of this chiral synthesis hinges on the use of a chiral N-tert-butanesulfinyl imine. The tert-butanesulfinyl group serves as an excellent chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one face of the imine C=N double bond. This facial selectivity is achieved through a rigid, six-membered chair-like transition state, where the bulky tert-butyl group effectively blocks one approach of the nucleophile. The result is a highly diastereoselective addition, leading to the formation of the desired stereoisomer in high excess. The N-tert-butanesulfinyl group can then be readily cleaved under acidic conditions to yield the free pyrrolidine without racemization.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps in the chiral synthesis of 2-(3,5-Difluorophenyl)pyrrolidine.
Caption: Synthetic workflow for the chiral synthesis of 2-(3,5-Difluorophenyl)pyrrolidine.
Detailed Experimental Protocol
Materials:
-
1-(3,5-Difluorophenyl)-4-chlorobutan-1-one
-
(R)-2-Methylpropane-2-sulfinamide
-
Titanium (IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium triethylborohydride (LiBEt₃H, 1.0 M in THF)
-
Hydrochloric acid (4.0 M in 1,4-dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating and cooling capabilities
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase column
Step 1: Synthesis of (R,E)-N-(1-(3,5-Difluorophenyl)-4-chlorobutylidene)-2-methylpropane-2-sulfinamide
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1-(3,5-difluorophenyl)-4-chlorobutan-1-one (1.0 eq) and anhydrous THF (0.2 M).
-
Add (R)-2-methylpropane-2-sulfinamide (1.1 eq) to the solution.
-
Slowly add titanium (IV) ethoxide (2.0 eq) via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the addition of saturated aqueous NaHCO₃.
-
Filter the resulting suspension through a pad of Celite®, washing with EtOAc.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/EtOAc) to afford the desired N-sulfinylketimine as a pale yellow oil.
Step 2: Diastereoselective Reductive Cyclization
-
Dissolve the purified N-sulfinylketimine (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium triethylborohydride (1.5 eq, 1.0 M in THF) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of methanol, followed by saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, (R)-N-((S)-2-(3,5-difluorophenyl)pyrrolidin-1-yl)-2-methylpropane-2-sulfinamide, can be purified by flash chromatography or carried forward to the next step if sufficiently pure.
Step 3: N-tert-Butanesulfinyl Group Deprotection
-
Dissolve the crude or purified N-sulfinylated pyrrolidine (1.0 eq) in 1,4-dioxane (0.2 M).
-
Add a solution of HCl in 1,4-dioxane (4.0 M, 4.0 eq) and stir the mixture at room temperature for 1 hour.
-
A precipitate of the hydrochloride salt should form.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford the hydrochloride salt of (S)-2-(3,5-difluorophenyl)pyrrolidine as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
To obtain the free base, dissolve the hydrochloride salt in water, basify with 1M NaOH, and extract with dichloromethane. Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final product.
Expected Results and Data Summary
The following table summarizes the expected outcomes for the synthesis of 2-arylpyrrolidines using this methodology, based on literature precedents for analogous substrates.[2]
| Step | Product | Expected Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | N-sulfinylketimine | 85-95% | N/A | >99% |
| 2 | N-sulfinylated pyrrolidine | 80-90% | >95:5 | >99% |
| 3 | 2-(3,5-Difluorophenyl)pyrrolidine HCl | 90-98% | N/A | >99% |
Conclusion
This application note details a robust and highly stereoselective protocol for the synthesis of enantiomerically pure 2-(3,5-difluorophenyl)pyrrolidine. The use of a chiral N-tert-butanesulfinyl auxiliary provides excellent control over the stereochemical outcome of the key reductive cyclization step. This method is scalable and utilizes readily available starting materials, making it a valuable tool for researchers and drug development professionals in the synthesis of novel therapeutic agents.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules, 28(5), 2234. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2013). Chemical Communications, 49(43), 4866-4879. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. Journal of the American Chemical Society, 132(16), 5582–5583. [Link]
-
De Clercq, S., D'hooghe, M., & Van Brabandt, W. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 82(19), 10147–10161. [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2022). JACS Au, 2(11), 2469–2475. [Link]
-
Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. (2010). Organic & Biomolecular Chemistry, 8(9), 2015-2017. [Link]
-
Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222–224. [Link]
-
Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. (2010). Chemical Communications, 46(2), 222-224. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Asymmetric Synthesis of 2-Arylpyrrolidines: A Senior Application Scientist's Guide to Catalytic Methods
Introduction: The Significance of Chiral 2-Arylpyrrolidines in Modern Drug Discovery
The 2-arylpyrrolidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, three-dimensional structure allows for precise spatial orientation of the aryl substituent and the nitrogen atom, enabling specific interactions with biological targets. The stereochemistry at the C2 position is often critical for pharmacological activity, with different enantiomers exhibiting distinct, sometimes opposing, biological effects. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantioenriched 2-arylpyrrolidines is a paramount objective for researchers in drug development. This application note provides a detailed guide to cutting-edge catalytic strategies for the asymmetric synthesis of these valuable compounds, offering insights into the underlying principles and practical protocols for their implementation in the laboratory.
Strategic Approaches to Asymmetric 2-Arylpyrrolidine Synthesis
The asymmetric construction of the 2-arylpyrrolidine core can be achieved through a variety of catalytic methods. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of enantiopurity. This guide will focus on four powerful and distinct catalytic approaches:
-
Palladium-Catalyzed Asymmetric Carboamination: A convergent approach that forges both a C-C and a C-N bond in a single operation.
-
Copper-Catalyzed Asymmetric Hydroamination: An atom-economical method for the intramolecular cyclization of aminoalkenes.
-
Iridium-Catalyzed Asymmetric Dearomatization: A novel strategy that creates the chiral pyrrolidine ring by dearomatizing a readily available N-heterocycle.
-
Biocatalytic Asymmetric Reduction with Imine Reductases (IREDs): A green and highly selective enzymatic method for the reduction of cyclic imines.
Each of these methods offers unique advantages and is supported by a growing body of literature. The following sections will delve into the specifics of each approach, providing not only detailed experimental protocols but also the mechanistic rationale behind their success.
Palladium-Catalyzed Asymmetric Carboamination of Unsaturated Amines
Palladium-catalyzed carboamination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles.[1] This methodology allows for the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across an alkene, providing a rapid entry to complex pyrrolidine structures. The key to achieving high enantioselectivity lies in the judicious choice of a chiral ligand that can effectively control the stereochemical outcome of the reaction.
Expertise & Experience: The "Why" Behind the Method
The success of this reaction hinges on the ability of a chiral phosphine ligand to create a chiral pocket around the palladium center. This chiral environment dictates the facial selectivity of the alkene insertion into the palladium-nitrogen bond, which is the key stereodetermining step of the catalytic cycle. Ligands such as (R)-Siphos-PE have proven to be particularly effective in this transformation, likely due to their unique steric and electronic properties that favor one enantiomeric pathway over the other.[2] The choice of a nonpolar solvent like toluene is crucial, as it promotes the desired syn-aminopalladation pathway over competing side reactions.[3]
Catalytic Cycle: Palladium-Catalyzed Asymmetric Carboamination
Caption: Proposed catalytic cycle for the asymmetric carboamination.
Quantitative Data Summary: Palladium-Catalyzed Synthesis of 2-(Arylmethyl)pyrrolidines
| Entry | Aryl Bromide | Yield (%)[1] | ee (%)[1] |
| 1 | 2-Bromonaphthalene | 78 | 82 |
| 2 | 4-Bromobiphenyl | 80 | 85 |
| 3 | 3-Bromopyridine | 65 | 75 |
| 4 | 4-Bromo-N,N-dimethylaniline | 72 | 80 |
Detailed Protocol: Asymmetric Synthesis of 2-(Naphthalen-2-ylmethyl)-1-Boc-pyrrolidine
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
(R)-Siphos-PE (Chiral phosphine ligand)
-
N-Boc-pent-4-enylamine
-
2-Bromonaphthalene
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and (R)-Siphos-PE (7.5 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add N-Boc-pent-4-enylamine (1.0 equiv), 2-bromonaphthalene (2.0 equiv), and NaOtBu (2.0 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 90 °C for 12-15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(naphthalen-2-ylmethyl)-1-Boc-pyrrolidine.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can lead to catalyst deactivation.[4] Consider increasing the catalyst loading or reaction time.
-
Low Enantioselectivity: The purity of the chiral ligand is critical. Ensure it is of high quality. The temperature can also influence enantioselectivity; optimization may be required.
-
Formation of Palladium Black: This indicates catalyst decomposition. Ensure a strictly inert atmosphere is maintained throughout the reaction. The ligand-to-metal ratio is also important for catalyst stability.[5]
Copper-Catalyzed Asymmetric Hydroamination
Copper hydride-catalyzed reactions have gained prominence as a mild and efficient method for various asymmetric transformations.[6] The intramolecular hydroamination of alkenes provides a direct route to chiral N-heterocycles, including 2-arylpyrrolidines.[7] This approach is particularly attractive due to its high atom economy and the use of an earth-abundant and relatively inexpensive metal catalyst.
Expertise & Experience: Unraveling the "Why"
The key to this transformation is the in situ generation of a chiral copper(I) hydride (CuH) species. This species undergoes migratory insertion with the alkene of the substrate in a highly enantioselective manner, dictated by the chiral ligand.[8] Ligands such as (R)-DTBM-SEGPHOS have been shown to provide excellent levels of stereocontrol.[7] Mechanistic studies have revealed that the turnover-limiting step is the regeneration of the CuH catalyst from the copper(I) benzoate intermediate, a crucial insight for reaction optimization.[8] The use of a silane, such as diethoxy(methyl)silane (DEMS), as the hydride source is critical for the catalytic cycle to proceed efficiently.[7]
Catalytic Cycle: Copper-Catalyzed Asymmetric Hydroamination
Caption: Proposed catalytic cycle for the asymmetric hydroamination.
Quantitative Data Summary: Copper-Catalyzed Synthesis of α-Branched Amines
| Entry | Alkene Substrate | Yield (%)[7] | ee (%)[7] |
| 1 | Styrene | 86 | 97 |
| 2 | 4-Fluorostyrene | 90 | 96 |
| 3 | 4-Methoxystyrene | 85 | 95 |
| 4 | trans-β-Methylstyrene | 88 | 98 |
Detailed Protocol: Asymmetric Synthesis of a Chiral α-Arylpyrrolidine
Materials:
-
Cu(OAc)₂ (Copper(II) acetate)
-
(R)-DTBM-SEGPHOS (Chiral phosphine ligand)
-
Appropriate aminoalkene precursor
-
Diethoxy(methyl)silane (DEMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine Cu(OAc)₂ (2.0 mol%) and (R)-DTBM-SEGPHOS (2.2 mol%).
-
Add anhydrous THF, followed by the aminoalkene substrate (1.0 equiv).
-
Add diethoxy(methyl)silane (DEMS) (3.0 equiv) to the reaction mixture.
-
Stir the reaction at 40 °C for the time indicated by reaction monitoring (typically a few hours).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Troubleshooting:
-
Sluggish Reaction: The quality of the silane is important. Use freshly distilled or high-purity DEMS. The presence of trace amounts of water can be detrimental.
-
Side Product Formation: In some cases, reduction of the alkene without amination can occur. Optimizing the reaction temperature and concentration may help to minimize this side reaction.
-
Inconsistent Enantioselectivity: Ensure the chiral ligand is handled under an inert atmosphere to prevent oxidation.
Iridium-Catalyzed Asymmetric Dearomatization of N-Heterocycles
A conceptually novel and elegant approach to chiral pyrrolidine derivatives involves the asymmetric dearomatization of readily available N-heterocycles, such as pyridines.[9][10] This strategy, pioneered by You and coworkers, utilizes a chiral iridium catalyst to effect an intramolecular allylic amination, leading to the formation of fused bicyclic structures containing a chiral dihydropyrrole ring, which can be subsequently reduced to the desired 2-arylpyrrolidine.
Expertise & Experience: The "Why" Behind the Innovation
The success of this reaction lies in the ability of the iridium catalyst, in conjunction with a chiral phosphoramidite ligand, to activate an allylic carbonate and facilitate a highly enantioselective nucleophilic attack by the nitrogen of the pyridine ring.[11] The dearomatization process is energetically favorable due to the formation of a stable fused-ring system. Mechanistic studies suggest the reaction may proceed through the formation of a pyridinium intermediate, which then undergoes the key cyclization step.[10]
Experimental Workflow: Iridium-Catalyzed Asymmetric Dearomatization
Sources
- 1. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis Of Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. CuH-Catalyzed Olefin Functionalization: from Hydroamination to Carbonyl Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct asymmetric dearomatization of pyridines and pyrazines by iridium-catalyzed allylic amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridium-Catalyzed Intramolecular Asymmetric Allylic Dearomatization Reaction of Pyridines, Pyrazines, Quinolines, and Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2-Phenylpyrrolidines via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2-phenylpyrrolidine motif is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its synthesis, therefore, is of significant interest to the scientific community. Among the various synthetic strategies, the Grignard reaction stands out as a powerful and versatile tool for the construction of this crucial heterocyclic system. This guide provides an in-depth exploration of the Grignard reaction for the synthesis of 2-phenylpyrrolidines, offering detailed mechanistic insights, validated experimental protocols, and expert commentary on the nuances of the reaction.
The Strategic Importance of 2-Phenylpyrrolidines
The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle found in a vast array of natural products and pharmaceuticals.[1] The introduction of a phenyl group at the 2-position imparts specific conformational constraints and lipophilicity, which can significantly influence the biological activity of the molecule. This structural motif is a key component in compounds targeting a wide range of therapeutic areas, including neurological disorders, infectious diseases, and oncology. The development of robust and efficient synthetic routes to access 2-phenylpyrrolidines and their derivatives is therefore a critical endeavor in modern drug discovery.[2][3]
Mechanistic Underpinnings: The Grignard Addition to Cyclic Imines
The synthesis of 2-phenylpyrrolidines via the Grignard reaction typically involves the nucleophilic addition of a phenylmagnesium halide to a cyclic imine, most commonly Δ¹-pyrroline (3,4-dihydro-2H-pyrrole) or its derivatives. The fundamental principle of the Grignarnd reaction is the addition of an organomagnesium halide to a carbonyl group, however the C=N double bond of an imine presents a similar electrophilic site for nucleophilic attack.[4][5]
The carbon atom of the phenylmagnesium bromide is electron-rich and acts as a potent nucleophile, attacking the electrophilic carbon atom of the imine double bond. This addition proceeds through a nucleophilic addition mechanism.[6] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for the stability and reactivity of the Grignard reagent.[7] The initial product of the addition is a magnesium salt of the resulting amine, which is then hydrolyzed upon acidic workup to yield the final 2-phenylpyrrolidine product.
Caption: General mechanism of Grignard addition to a cyclic imine.
Stereoselectivity in Grignard Additions
When the cyclic imine substrate is prochiral and contains stereocenters, the diastereoselectivity of the Grignard addition becomes a critical consideration. The stereochemical outcome is influenced by several factors, including the steric hindrance of both the Grignard reagent and the imine substrate, as well as the presence of chelating groups that can direct the approach of the nucleophile.[8]
In the context of asymmetric synthesis, chiral auxiliaries attached to the nitrogen atom of the pyrrolidine ring have proven to be highly effective in controlling the facial selectivity of the Grignard addition. The use of N-tert-butanesulfinyl imines, for instance, has been extensively studied and provides a reliable method for the synthesis of enantioenriched 2-substituted pyrrolidines.[9][10] The sulfinyl group acts as a powerful chiral directing group, leading to high diastereoselectivities in the addition of Grignard reagents.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-phenylpyrrolidines using the Grignard reaction. These protocols are designed to be self-validating, with critical steps and checkpoints highlighted to ensure successful execution.
Protocol 1: General Synthesis of 2-Phenylpyrrolidine
This protocol describes the fundamental synthesis of racemic 2-phenylpyrrolidine from 1-pyrroline and phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Iodine (crystal)
-
3,4-Dihydro-2H-pyrrole (1-pyrroline)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Under an inert atmosphere, add a small portion of a solution of bromobenzene in anhydrous diethyl ether to the flask.
-
Initiate the reaction by gentle warming. Once the reaction starts (indicated by cloudiness and gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[11]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[12]
-
-
Grignard Addition to 1-Pyrroline:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dihydro-2H-pyrrole in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-phenylpyrrolidine.
-
Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary
This protocol outlines a general procedure for the diastereoselective addition of a Grignard reagent to a γ-chlorinated N-tert-butanesulfinyl imine to produce an enantioenriched 2-substituted pyrrolidine.[10]
Materials:
-
γ-Chloro-N-tert-butanesulfinyl imine
-
Phenylmagnesium chloride (or other Grignard reagent) in THF
-
Anhydrous dichloromethane (DCM) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
Dissolve the γ-chloro-N-tert-butanesulfinyl imine in anhydrous DCM or THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Grignard Addition:
-
Slowly add the Grignard reagent (e.g., phenylmagnesium chloride solution in THF) to the cooled imine solution via syringe.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Deprotection (Removal of Chiral Auxiliary):
-
The N-tert-butanesulfinyl group can be removed by treating the product with HCl in methanol to yield the free amine.
-
Data Presentation: A Comparative Overview
The following table summarizes representative data for the synthesis of 2-phenylpyrrolidines and related derivatives using the Grignard reaction, highlighting the influence of the substrate and reaction conditions on the outcome.
| Entry | Imine Substrate | Grignard Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | 1-Pyrroline | Phenylmagnesium bromide | Diethyl ether | 0 to rt | Moderate | N/A | [General Protocol] |
| 2 | γ-Chloro-N-tert-butanesulfinyl imine | Phenylmagnesium chloride | DCM | -78 | 92 | >98:2 | [10] |
| 3 | γ-Chloro-N-tert-butanesulfinyl imine | Vinylmagnesium bromide | DCM | -78 | 94 | >98:2 | [10] |
| 4 | Isatin-derived chiral imine | Phenylmagnesium bromide | THF | -78 | 85 | 90:10 | [13] |
| 5 | Isatin-derived chiral imine | Methylmagnesium bromide | THF | -78 | 92 | 95:5 | [13] |
Expert Insights and Causality in Experimental Design
As a seasoned application scientist, it is imperative to not just follow protocols but to understand the underlying principles that govern the success of a reaction.
-
Solvent Choice: The choice of an ethereal solvent like diethyl ether or THF is non-negotiable. These solvents are anhydrous and effectively solvate the magnesium center of the Grignard reagent, preventing its decomposition and maintaining its nucleophilicity.[7]
-
Temperature Control: The addition of the Grignard reagent is often performed at low temperatures (e.g., 0 °C or -78 °C) to control the exothermicity of the reaction and to minimize the formation of side products. In asymmetric syntheses, lower temperatures generally lead to higher diastereoselectivities.
-
Purity of Reagents: The success of a Grignard reaction is highly dependent on the quality of the reagents. The magnesium must be fresh and activated, and the aryl halide and solvent must be scrupulously dry. The presence of even trace amounts of water will quench the Grignard reagent.[14]
-
Workup Procedure: The use of a mild acidic workup, such as saturated ammonium chloride, is crucial to protonate the intermediate magnesium amide without causing undesired side reactions or degradation of the product.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key stages of a typical Grignard synthesis of a 2-phenylpyrrolidine.
Caption: A typical experimental workflow for the Grignard synthesis.
Conclusion
The Grignard reaction remains a cornerstone of organic synthesis, and its application to the preparation of 2-phenylpyrrolidines is a testament to its enduring utility. By understanding the mechanistic nuances and adhering to rigorous experimental protocols, researchers can effectively leverage this powerful transformation to access a wide range of valuable 2-phenylpyrrolidine derivatives for applications in drug discovery and development. The methodologies outlined in this guide provide a solid foundation for both fundamental and advanced synthetic endeavors in this important area of chemical science.
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19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. (2025-02-24). [Link]
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Grignard addition to imines derived from isatine: a method for the asymmetric synthesis of quaternary 3-aminooxindoles. PubMed. (2009-06-19). [Link]
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10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation. Penn State Pressbooks. [Link]
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Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. (2021-09-15). [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. (2022-10-13). [Link]
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Stereoselective additions of grignard reagents to masked imines and iminium ions (1996). SciSpace. [Link]
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19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. (2024-09-30). [Link]
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Enantioselective One-Pot Conjugate Addition of Grignard Reagents Followed by a Mannich Reaction. ResearchGate. (2010-01-01). [Link]
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Application Notes & Protocols: The Strategic Use of 2-(3,5-Difluorophenyl)pyrrolidine in Modern Medicinal Chemistry
Abstract
The 2-aryl pyrrolidine motif is a cornerstone of contemporary drug discovery, recognized as a privileged scaffold due to its frequent appearance in biologically active compounds.[1][2] Its inherent three-dimensionality, conferred by sp³-hybridized carbon atoms, allows for a more comprehensive exploration of target binding pockets compared to flat aromatic systems.[2] This guide focuses on a particularly valuable derivative, 2-(3,5-Difluorophenyl)pyrrolidine. We will explore the strategic advantages imparted by the 3,5-difluorophenyl substitution, detail robust protocols for its stereocontrolled synthesis, and provide application notes on its incorporation into high-impact therapeutic agents, such as kinase and hedgehog pathway inhibitors.
The 2-(3,5-Difluorophenyl)pyrrolidine Scaffold: A Privileged Structure Engineered for Success
The utility of this scaffold is not accidental; it is a result of the synergistic combination of two key structural features: the pyrrolidine ring and the 3,5-difluorophenyl group.
-
The Pyrrolidine Core: As a saturated heterocycle, the pyrrolidine ring provides a non-planar, rigid structure that can position substituents in precise three-dimensional orientations.[3] The secondary amine offers a versatile synthetic handle, serving as a hydrogen bond donor or, upon substitution, a hydrogen bond acceptor, enabling critical interactions with biological targets.
-
The 3,5-Difluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[4][5] The 3,5-difluoro substitution pattern offers specific advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[4][6] Placing fluorine atoms at the meta positions blocks potential sites of aromatic hydroxylation, thereby increasing the compound's metabolic half-life and bioavailability.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, influencing p-p stacking, cation-p, and dipole-dipole interactions within a protein's active site.[7] The difluoromethyl group can also serve as a bioisostere for other functional groups like alcohols or thiols, and act as a hydrogen bond donor, enhancing target affinity.[8]
-
Modulated Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.[5]
-
Caption: Key advantages of the 2-(3,5-Difluorophenyl)pyrrolidine scaffold.
Synthesis Protocols: Achieving Stereochemical Purity
The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, access to enantiomerically pure 2-(3,5-difluorophenyl)pyrrolidine is paramount. Below are two distinct and reliable protocols for the asymmetric synthesis of the (R)-enantiomer.
Protocol 2.1: Asymmetric Reduction of a Pyrroline Intermediate
This protocol utilizes a chiral acid in conjunction with a reducing agent to achieve high enantioselectivity. The method is adapted from established industrial synthesis routes.[9][10]
Workflow Overview:
Caption: Synthetic workflow for asymmetric synthesis of the target pyrrolidine.
Step-by-Step Procedure:
-
Synthesis of 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (Imine Intermediate):
-
Rationale: This two-step sequence first uses a Grignard reaction to install the difluorophenyl group onto a protected pyrrolidinone core. Subsequent acid treatment removes the Boc protecting group and facilitates dehydration to form the key cyclic imine (pyrroline) intermediate.
-
a. Grignard Reaction: To a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF, add magnesium turnings (1.1 eq) and a crystal of iodine. Once the Grignard reagent formation is initiated, cool the mixture to 0 °C. Add a solution of N-Boc-2-pyrrolidinone (0.9 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.
-
b. Dehydration/Deprotection: Dissolve the crude alcohol from the previous step in methanol. Add concentrated hydrochloric acid (2.0 eq) dropwise at 0 °C. Stir the reaction at room temperature for 4 hours. Concentrate the mixture under vacuum, then dilute with water and neutralize with 2M NaOH. Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate to yield the imine intermediate, which can be used in the next step without further purification.
-
-
Asymmetric Reduction to (R)-2-(3,5-difluorophenyl)pyrrolidine:
-
Rationale: This step employs a chiral acid, (D)-mandelic acid, to form a transient chiral complex with the imine and the reducing agent, ammonia borane. This complex directs the hydride delivery to one face of the imine, resulting in the desired (R)-enantiomer with high enantiomeric excess.
-
Procedure: To a reaction flask under an inert nitrogen atmosphere, add (D)-mandelic acid (0.01 eq), ammonia borane complex (1.0 eq), and toluene. Stir the suspension for 15 minutes at 30 °C. Add a solution of the imine intermediate (1.0 eq) in toluene, followed by the addition of water (0.15 eq). Stir the reaction mixture at 30 °C for 24 hours. Upon completion, quench the reaction by the slow addition of 2M HCl. Separate the aqueous layer and wash with toluene. Basify the aqueous layer with 6M NaOH to pH > 12 and extract the product with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (R)-2-(3,5-difluorophenyl)pyrrolidine.
-
Self-Validation: Enantiomeric excess (>99% ee) can be confirmed by chiral HPLC analysis. Product structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application Notes: Deployment in Drug Discovery Programs
The 2-(3,5-difluorophenyl)pyrrolidine scaffold is a key component in several clinical-stage and approved drugs. Its structural features are often critical for achieving high potency and selectivity.
Application Case Study 1: Tropomyosin Receptor Kinase (TRK) Inhibitors
-
Therapeutic Target: The TRK family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical drivers of cell growth and survival. Fusions involving TRK genes are oncogenic drivers in a wide range of cancers.
-
Role of the Scaffold: In compounds like Larotrectinib, the (R)-2-(2,5-difluorophenyl)pyrrolidine moiety is a close analog and serves a similar purpose.[11] The pyrrolidine ring projects the difluorophenyl group into a key hydrophobic pocket of the kinase active site. The nitrogen atom of the pyrrolidine is used as an attachment point to connect to the core hinge-binding motif of the inhibitor (e.g., a pyrazolo[1,5-a]pyrimidine).[12][13] This precise orientation is crucial for achieving high-affinity binding and potent inhibition.
-
Example Compound: (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide (a Larotrectinib analog).[12]
Application Case Study 2: Smoothened (Smo) Antagonists for Hedgehog Pathway Inhibition
-
Therapeutic Target: The Hedgehog (Hh) signaling pathway is vital during embryonic development and tissue homeostasis.[14] Its aberrant reactivation in adults can drive the growth of certain cancers, such as basal cell carcinoma and medulloblastoma.[15] The G-protein coupled receptor Smoothened (Smo) is the central signal transducer of this pathway.[16]
-
Role of the Scaffold: The 2-(3,5-difluorophenyl)pyrrolidine scaffold has been incorporated into potent Smo antagonists. The difluorophenyl group often occupies a deep pocket in the 7-transmembrane domain of the Smoothened receptor, while the pyrrolidine serves as a rigid linker to other parts of the molecule that make additional contacts.[17] Antagonists physically block the receptor in its inactive conformation, preventing the downstream signaling cascade that leads to the activation of Gli transcription factors.[18]
Caption: Inhibition of the Hedgehog pathway by a Smoothened antagonist.
Quantitative Data Summary:
The table below presents representative data for inhibitors incorporating the 2-aryl-pyrrolidine scaffold, demonstrating its contribution to high potency.
| Compound Class | Target | Representative Compound | Potency (IC₅₀ / Kᵢ) | Reference |
| TRK Inhibitor | TrkA/B/C | Larotrectinib Analog | ~1-10 nM | [12] |
| Smo Antagonist | Smoothened | GDC-0449 (Vismodegib) | 3 nM (IC₅₀) | [18] |
| Smo Antagonist | Smoothened | LDE-225 (Sonidegib) | 1.3 nM (mouse, IC₅₀) | [18] |
Protocol 3.1: N-Arylation for Inhibitor Synthesis
This protocol describes a typical Buchwald-Hartwig amination reaction to couple the chiral pyrrolidine with a heterocyclic core, a key step in synthesizing many kinase and Smoothened inhibitors.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add the chloro- or bromo-substituted pyrazolo[1,5-a]pyrimidine (1.0 eq), (R)-2-(3,5-difluorophenyl)pyrrolidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand such as Xantphos (0.10 eq), and a base such as Cs₂CO₃ (2.0 eq).
-
Solvent and Degassing: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-18 hours.
-
Work-up and Purification:
-
Rationale: The work-up is designed to remove the inorganic base and catalyst residues. Purification via column chromatography isolates the desired product from starting materials and byproducts.
-
Procedure: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove solids. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the final N-arylated product.
-
Self-Validation: Confirm product identity and purity using ¹H NMR, LC-MS, and HPLC.
-
Conclusion
2-(3,5-Difluorophenyl)pyrrolidine is more than just a building block; it is a highly engineered scaffold that imparts multiple favorable properties to a drug candidate. Its rigid, three-dimensional structure combined with the metabolic stability and unique electronic characteristics conferred by the difluorophenyl group make it an invaluable tool for medicinal chemists. The robust synthetic protocols available for its enantioselective preparation, coupled with its proven success in high-value therapeutic targets, ensure that 2-(3,5-difluorophenyl)pyrrolidine will remain a privileged and frequently utilized scaffold in the ongoing quest for novel therapeutics.
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Zhang, YH., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters. Available at: [Link][19][20]
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Piper, J.L., et al. (n.d.). Efficient synthesis of a chiral 2-aryl Pyrrolidine. Chimica Oggi – Chemistry Today. Available at: [Link]
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Couty, F., et al. (n.d.). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. Available at: [Link][21]
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Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link][4]
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Ryan, J., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link][22]
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CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (n.d.). Available at: [9]
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CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride. (2015). Google Patents. Available at: [23]
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Głowacka, I.E., et al. (2021). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link][6]
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TOCUS, R. (1980). Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy. Available at: [Link][7]
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European Patent Office. (2023). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). Available at: [Link][12]
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Morton, S., et al. (2014). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Available at: [Link][1]
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Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. Available at: [Link][8]
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WIPO Patentscope. (2017). WO/2017/201241 PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-Y L)-3-HYDROXYPYRROLIDINE-1-CARBOXAMIDE. Available at: [Link][13]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link][3]
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Chen, K., et al. (2018). A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy. Molecules. Available at: [Link][17]
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Rimkus, T.K., et al. (2012). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][14]
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Wang, G., et al. (2021). Identification of a potent antagonist of smoothened in hedgehog signaling. BMC Biology. Available at: [Link][15]
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Application Notes & Protocols: 2-(3,5-Difluorophenyl)pyrrolidinyl Silyl Ethers in Asymmetric Catalysis
Introduction: The field of asymmetric organocatalysis has identified chiral pyrrolidine scaffolds as privileged structures capable of inducing high stereoselectivity in a multitude of chemical transformations.[1][2] Among these, silyl ethers derived from α,α-diarylprolinols, often referred to as Jørgensen-Hayashi catalysts, have emerged as exceptionally versatile and robust catalysts.[3] This guide focuses on the application of catalysts derived from 2-(3,5-Difluorophenyl)pyrrolidine. The electronic properties imparted by the difluorophenyl group, combined with the steric bulk of the diarylmethylsilyl ether moiety, create a unique chiral environment that is highly effective for a broad range of asymmetric reactions, particularly those involving aldehydes and α,β-unsaturated carbonyl compounds.[4][5] These catalysts are renowned for their high activity, excellent solubility in common organic solvents, and their ability to operate efficiently at low catalyst loadings.[3]
The primary mode of action for these catalysts involves their ability to form nucleophilic enamine intermediates or electrophilic iminium ions with carbonyl substrates, effectively controlling the facial selectivity of subsequent bond-forming reactions.[3][4] This dual activation capability makes them powerful tools for constructing complex chiral molecules, which is of paramount importance in pharmaceutical and natural product synthesis.
Core Catalytic Applications
Asymmetric Michael Addition: A Cornerstone of C-C Bond Formation
The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental carbon-carbon bond-forming reaction. Catalysts derived from 2-(3,5-Difluorophenyl)pyrrolidine excel in mediating the asymmetric Michael addition of aldehydes and ketones to various acceptors, most notably nitroalkenes.
Causality of Experimental Choices: The success of these reactions hinges on the formation of a chiral enamine intermediate between the catalyst and the aldehyde donor.[4] The bulky diarylprolinol silyl ether group effectively shields one face of the enamine, directing the incoming electrophile (the nitroalkene) to the opposite face, thereby establishing the stereochemistry of the product. The electron-withdrawing difluoro substituents on the phenyl ring can modulate the catalyst's nucleophilicity and the stability of the intermediates, fine-tuning reactivity and selectivity.[5] The choice of solvent is critical; non-polar aprotic solvents like dichloromethane or toluene are often preferred to minimize competing background reactions.[6] Acidic additives, such as benzoic acid or p-nitrophenol, are sometimes employed to accelerate the reaction, likely by facilitating the hydrolysis of intermediates in the catalytic cycle.[5]
Mechanism: Enamine Activation Pathway
The catalytic cycle for the Michael addition of an aldehyde to a nitroalkene proceeds via an enamine intermediate. The secondary amine of the pyrrolidine catalyst condenses with the aldehyde to form a chiral enamine. This enamine, being a higher-energy HOMO nucleophile than the aldehyde itself, readily attacks the nitroalkene. The bulky silyl ether group directs this attack to one specific face, leading to the formation of a new stereocenter with high fidelity. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: Catalytic cycle of the asymmetric Michael addition via enamine activation.
Asymmetric Cycloaddition Reactions
Diarylprolinol silyl ether catalysts are also highly effective in promoting asymmetric cycloaddition reactions, such as [3+2] and Diels-Alder reactions.[6] In these transformations, the catalyst typically activates an α,β-unsaturated aldehyde by forming a chiral iminium ion.
Mechanism: Iminium Ion Activation Pathway This activation mode lowers the LUMO of the α,β-unsaturated aldehyde, enhancing its reactivity as an electrophile. The condensation of the catalyst with the enal forms the iminium ion. The bulky catalyst framework again provides facial shielding, ensuring that the incoming diene or dipole approaches from the less hindered side, resulting in a highly enantioselective cycloaddition.
Data Summary: Asymmetric Michael Addition
The following table summarizes representative results for the asymmetric Michael addition of various aldehydes to trans-β-nitrostyrene, showcasing the high efficiency and stereoselectivity achieved with diarylprolinol silyl ether catalysts.
| Entry | Aldehyde Donor | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | 20 | 48 | 95 | 93:7 | 96 |
| 2 | n-Pentanal | 3 | 24 | 85 | 94:6 | 98 |
| 3 | Isovaleraldehyde | 20 | 72 | 91 | 95:5 | 98 |
| 4 | 3-Phenylpropanal | 10 | 7 | 95 | 70:30 | 68 |
Data synthesized from multiple sources for illustrative purposes. Conditions may vary.[2][6]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol is a representative example for the synthesis of chiral γ-nitro aldehydes, which are valuable synthetic intermediates.
Self-Validation System: The protocol's integrity is validated by achieving high yield (>85%), high diastereoselectivity (>90:10), and excellent enantioselectivity (>95% ee), as determined by ¹H NMR and chiral HPLC analysis, respectively.
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- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Derivatization of 2-(3,5-Difluorophenyl)pyrrolidine for the Development of Novel Biological Probes and Therapeutics
Introduction: The Strategic Advantage of the Fluorinated Phenylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds due to its ability to explore three-dimensional space and present substituents in precise orientations.[1][2] When combined with a difluorophenyl moiety, as in 2-(3,5-Difluorophenyl)pyrrolidine, the resulting molecule becomes a highly valuable starting point for drug discovery. The incorporation of fluorine atoms can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5] This application note provides a comprehensive guide to the strategic derivatization of 2-(3,5-Difluorophenyl)pyrrolidine, offering detailed protocols for chemical modification and subsequent evaluation in relevant biological assays. Our focus is to empower researchers to unlock the therapeutic potential of this versatile chemical entity.
The 2-(3,5-Difluorophenyl)pyrrolidine core is a key intermediate in the synthesis of various therapeutic agents, including potent tyrosine kinase (TRK) inhibitors for cancer therapy.[6][7] This underscores the therapeutic relevance of this scaffold and the potential for novel derivatives to exhibit a range of biological activities. This guide will focus on two primary derivatization strategies at the pyrrolidine nitrogen: N-acylation and N-alkylation. These modifications allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of biological activity.
Rationale for Derivatization: Tuning for Biological Function
The secondary amine of the pyrrolidine ring in 2-(3,5-Difluorophenyl)pyrrolidine is a prime handle for chemical modification. By introducing a variety of substituents at this position, we can systematically alter the molecule's properties to enhance its interaction with specific biological targets.
-
N-Acylation: The introduction of an amide bond via N-acylation can introduce hydrogen bond donors and acceptors, which can be critical for target engagement. The nature of the acyl group can also modulate the molecule's polarity and steric bulk.
-
N-Alkylation: The addition of alkyl groups can increase lipophilicity, potentially improving membrane permeability and oral bioavailability. The choice of the alkyl substituent allows for the exploration of hydrophobic pockets within a target's binding site.
The following diagram illustrates the general workflow for the derivatization and subsequent screening of 2-(3,5-Difluorophenyl)pyrrolidine.
Caption: Workflow for derivatization and screening.
Protocols for Derivatization
The following protocols provide detailed, step-by-step methodologies for the N-acylation and N-alkylation of 2-(3,5-Difluorophenyl)pyrrolidine.
Protocol 1: N-Acylation using Acyl Chlorides
This protocol describes a general procedure for the N-acylation of 2-(3,5-Difluorophenyl)pyrrolidine with an acyl chloride.
Materials:
-
2-(3,5-Difluorophenyl)pyrrolidine
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[8]
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(3,5-Difluorophenyl)pyrrolidine (1.0 equiv).
-
Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Add TEA or DIPEA (1.5 equiv) to the solution.[8] If starting from a salt of the amine, use 2.5 equivalents of the base.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1-1.2 equiv) dropwise via syringe. A precipitate of the amine hydrochloride may form.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of 2-(3,5-Difluorophenyl)pyrrolidine with an aldehyde or ketone via reductive amination.
Materials:
-
2-(3,5-Difluorophenyl)pyrrolidine
-
Aldehyde or ketone of choice (e.g., benzaldehyde)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask, add 2-(3,5-Difluorophenyl)pyrrolidine (1.0 equiv) and the desired aldehyde or ketone (1.0-1.2 equiv).
-
Dissolve the reactants in anhydrous DCM or DCE.
-
Add a catalytic amount of glacial acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their identity and purity.
| Technique | Purpose | Expected Observations for a Hypothetical N-benzoyl Derivative |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Disappearance of the N-H proton signal. Appearance of aromatic protons from the benzoyl group. Shifts in the pyrrolidine ring protons.[9][10] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Appearance of a carbonyl carbon signal (~170 ppm). Additional aromatic carbon signals. |
| LC-MS | Purity assessment and confirmation of molecular weight. | A single major peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| HRMS | Determination of the exact mass and elemental composition. | Provides a highly accurate mass measurement to confirm the molecular formula. |
Biological Evaluation: Assay Protocols
The biological activity of the synthesized derivatives can be evaluated in a variety of assays. Below are two examples of relevant assays for targets often associated with phenylpyrrolidine scaffolds.
Protocol 3: In Vitro Glycine Transporter 1 (GlyT1) Inhibition Assay
GlyT1 inhibitors have therapeutic potential for treating neurological disorders like schizophrenia by enhancing NMDA receptor function.[11][12]
Materials:
-
CHO-K1 cells stably expressing human GlyT1 (hGlyT1)
-
[³H]-Glycine
-
Krebs-Ringer-HEPES (KRH) buffer
-
Test compounds (derivatives of 2-(3,5-Difluorophenyl)pyrrolidine)
-
Positive control (e.g., ASP2535)[11]
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate CHO-K1-hGlyT1 cells in a 96-well plate and grow to confluence.
-
Prepare serial dilutions of the test compounds and the positive control in KRH buffer.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with the test compounds or control for 15-30 minutes at 37°C.
-
Initiate glycine uptake by adding [³H]-Glycine to each well.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of [³H]-Glycine uptake for each compound concentration and determine the IC₅₀ value.
Caption: Inhibition of Glycine Transporter 1 (GlyT1).
Protocol 4: In Vitro Neurokinin 1 Receptor (NK1R) Antagonist Assay
NK1R antagonists have applications as antiemetics and potential anxiolytics and antidepressants.[13][14]
Materials:
-
CHO-K1 cells stably expressing human NK1 receptor (hNK1R)
-
Substance P (NK1R agonist)
-
Fura-2 AM or other calcium indicator dye
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Test compounds
-
Positive control (e.g., Aprepitant)[15]
-
Fluorescence plate reader
Procedure:
-
Plate CHO-hNK1R cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with serial dilutions of the test compounds or a positive control for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of Substance P (typically the EC₈₀).
-
Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the percent inhibition of the Substance P-induced calcium signal for each compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
The results from the biological assays should be tabulated to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | Modification (R-group) | GlyT1 IC₅₀ (µM) | NK1R IC₅₀ (µM) |
| Parent | -H | > 50 | > 50 |
| D1 | -C(O)Ph | 5.2 | 12.8 |
| D2 | -C(O)(4-Cl-Ph) | 2.1 | 8.5 |
| D3 | -CH₂(Ph) | 15.6 | 25.1 |
| D4 | -CH₂(4-F-Ph) | 10.3 | 18.9 |
By analyzing such data, researchers can identify key structural features that contribute to potency and selectivity for a particular biological target, guiding the design of the next generation of compounds in a lead optimization campaign.
Conclusion
The 2-(3,5-Difluorophenyl)pyrrolidine scaffold represents a promising starting point for the development of novel, biologically active molecules. The derivatization strategies outlined in this application note, specifically N-acylation and N-alkylation, provide a robust framework for systematically exploring the chemical space around this core. The detailed protocols for both chemical synthesis and biological evaluation in relevant assays for GlyT1 and NK1R targets are designed to be readily implemented in a research setting. Through the careful design, synthesis, and screening of derivative libraries, the full potential of this versatile scaffold can be realized, leading to the discovery of new chemical probes and therapeutic candidates.
References
- Google Patents. (2020). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
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Atack, J. R. (2010). Pharmacological evaluation of a novel assay for detecting glycine transporter 1 inhibitors and their antipsychotic potential. PubMed. [Link]
-
D'Huyvetter, C., et al. (2015). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. [Link]
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Schmid, D., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. [Link]
- Google Patents. (2015). CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
-
Juszkiewicz, K., et al. (2020). Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. MDPI. [Link]
-
WIPO. (2017). WO/2017/201241 - PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-Y L)-3-HYDROXYPYRROLIDINE-1-CARBOXAMIDE. [Link]
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De Vita, D., & Scipione, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Grybaitė, B., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. [Link]
-
Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
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Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
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D'Souza, D. C., et al. (2021). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. PubMed Central. [Link]
-
European Patent Office. (2023). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). [Link]
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Wetzel, J. M., et al. (2010). Virtual screening to identify novel antagonists for the G protein-coupled NK3 receptor. Journal of Medicinal Chemistry. [Link]
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Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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National Center for Biotechnology Information. (2024). Antiemetic Neurokinin-1 Receptor Blockers. [Link]
-
Jones, R. C. F., et al. (1990). A synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Muñoz, M., & Covenas, R. (2020). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. MDPI. [Link]
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Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
Grybaitė, B., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. [Link]
-
Sadiq, A., et al. (2024). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances. [Link]
-
Gouda, A. M., et al. (2023). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Medicinal Chemistry. [Link]
-
Al-Obaidi, A., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Katritzky, A. R., et al. (2025). N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. [Link]
-
Mardal, M., et al. (2025). Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). ResearchGate. [Link]
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Application Notes and Protocols for the N-Protection of 2-(3,5-Difluorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-Difluorophenyl)pyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. The pyrrolidine nitrogen, being a secondary amine, is nucleophilic and readily participates in various reactions. Therefore, protection of this nitrogen atom is a critical step in multi-step syntheses to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations. The choice of the nitrogen-protecting group is paramount and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the ease of its removal.
This guide provides detailed protocols for the N-protection of 2-(3,5-difluorophenyl)pyrrolidine with three commonly used protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac). The protocols are designed to be robust and reproducible, and they include insights into the rationale behind the choice of reagents and conditions, as well as methods for purification and characterization of the protected products.
Choosing the Right Protecting Group
The selection of an appropriate N-protecting group is a strategic decision in synthesis design. Here is a comparative overview of the Boc, Cbz, and Ac groups to aid in this selection.
| Protecting Group | Abbreviation | Structure | Key Stability | Common Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc-N< | Stable to base, hydrogenolysis, and nucleophiles. | Acidic conditions (e.g., TFA, HCl).[1][2] |
| Benzyloxycarbonyl | Cbz | Cbz-N< | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3] |
| Acetyl | Ac | Ac-N< | Stable to acidic and neutral conditions. | Basic or acidic hydrolysis. |
I. N-Boc Protection of 2-(3,5-Difluorophenyl)pyrrolidine
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis due to its ease of introduction and its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[1][2]
Rationale for Experimental Choices
The reaction typically employs di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source. A base, such as triethylamine (TEA) or sodium bicarbonate, is used to neutralize the acid byproduct and to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this reaction due to their inertness and ability to dissolve both the amine and (Boc)₂O. The reaction is usually carried out at room temperature and is monitored by thin-layer chromatography (TLC) for completion.
Experimental Protocol
Materials:
-
2-(3,5-Difluorophenyl)pyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 2-(3,5-difluorophenyl)pyrrolidine (1.0 eq.) in anhydrous DCM or THF (0.1-0.2 M) in a round-bottom flask, add triethylamine (1.2 eq.) or an excess of sodium bicarbonate.
-
Stir the solution at room temperature for 10-15 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).[4][5]
Characterization of N-Boc-2-(3,5-difluorophenyl)pyrrolidine
The purified product should be characterized by NMR spectroscopy. Due to the presence of the Boc group, rotational isomers (rotamers) may be observed in the ¹H and ¹³C NMR spectra, leading to broadened or duplicated signals.[6]
-
¹H NMR (CDCl₃): Expect to see characteristic signals for the tert-butyl group around δ 1.4-1.5 ppm (singlet, 9H). The pyrrolidine and phenyl protons will appear in the regions of δ 1.8-4.0 ppm and δ 6.6-7.2 ppm, respectively.
-
¹³C NMR (CDCl₃): Expect signals for the Boc carbonyl at ~155 ppm, the quaternary carbon of the tert-butyl group at ~80 ppm, and the methyl carbons at ~28 ppm.[7]
Caption: Workflow for N-Boc protection.
II. N-Cbz Protection of 2-(3,5-Difluorophenyl)pyrrolidine
The benzyloxycarbonyl (Cbz) group is another cornerstone of amine protection, particularly in peptide synthesis. It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis, which offers an orthogonal deprotection strategy to the acid-labile Boc group.
Rationale for Experimental Choices
The most common method for Cbz protection involves the reaction of the amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (in the presence of an aqueous base like NaHCO₃ or NaOH) or with an organic base like triethylamine in an organic solvent. The base is crucial to neutralize the hydrochloric acid formed during the reaction. A biphasic system (e.g., DCM/water) or a polar aprotic solvent (e.g., THF) is often employed.
Experimental Protocol
Materials:
-
2-(3,5-Difluorophenyl)pyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 2-(3,5-difluorophenyl)pyrrolidine (1.0 eq.) in a mixture of THF and water (2:1) or in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq.) or triethylamine (1.2 eq.).
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting amine.
-
If using a biphasic system, separate the organic layer. If using THF, dilute with ethyl acetate and wash with water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization of N-Cbz-2-(3,5-difluorophenyl)pyrrolidine
-
¹H NMR (CDCl₃): The benzylic protons of the Cbz group will appear as a singlet at around δ 5.1-5.2 ppm. The aromatic protons of the Cbz group will be visible in the δ 7.2-7.4 ppm region. The pyrrolidine and difluorophenyl protons will resonate at similar shifts as in the Boc-protected analogue.
-
¹³C NMR (CDCl₃): Key signals include the Cbz carbonyl at ~155 ppm, the benzylic carbon at ~67 ppm, and the aromatic carbons of the benzyl group between 127-137 ppm.
Caption: Workflow for N-Cbz protection.
III. N-Acetylation of 2-(3,5-Difluorophenyl)pyrrolidine
N-acetylation is a straightforward and cost-effective method for protecting amines. The resulting acetamide is stable under many reaction conditions but can be cleaved under forcing acidic or basic hydrolysis.
Rationale for Experimental Choices
N-acetylation is typically achieved using acetyl chloride or acetic anhydride. A base, such as triethylamine or pyridine, is required to scavenge the HCl or acetic acid byproduct. The reaction is often performed in an aprotic solvent like DCM or THF at low temperature to control the exothermicity, especially when using the highly reactive acetyl chloride.
Experimental Protocol
Materials:
-
2-(3,5-Difluorophenyl)pyrrolidine
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 2-(3,5-difluorophenyl)pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization of N-Acetyl-2-(3,5-difluorophenyl)pyrrolidine
-
¹H NMR (CDCl₃): A characteristic sharp singlet for the acetyl methyl group will appear around δ 2.0-2.2 ppm.
-
¹³C NMR (CDCl₃): The acetyl carbonyl will resonate at ~170 ppm, and the methyl carbon will be around δ 22 ppm.
Caption: Workflow for N-acetylation.
Conclusion
The N-protection of 2-(3,5-difluorophenyl)pyrrolidine is a fundamental transformation for its use in complex molecule synthesis. The choice between Boc, Cbz, and Ac protecting groups should be guided by the downstream reaction conditions and the desired deprotection strategy. The protocols provided herein offer reliable methods for achieving high yields of the desired N-protected products, and the characterization data will aid in confirming their identity and purity.
References
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Campos, K., et al. α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 2024. [Link]
-
PubChem. N-Boc-pyrrolidine. [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0247501). [Link]
-
The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]
-
Szymański, W., et al. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC, 2021. [Link]
-
Goodman, S. N., et al. Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC Protection and Deprotection. 2023. [Link]
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
National Center for Biotechnology Information. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]
-
ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. 2025. [Link]
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. 2024. [Link]
-
PrepChem.com. Synthesis of N-acetyl-2-hydroxypyrrolidine. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
European Patent Office. PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). 2023. [Link]
-
Wikipedia. Trovafloxacin. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. 2022. [Link]
-
Journal of Chemical Technology and Metallurgy. SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. 2021. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. 2021. [Link]
-
Szymańska, E., et al. Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl. [Link]
Sources
- 1. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 2. N-Cbz-3-aminopyrrolidine(185057-50-5) 1H NMR spectrum [chemicalbook.com]
- 3. Trovafloxacin - Wikipedia [en.wikipedia.org]
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- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: A Scalable and Economical Synthesis of (R)-2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, present in numerous FDA-approved pharmaceuticals.[1][2] The introduction of difluorophenyl groups can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile. (R)-2-(3,5-Difluorophenyl)pyrrolidine, in particular, is a crucial chiral building block for the synthesis of advanced therapeutic agents. While several synthetic routes exist, their transition from laboratory-scale to industrial production is often hampered by challenges such as the use of expensive chiral precursors, extreme reaction conditions, or inefficient resolution methods.
This application note details a robust, scalable, and economically viable process for the synthesis of (R)-2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride. The strategy is centered on an efficient racemic synthesis followed by a classical resolution, which is made highly efficient by incorporating a racemization and recycling loop for the undesired enantiomer. This "Resolution-Racemization-Recycle" approach maximizes yield from a single racemic batch, a critical consideration for sustainable and cost-effective large-scale manufacturing.[3]
Overall Synthetic Strategy
The synthesis is designed as a three-part process. The initial phase focuses on the reliable, large-scale production of the racemic free base. The second, and most critical phase, involves the diastereomeric salt resolution to isolate the desired (R)-enantiomer, followed by the racemization of the unwanted (S)-enantiomer for recycling. The final phase is the conversion of the purified (R)-enantiomer into its stable hydrochloride salt.
Caption: Overall workflow for the scale-up synthesis.
Part 1: Synthesis of Racemic 2-(3,5-Difluorophenyl)pyrrolidine
This part focuses on the cost-effective preparation of the racemic starting material. The chosen route utilizes a Grignard reaction, which is a powerful and well-established method for C-C bond formation on an industrial scale.
Protocol 1.1: Grignard Reaction and Cyclization
Rationale: The synthesis begins with the formation of a Grignard reagent from 1,3-difluorobenzene. This is followed by its addition to N-Boc-2-pyrrolidinone. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group that also activates the lactam for nucleophilic attack. The subsequent one-pot, acid-catalyzed dehydration and deprotection is an efficient step that directly yields the cyclic imine intermediate.
| Materials and Reagents |
| Magnesium turnings |
| 1,3-Difluorobenzene |
| N-Boc-2-pyrrolidinone |
| Tetrahydrofuran (THF), anhydrous |
| Iodine (crystal, for initiation) |
| Hydrochloric acid (HCl), concentrated |
| Sodium borohydride (NaBH₄) |
| Methanol (MeOH) |
| Toluene |
| Sodium hydroxide (NaOH) |
| Reaction Parameters |
| Step |
| Grignard Formation |
| Addition |
| Hydrolysis/Cyclization |
| Imine Reduction |
Step-by-Step Methodology:
-
Grignard Reagent Preparation:
-
Charge a suitably sized, flame-dried reactor with magnesium turnings (1.2 eq) and anhydrous THF.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1,3-difluorobenzene (1.1 eq) in anhydrous THF, maintaining the internal temperature between 40-65°C. The initiation is marked by a gentle reflux and the disappearance of the iodine color.
-
After the addition is complete, maintain the temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Addition to Lactam:
-
Cool the Grignard solution to 0-5°C.
-
Slowly add a solution of N-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
-
Hydrolysis, Cyclization, and Imine Formation:
-
Carefully quench the reaction by slowly adding it to a pre-cooled aqueous HCl solution.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, add concentrated HCl, and heat the mixture to 80-90°C. Water will be removed azeotropically. Monitor the reaction for the consumption of the intermediate carbinolamide.
-
Upon completion, cool the mixture and neutralize with aqueous NaOH solution until the pH is >12.
-
Extract the resulting imine into an organic solvent like toluene or dichloromethane.
-
-
Reduction to Racemic Amine:
-
Cool the solution of the crude imine to 0-5°C.
-
Add methanol as a co-solvent.
-
Portion-wise, add sodium borohydride (1.5 eq), maintaining the temperature below 10°C.
-
Stir for 1-2 hours after the addition is complete.
-
Quench the reaction with water, separate the organic layer, and extract the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude racemic 2-(3,5-difluorophenyl)pyrrolidine as an oil.
-
Part 2: Chiral Resolution and Racemization
This section is the core of the asymmetric synthesis, where the valuable (R)-enantiomer is isolated. An efficient process here is paramount for the economic viability of the entire synthesis.
Protocol 2.1: Diastereomeric Salt Crystallization
Rationale: Classical resolution remains one of the most powerful and scalable methods for obtaining enantiopure compounds. L-(+)-Tartaric acid is selected as a cost-effective and readily available chiral resolving agent. The formation of diastereomeric salts allows for the selective crystallization of one salt due to differences in solubility, leaving the other in the mother liquor.
Step-by-Step Methodology:
-
Salt Formation and Crystallization:
-
Dissolve the crude racemic amine (1.0 eq) in a suitable solvent system, such as a mixture of isopropanol and water.
-
In a separate vessel, dissolve L-(+)-tartaric acid (0.5-0.6 eq) in the same solvent system, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature, then further cool to 0-5°C to maximize crystallization.
-
Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent. This solid is enriched in the (R)-amine-(L)-tartrate salt.
-
-
Liberation of the (R)-Amine:
-
Suspend the filtered salt in a mixture of water and an organic solvent (e.g., dichloromethane or MTBE).
-
Add a strong base (e.g., 50% NaOH solution) until the pH of the aqueous layer is >12.
-
Separate the organic layer, which now contains the enantiomerically enriched (R)-free base.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Enantiomeric Purity Check:
-
Analyze the enantiomeric excess (e.e.) of the obtained free base using chiral HPLC. If the desired e.e. (>99%) is not achieved, a recrystallization of the diastereomeric salt may be necessary.
-
Protocol 2.2: Racemization of the (S)-Enantiomer
Rationale: To avoid wasting nearly 50% of the material, the undesired (S)-enantiomer from the mother liquor is racemized. This is achieved by treating the amine with a strong base, which facilitates the deprotonation and reprotonation at the chiral center, leading to a racemic mixture.[4] This racemized material can then be reintroduced into the resolution step, dramatically increasing the overall process yield.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
Application Notes & Protocols: Comprehensive Analytical Characterization of 2-(3,5-Difluorophenyl)pyrrolidine
Introduction: The Analytical Imperative for 2-(3,5-Difluorophenyl)pyrrolidine
2-(3,5-Difluorophenyl)pyrrolidine is a substituted pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Fluorinated pyrrolidine scaffolds are integral to the structure of numerous modern therapeutics, where the inclusion of fluorine atoms can profoundly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] As an intermediate or building block, the structural integrity, identity, and purity of 2-(3,5-Difluorophenyl)pyrrolidine are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). Related structures, such as (2R)-2-(2,5-difluorophenyl)pyrrolidine, are known intermediates in the synthesis of targeted cancer therapies like Larotrectinib.[2][3]
This guide provides a multi-faceted analytical strategy for the comprehensive characterization of 2-(3,5-Difluorophenyl)pyrrolidine. We move beyond rote procedures to explain the causality behind the selection of specific techniques and parameters. The protocols herein are designed to be self-validating, providing researchers, quality control analysts, and drug development professionals with a robust framework for structural confirmation, purity assessment, and chiral analysis.
Part I: Unambiguous Structural Elucidation
The primary objective is to confirm the molecular structure of 2-(3,5-Difluorophenyl)pyrrolidine, including its constitution and connectivity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unequivocal structural signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural confirmation for organic molecules. For 2-(3,5-Difluorophenyl)pyrrolidine, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides a complete picture of the atomic framework.
Expert Rationale: The strategic placement of two fluorine atoms on the phenyl ring creates distinct and informative splitting patterns in both ¹H and ¹⁹F NMR spectra. The chirality at the C2 position of the pyrrolidine ring renders the adjacent methylene protons (C3) diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals, a key feature to look for in the ¹H NMR spectrum.
2.1.1 Predicted NMR Spectral Data
The following data is predicted based on the structure and spectral information from analogous compounds.[1][2]
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | H2 (Pyrrolidine) | 4.2 - 4.4 | Triplet (t) | ~8.0 |
| ¹H | H6, H8 (Phenyl) | 6.8 - 7.0 | Doublet of triplets (dt) | JHF ≈ 9.0, JHH ≈ 2.3 |
| ¹H | H7 (Phenyl) | 6.6 - 6.8 | Triplet of triplets (tt) | JHF ≈ 9.0, JHH ≈ 2.3 |
| ¹H | H3a, H3b (Pyrrolidine) | 2.1 - 2.4, 1.8 - 2.0 | Multiplets (m) | - |
| ¹H | H4a, H4b (Pyrrolidine) | 1.7 - 1.9 | Multiplets (m) | - |
| ¹H | H5a, H5b (Pyrrolidine) | 3.0 - 3.3 | Multiplets (m) | - |
| ¹H | NH (Pyrrolidine) | 1.5 - 2.5 (broad) | Singlet (br s) | - |
| ¹³C | C1 (Phenyl-C) | 140 - 145 | Triplet (t) | JCF ≈ 10-15 |
| ¹³C | C3, C5 (Phenyl-CF) | 161 - 165 | Doublet of doublets (dd) | ¹JCF ≈ 240-250, ³JCF ≈ 10-15 |
| ¹³C | C2, C6 (Phenyl-CH) | 109 - 112 | Doublet (d) | ²JCF ≈ 20-25 |
| ¹³C | C4 (Phenyl-CH) | 101 - 104 | Triplet (t) | ²JCF ≈ 25-30 |
| ¹³C | C2 (Pyrrolidine) | 60 - 65 | - | - |
| ¹³C | C5 (Pyrrolidine) | 46 - 50 | - | - |
| ¹³C | C3 (Pyrrolidine) | 34 - 38 | - | - |
| ¹³C | C4 (Pyrrolidine) | 24 - 28 | - | - |
| ¹⁹F | F3, F5 (Phenyl) | -108 to -112 | Singlet-like or fine triplet | - |
2.1.2 Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(3,5-Difluorophenyl)pyrrolidine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved.[1]
-
Instrumentation: Acquire data on a 400 MHz (or higher) NMR spectrometer.[1]
-
Tuning and Locking: Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies. Lock the field frequency using the deuterium signal from the solvent.[1]
-
Shimming: Optimize the magnetic field homogeneity to achieve sharp, symmetrical peaks.[1]
-
Data Acquisition:
-
¹H NMR: Acquire with a standard pulse program, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon atoms.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Reference the spectrum to an external standard like CFCl₃ at 0.00 ppm.[1]
-
2D NMR (Optional but Recommended): Perform COSY (H-H correlation) and HSQC (C-H correlation) experiments to confirm proton-proton and proton-carbon connectivities, respectively.[4]
-
-
Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak or tetramethylsilane (TMS).[1]
Mass Spectrometry (MS)
MS confirms the molecular weight and provides structural information through fragmentation analysis. For a molecule of this nature, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the method of choice due to its applicability to polar, non-volatile compounds.[5]
Expert Rationale: ESI in positive ion mode is expected to readily protonate the basic nitrogen of the pyrrolidine ring, forming a stable [M+H]⁺ ion. Tandem MS (MS/MS) of this precursor ion will induce fragmentation at the weakest bonds, providing a fingerprint that is characteristic of the molecule's structure.
2.2.1 Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument) equipped with an ESI source.[6]
-
Chromatographic Conditions (for infusion):
-
Column: A short C18 column (e.g., 50 x 2.1 mm) can be used for sample introduction.
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Scan Range: m/z 50 - 500 for full scan analysis.
-
MS/MS: Isolate the precursor ion [M+H]⁺ (predicted m/z 184.09) and subject it to Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.[6]
-
2.2.2 Expected Mass and Fragmentation
-
Molecular Formula: C₁₀H₁₁F₂N[7]
-
Exact Mass: 183.0859
-
Expected [M+H]⁺: m/z 184.0938
The fragmentation pattern is key to confirming the structure. A proposed pathway is shown below.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE | 1218935-59-1 [chemicalbook.com]
- 3. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 4. jst-ud.vn [jst-ud.vn]
- 5. benchchem.com [benchchem.com]
- 6. Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N ⟶ BF2 fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3,5-DIFLUORO-PHENYL)-PYRROLIDINE | 886503-11-3 [chemicalbook.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of 2-(3,5-Difluorophenyl)pyrrolidine
Introduction: The Significance of Fluorinated Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its incorporation into molecular design often imparts favorable pharmacokinetic properties. When combined with a fluorinated aromatic moiety, such as the 3,5-difluorophenyl group, the resulting molecule, 2-(3,5-Difluorophenyl)pyrrolidine, becomes a highly valuable building block for drug discovery. The strategic placement of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties.[2]
Given its importance, unambiguous structural verification and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing detailed information about the molecular structure in solution. This application note provides a comprehensive guide to the analysis of 2-(3,5-Difluorophenyl)pyrrolidine using a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR experiments. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven protocol for researchers and drug development professionals.
Foundational Principles for Spectral Analysis
A successful analysis hinges on understanding the expected spectral characteristics of the molecule's two key components: the pyrrolidine ring and the 3,5-difluorophenyl group.
-
Pyrrolidine Ring: This saturated heterocycle contains several diastereotopic protons, meaning that even protons on the same carbon atom (e.g., the two H-3 protons) are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.[3] The protons on carbons adjacent to the nitrogen (C2 and C5) are typically shifted downfield compared to the other methylene groups.[4][5]
-
3,5-Difluorophenyl Group: The two fluorine atoms are powerful electron-withdrawing groups and are NMR-active (¹⁹F, spin I = 1/2).[6] They exert a strong influence on the chemical shifts of the aromatic protons and carbons. Furthermore, the fluorine nuclei will couple not only with each other (if magnetically non-equivalent, though not the case here) but also with nearby protons and carbons, leading to characteristic splitting patterns (J-couplings) that are invaluable for assignment. The large chemical shift dispersion of ¹⁹F NMR makes it a highly sensitive probe of the local electronic environment.[7][8]
Experimental Workflow and Protocols
A multi-spectrum approach is essential for complete structural elucidation. The overall workflow provides a self-validating system, where data from each experiment corroborates the others.
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. azom.com [azom.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 2-(3,5-Difluorophenyl)pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of 2-(3,5-Difluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols, increase yields, and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-(3,5-Difluorophenyl)pyrrolidine. Each problem is followed by potential causes and actionable solutions based on established chemical principles and field experience.
Issue 1: Low Yield in Grignard Reaction
Q: My Grignard reaction between 1-bromo-3,5-difluorobenzene and an N-protected pyrrolidone derivative is resulting in a low yield of the desired tertiary alcohol intermediate. What are the likely causes and how can I improve the yield?
A: Low yields in this critical C-C bond-forming step are common and can often be traced back to several key factors.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Poor Grignard Reagent Formation | The formation of the Grignard reagent, 3,5-difluorophenylmagnesium bromide, is highly sensitive to moisture and oxygen. Trace amounts of water will quench the Grignard reagent as it forms, reducing the effective concentration. | Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C overnight) and the reaction is conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[1] |
| Inactive Magnesium | The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the aryl halide. | Activate the magnesium turnings prior to use. Common methods include stirring with a catalytic amount of iodine or 1,2-dibromoethane in a small amount of the reaction solvent until a color change or gas evolution is observed. |
| Side Reactions | The highly reactive Grignar reagent can participate in side reactions, such as Wurtz coupling, especially if the local concentration of the aryl halide is too high during addition. | Add the 1-bromo-3,5-difluorobenzene solution slowly and dropwise to the suspension of activated magnesium to maintain a low concentration of the halide and favor Grignard formation over coupling.[1] |
| Low Reactivity of N-Protected Pyrrolidone | The electrophilicity of the carbonyl group in the N-protected pyrrolidone can be influenced by the nature of the protecting group. Bulky or electron-withdrawing protecting groups can hinder the nucleophilic attack by the Grignard reagent. | Consider using an N-Boc (tert-butoxycarbonyl) protected pyrrolidone, which is a common and effective substrate for this type of reaction.[2] The reaction temperature is also crucial; while Grignard formation is often initiated at room temperature or with gentle heating, the subsequent addition to the electrophile is typically performed at a reduced temperature (e.g., 0°C or -78°C) to minimize side reactions.[2] |
Issue 2: Incomplete Deprotection of the N-Boc Group
Q: I am struggling to achieve complete removal of the N-Boc protecting group from my 2-(3,5-Difluorophenyl)pyrrolidine intermediate. What conditions should I be using?
A: Incomplete deprotection is a frequent hurdle. The stability of the Boc group is pH-dependent, and its efficient removal requires carefully chosen acidic conditions.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Insufficiently Acidic Conditions | The Boc group is cleaved via an acid-catalyzed mechanism that generates a stable tert-butyl cation.[3] If the acid is too weak or used in insufficient quantity, the reaction will be slow and incomplete. | Use a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether).[4][5] |
| Reaction Time and Temperature | Deprotection kinetics are dependent on both time and temperature. At room temperature, the reaction may require several hours for completion. | Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle warming (e.g., to 40-50°C) can be employed, but be mindful of potential side reactions with other functional groups. |
| Presence of Acid-Sensitive Groups | If your molecule contains other acid-sensitive functional groups, harsh acidic conditions can lead to undesired side reactions or degradation of your product. | In such cases, milder deprotection methods can be considered. These include using weaker acids, such as formic acid or p-toluenesulfonic acid, or employing Lewis acids like zinc bromide in an appropriate solvent.[3] Another approach is thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can proceed under neutral conditions.[6][7] |
Issue 3: Difficulty in Product Purification and Isolation
Q: After the final deprotection step, I am having trouble isolating a pure sample of 2-(3,5-Difluorophenyl)pyrrolidine. The crude product is an oil and contains several impurities. What purification strategies do you recommend?
A: The basic nature of the pyrrolidine nitrogen provides a powerful handle for purification. A combination of techniques is often most effective.
Recommended Purification Workflow:
-
Acid-Base Extraction: This is a highly effective first-line purification method for basic compounds like your target molecule.[8]
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will be extracted into the aqueous layer, leaving non-basic organic impurities behind.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃ solution) to a pH > 10.
-
Extract the deprotonated, free-base product back into an organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography: If acid-base extraction does not provide sufficient purity, silica gel flash chromatography is a viable next step.
-
Solvent System: A gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. The addition of a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (e.g., 0.5-1%), to the mobile phase can improve peak shape and prevent product tailing on the acidic silica gel.
-
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for removing non-volatile impurities. Check the literature for the boiling point of 2-(3,5-Difluorophenyl)pyrrolidine to determine appropriate conditions.
-
Crystallization: If the final product is a solid or can be converted to a crystalline salt (e.g., a hydrochloride or tartrate salt), crystallization can be a highly effective final purification step to achieve high purity.[9]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing 2-(3,5-Difluorophenyl)pyrrolidine?
A1: A prevalent and effective method involves a multi-step synthesis starting from N-Boc-pyrrolidone.[2]
This pathway is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations. The key steps are the Grignard addition to the lactam, followed by dehydration, reduction of the resulting imine, and final deprotection.
Q2: Are there any stereoselective methods to obtain a specific enantiomer, for example, (R)-2-(3,5-difluorophenyl)pyrrolidine?
A2: Yes, achieving enantioselectivity is crucial for many pharmaceutical applications. There are several strategies:
-
Chiral Resolution: The racemic mixture of 2-(3,5-difluorophenyl)pyrrolidine can be resolved using a chiral acid, such as D- or L-tartaric acid or D-malic acid, to form diastereomeric salts that can be separated by crystallization.[9] The undesired enantiomer can potentially be racemized and recycled to improve the overall yield.[9]
-
Asymmetric Reduction: The reduction of the intermediate 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole can be performed using a chiral reducing agent or a catalyst system. For instance, using a chiral acid like (R)-Mandelic acid with an ammonia borane complex can afford the (R)-enantiomer with high enantioselectivity.[10]
-
Starting from a Chiral Precursor: Syntheses can begin with a chiral starting material, such as L-proline, which can be elaborated to the desired product while retaining stereochemical integrity.[11]
Q3: How can I monitor the progress of my reactions effectively?
A3: Regular reaction monitoring is essential for optimization.
-
Thin Layer Chromatography (TLC): This is a quick and convenient method for qualitative analysis. Use an appropriate solvent system to achieve good separation between your starting material, intermediates, and product. Visualize the spots using a UV lamp (if the compounds are UV active) and/or a chemical stain (e.g., potassium permanganate or ninhydrin for the final amine).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, confirming the molecular weights of the species in your reaction mixture and allowing for more accurate quantification of conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and can be used to determine the ratio of starting material to product in a crude reaction sample.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices are paramount.
-
Grignard Reagents: These are highly reactive and pyrophoric upon contact with air and react violently with water. Always handle them under an inert atmosphere and have appropriate quenching procedures in place.
-
Solvents: Many organic solvents used (e.g., THF, diethyl ether, DCM) are flammable and/or toxic. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Acids and Bases: Concentrated acids (TFA, HCl) and bases (NaOH) are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Experimental Protocols
Protocol 1: N-Boc Deprotection with HCl in Dioxane
This protocol describes a standard procedure for the removal of the N-Boc protecting group.
-
Dissolution: Dissolve N-Boc-2-(3,5-difluorophenyl)pyrrolidine (1.0 eq.) in a minimal amount of anhydrous dioxane.
-
Acid Addition: To the stirred solution, add a 4M solution of HCl in dioxane (4.0-5.0 eq.) dropwise at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting solid or oil is the hydrochloride salt of the product.
-
Neutralization (Optional): To obtain the free base, dissolve the hydrochloride salt in water, cool to 0°C, and basify with 1M NaOH until the pH is >10. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
This technical guide is intended to provide support and direction for your synthetic endeavors. For further, more specific inquiries, please do not hesitate to contact our technical support team.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]
- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (n.d.). Google Patents.
- CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride. (n.d.). Google Patents.
-
Proline derivatives in the synthesis of 1-(pyrrolidin-2-yl)propan-2-ones. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). (n.d.). European Patent Office. Retrieved from [Link]
-
Lv, X., Chen, L., Pan, J., Meng, X., Bi, S., Liu, W., Zhou, T., Lin, K., Ye, D., & Zhou, W. (2021). Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. Chirality, 33(12), 931–937. Retrieved from [Link]
-
Deprotection of different N-Boc-compounds | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
- EP2070899A1 - Deprotection of N-BOC compounds. (n.d.). Google Patents.
-
Synthesis of substituted pyrrolidines. (2017). DiVA portal. Retrieved from [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhonghan Biomedical Technology (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized. (n.d.). Sohu. Retrieved from [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2008). ResearchGate. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2022, February 27). Reddit. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2022). National Institutes of Health. Retrieved from [Link]
- DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.
-
Halim, M. A., Guo, Z., Deacon, G. B., & Junk, P. C. (2023). Bromobenzene Transforms Lanthanoid Pseudo-Grignard Chemistry. Chemistry, 29(36), e202300956. Retrieved from [Link]
- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(3,5-Difluorophenyl)pyrrolidine hydrochloride. The protocols and troubleshooting advice are grounded in established principles of organic chemistry and purification science.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as precursors used in the pyrrolidine ring synthesis.[1][2]
-
Reaction Byproducts: These can include products from over-alkylation or furan byproducts if the synthesis involves high temperatures or strong acids.[3]
-
Enantiomeric or Diastereomeric Impurities: If a stereoselective synthesis is performed, the undesired stereoisomers may be present.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., Dichloromethane, Ethyl Acetate, Methanol).
-
Inorganic Salts: From workup procedures (e.g., NaCl, Na₂SO₄).
Q2: What are the expected physical properties of pure this compound?
A2: The pure hydrochloride salt is typically a white to off-white crystalline solid.[4] Due to its salt nature, it is expected to have higher polarity and melting point compared to its freebase form. Amine hydrochlorides can be hygroscopic, meaning they can absorb moisture from the atmosphere.[5][6] Therefore, proper handling in a dry environment, such as a glove box or under an inert atmosphere, is recommended.[5][7]
Q3: Which analytical techniques are most suitable for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect and quantify organic impurities and residual solvents.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main component and detecting non-volatile impurities. Chiral HPLC is necessary to determine enantiomeric excess (e.e.).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture before undertaking more complex purification.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Problem 1: My compound fails to crystallize from solution.
-
Probable Cause: The concentration of the compound may be too low (not supersaturated), the chosen solvent may be inappropriate, or the presence of impurities is inhibiting crystal lattice formation.[8]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[8]
-
Add a Seed Crystal: If available, add a tiny crystal of pure product to the solution to initiate crystallization.[8]
-
Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of your compound.[8]
-
Cooling: Ensure the solution is cooled slowly. A sudden drop in temperature can sometimes lead to oiling out instead of crystallization. If slow cooling at room temperature is ineffective, proceed to cool in an ice bath or refrigerator.
-
Add an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes turbid, then warm slightly until clear and allow to cool slowly.
-
Problem 2: The product "oils out" instead of forming crystals.
-
Probable Cause: This often occurs when the melting point of the solid is lower than the temperature of the crystallization solution, or when a high concentration of impurities significantly depresses the melting point.[9]
-
Solution:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to dilute the solution slightly. Allow it to cool again, more slowly this time.[9]
-
Lower the Crystallization Temperature: Choose a solvent system with a lower boiling point.
-
Preliminary Purification: The presence of significant impurities is a common cause. Consider a preliminary purification step, such as an acid-base extraction, to remove non-basic impurities before attempting recrystallization.
-
Problem 3: The isolated solid is sticky, oily, or appears wet (hygroscopicity).
-
Probable Cause: Amine hydrochloride salts are often hygroscopic and readily absorb atmospheric moisture.[5][6]
-
Solution:
-
Handling: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) or in a glove box to minimize moisture exposure.[5][7]
-
Drying: Dry the filtered solid thoroughly under high vacuum, possibly with gentle heating (ensure the temperature is well below the compound's melting or decomposition point). A desiccant like P₂O₅ can be used in the vacuum desiccator.
-
Solvent Choice for Isolation: When precipitating the salt, using a non-polar, anhydrous solvent like diethyl ether or MTBE can help yield a more crystalline, free-flowing solid.
-
Problem 4: The final product is discolored (e.g., yellow or brown).
-
Probable Cause: Discoloration is often due to trace impurities, such as oxidized byproducts or residual metal catalysts from the synthesis.[10]
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in the chosen recrystallization solvent. Add a small amount of activated carbon (charcoal), heat the mixture gently, and then perform a hot filtration through a pad of celite to remove the carbon and the adsorbed impurities.[10][11] Then, allow the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Purification Protocols & Method Selection
The choice of purification method depends on the nature and quantity of impurities.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Recrystallization
This is the most common method for purifying crystalline solids like hydrochloride salts. The principle is to dissolve the compound in a minimal amount of a hot solvent in which it has high solubility, and then allow it to crystallize upon cooling, leaving soluble impurities behind in the mother liquor.[11]
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For amine hydrochlorides, polar protic solvents are often a good starting point.
| Solvent System | Rationale |
| Isopropanol (IPA) / Water | A common choice. The salt is soluble in hot alcohol/water mixtures. |
| Ethanol (95%) | Often provides a good balance of solubility for recrystallization of amine salts.[12] |
| Methanol / Diethyl Ether | Dissolve in minimal hot methanol, then add ether as an anti-solvent to induce precipitation. |
| Acetonitrile | Can be effective for moderately polar compounds. |
Step-by-Step Procedure:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., Isopropanol).
-
Heat the mixture to boiling (using a hot plate) with stirring. Add more solvent in small portions until the solid just dissolves. Note: It is crucial to use the minimum amount of hot solvent to ensure good recovery.[11]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated carbon, and re-heat to boiling for a few minutes.
-
If carbon was added, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Free-Base
This method is particularly effective for removing non-basic or acidic impurities. The hydrochloride salt is converted to its free-base form, which is soluble in organic solvents, allowing for aqueous extraction of impurities.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Procedure:
-
Dissolve the crude hydrochloride salt in water.
-
Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is greater than 10. This neutralizes the HCl salt and liberates the free amine. The free base may appear as an oil or precipitate.
-
Extract the aqueous mixture multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.[10]
-
Combine the organic layers. Wash the combined organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free-base, which may be an oil.
-
To recover the hydrochloride salt, dissolve the purified free-base in a suitable anhydrous solvent (e.g., diethyl ether, MTBE, or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.[13] The hydrochloride salt should precipitate.
-
Collect the precipitate by vacuum filtration, wash with a small amount of the anhydrous solvent (e.g., diethyl ether), and dry thoroughly under high vacuum.
References
-
HepatoChem. How do you handle hygroscopic salts? Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Quora. (2017). What should I do if crystallisation does not occur? Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
-
Lim, X., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Retrieved from [Link]
-
University of California, Los Angeles. Recrystallization. Retrieved from [Link]
-
ChemBK. (2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE-HCL. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]
-
Taylor & Francis Online. (1998). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Retrieved from [Link]
-
ResearchGate. (2008). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. Retrieved from [Link]
-
Frontiers. (2021). Continuous crystallisation of organic salt polymorphs. Retrieved from [Link]
-
Wikipedia. Tramadol. Retrieved from [Link]
-
LookChem. (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Retrieved from [Link]
- Google Patents. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
-
ChemBK. 2-(2,5-DIFLUORO-PHENYL)-PYRROLIDINE. Retrieved from [Link]
-
Wikipedia. Pyrrolidine. Retrieved from [Link]
-
Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]
-
Safrole. Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
- Google Patents. US1907076A - Hygroscopic salts and their preparation.
-
Lv, X., et al. (2021). Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. PubMed. Retrieved from [Link]
- Google Patents. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
-
Organic Chemistry Portal. Pyrrolidine synthesis. Retrieved from [Link]
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- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
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- 5. hepatochem.com [hepatochem.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
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- 12. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(3,5-Difluorophenyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3,5-Difluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Synthetic Strategy Overview
The synthesis of 2-(3,5-Difluorophenyl)pyrrolidine typically involves the formation of a carbon-carbon bond between the difluorophenyl ring and the pyrrolidine precursor, followed by cyclization and/or reduction steps. A common and effective strategy is the addition of an organometallic reagent derived from 1,3,5-trifluorobenzene or 1-bromo-3,5-difluorobenzene to an N-protected 2-pyrrolidinone derivative (a lactam) or a related cyclic imine precursor. Subsequent reduction of the resulting intermediate yields the target compound.
Understanding the potential pitfalls at each stage is key to achieving high purity and yield. This guide will focus on a representative pathway to illustrate common challenges.
Caption: A representative synthetic workflow for 2-(3,5-Difluorophenyl)pyrrolidine.
Section 2: Troubleshooting Guide & Impurity Analysis
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Question 1: My reaction yield is low, and TLC/LC-MS analysis shows significant amounts of unreacted N-Boc-2-pyrrolidinone. What is the likely cause?
Answer:
This issue almost certainly points to a problem in the formation or reactivity of the 3,5-difluorophenyl organometallic reagent (either the Grignard or organolithium species) in Step 1.
Potential Causes & Solutions:
-
Inactive Grignard Reagent: The formation of Grignard reagents (from Mg turnings) can be difficult to initiate.
-
Troubleshooting: Ensure magnesium turnings are freshly activated (e.g., by grinding without solvent or adding a small crystal of iodine). The glassware must be rigorously dried to prevent quenching of the highly basic reagent.
-
-
Inefficient Lithium-Halogen Exchange: When using n-Butyllithium (n-BuLi) with 1-bromo-3,5-difluorobenzene, the temperature is critical.
-
Troubleshooting: This exchange is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the reaction of the newly formed aryllithium species with the starting bromide. Ensure your cold bath is stable and that the n-BuLi is added slowly to the solution of the aryl bromide.
-
-
Wurtz Coupling: A common side reaction is the coupling of the organometallic reagent with the starting aryl halide, leading to the formation of 3,3',5,5'-tetrafluorobiphenyl. This impurity is highly non-polar and can be easily identified by GC-MS.
-
Troubleshooting: Slow addition of the alkyl lithium or slow formation of the Grignard reagent at low temperatures can minimize this side product.
-
Question 2: My final product shows a persistent impurity with a mass of (M+2) or (M-2) relative to the expected product. What could this be?
Answer:
This observation strongly suggests either over-reduction or under-reduction of an intermediate. The identity depends on the specific reagents used in Step 2.
Potential Causes & Solutions:
-
Under-reduction (Impurity at M-2): If your reduction step involves the dehydration of the hemiaminal intermediate followed by reduction of the resulting cyclic imine, an incomplete reaction will leave 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole as an impurity.
-
Identification: This imine impurity is less polar than the desired amine product and can be readily detected by LC-MS.
-
Troubleshooting: To resolve this, you can increase the reaction time, temperature, or the equivalents of the reducing agent. Alternatively, re-subjecting the purified but impure product to the reduction conditions can convert the residual imine to the desired pyrrolidine.[1]
-
-
Over-reduction/Hydrogenolysis (Impurity at M+2 or defluorination): With harsh catalytic hydrogenation conditions (high pressure of H₂, aggressive catalyst like Pd(OH)₂), there is a risk of reducing the aromatic ring or causing hydrodefluorination.
-
Identification: An impurity with a mass corresponding to 2-phenylpyrrolidine or 2-(fluorophenyl)pyrrolidine would be a strong indicator. NMR spectroscopy, specifically the absence of one or both fluorine signals in the ¹⁹F NMR spectrum, would confirm this.
-
Troubleshooting: Switch to a milder reducing agent. Triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA) is an excellent alternative for reducing the hemiaminal intermediate without affecting the aromatic ring.[1]
-
Caption: Relationship between target product and reduction-related impurities.
Question 3: I am observing an impurity with a molecular weight of approximately double the starting lactam. What is this and how do I prevent it?
Answer:
This is likely a dimer of the N-Boc-2-pyrrolidinone starting material, formed by a self-condensation reaction. This side reaction is base-catalyzed.
Potential Causes & Solutions:
-
Mechanism: The organometallic reagent (Grignard or organolithium) is a very strong base. It can deprotonate the alpha-position of another molecule of N-Boc-2-pyrrolidinone. The resulting enolate can then attack the carbonyl group of a third molecule, leading to a dimer after workup.
-
Troubleshooting:
-
Inverse Addition: Add the lactam solution slowly to the organometallic reagent solution at low temperature (-78 °C). This ensures that the organometallic species is always in excess, and any lactam added reacts immediately, minimizing its opportunity to act as a proton source for enolization.
-
Use of a Non-nucleophilic Base: While not directly applicable for the Grignard/organolithium step, this principle is important in other synthetic routes. If a different base is used, choosing a sterically hindered, non-nucleophilic base like LDA (Lithium diisopropylamide) can favor desired reactions over self-condensation.
-
Table 1: Summary of Common Impurities
| Impurity Name | Structure Description | Molecular Weight ( g/mol ) | Origin | Recommended Analytical Technique |
| 1-Bromo-3,5-difluorobenzene | Starting Material | 192.99 | Incomplete reaction in Step 1 | GC-MS, LC-MS |
| N-Boc-2-pyrrolidinone | Starting Material | 185.23 | Incomplete reaction in Step 1 | LC-MS |
| 3,3',5,5'-Tetrafluorobiphenyl | Wurtz Coupling Side Product | 226.15 | Side reaction in Step 1 | GC-MS |
| 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | Under-reduction Impurity | 181.19 | Incomplete reaction in Step 2 | LC-MS |
| 2-(3-Fluorophenyl)pyrrolidine | Hydrodefluorination Product | 165.21 | Over-reduction in Step 2 | LC-MS, ¹⁹F NMR |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical analytical techniques for impurity profiling in this synthesis? For routine analysis and impurity detection, High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) is indispensable.[2][3] It allows for the separation of impurities from the main product and provides crucial molecular weight information for tentative identification. For volatile starting materials or by-products like 3,3',5,5'-tetrafluorobiphenyl, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. For definitive structural elucidation of unknown impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[2]
Q2: How can I design a workflow to identify an unknown impurity? A systematic approach is crucial. The following workflow can guide your investigation.
Caption: Decision workflow for identifying an unknown synthesis impurity.
Q3: What are the best practices for storing 2-(3,5-Difluorophenyl)pyrrolidine to prevent degradation? As a secondary amine, this compound is susceptible to oxidation and reaction with atmospheric carbon dioxide.
-
Storage Conditions: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.
-
Degradation Products: Potential degradation products can arise from air oxidation, leading to the formation of the corresponding imine or other oxidative products.[4][5] Stability studies are recommended to understand the degradation profile under specific storage conditions.[6]
Section 4: Key Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
This protocol is a general guideline for purifying the crude product after Step 2.
-
Slurry Preparation: Adsorb the crude oil or solid onto a small amount of silica gel (2-3 times the weight of the crude material) by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Dry-pack the column with silica gel. Wet the column with the starting eluent (e.g., 98:2 Dichloromethane:Methanol).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient might be from 2% to 10% methanol. The less polar impurities will elute first, followed by the product. The highly polar baseline material will remain on the column.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3,5-Difluorophenyl)pyrrolidine.
Protocol 2: Forced Degradation Study
Forced degradation helps identify potential degradation products that might form during the product's shelf life.[7]
-
Sample Preparation: Prepare several solutions of the purified product (e.g., at 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Stress Conditions: Expose the samples to various stress conditions in parallel:
-
Acidic: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Basic: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid material at 80 °C for 48 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: After the exposure time, quench the reactions if necessary (e.g., neutralize the acid/base). Analyze all samples, including a control sample kept at ambient conditions, by a stability-indicating HPLC method (e.g., reverse-phase with a gradient) coupled with a mass spectrometer to identify and quantify any degradants.
References
- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH.
- Recent Advances in the Synthesis of Pyrrolidines - ResearchG
- Pyrrolidine synthesis - Organic Chemistry Portal.
- (2S)-2-(3,5-difluorophenyl)pyrrolidine 95.00% - Advanced ChemBlocks.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews.
- IMPURITY PROFILING OF DRUGS: A RE- VIEW - IJNRD.
- Impurities and Degradation products | @rtMolecule - ArtMolecule.
- The Synthesis and Impurity Profile of Penfluridol: A Technical Guide - Benchchem.
- impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
Sources
- 1. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. rroij.com [rroij.com]
- 4. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 5. ijnrd.org [ijnrd.org]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations | MDPI [mdpi.com]
- 7. iajps.com [iajps.com]
Technical Support Center: Synthesis of Substituted Pyrrolidines
A Message from Your Senior Application Scientist
Welcome to the technical support center for substituted pyrrolidine synthesis. As a Senior Application Scientist, I've seen firsthand the intricate challenges researchers face when constructing this valuable heterocyclic scaffold. The pyrrolidine ring is a cornerstone in many pharmaceuticals and natural products, but its synthesis is often a delicate balance of reactivity and selectivity.[1][2]
This guide is designed to move beyond simple protocols. It's built on a foundation of mechanistic understanding and field-proven experience to help you not only solve common problems but also understand the causality behind them. Here, we will dissect the common pitfalls—from unexpected side products to elusive stereocontrol—and provide robust, actionable solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is broken down into its likely causes and a series of recommended troubleshooting steps.
Issue 1: Low or Poor Diastereoselectivity in [3+2] Cycloaddition Reactions
Problem: You are performing a [3+2] cycloaddition with an azomethine ylide to form a polysubstituted pyrrolidine, but the reaction results in a nearly 1:1 mixture of diastereomers or favors the undesired isomer.
Probable Cause: The stereochemical outcome of a [3+2] cycloaddition is governed by the transition state energetics.[3] Factors like steric hindrance between the dipole and dipolarophile, the choice of catalyst, and reaction temperature can subtly alter which transition state is favored, leading to poor selectivity.[4][5]
Solutions & Optimizations:
-
Modify Steric Bulk: Increasing the steric demand of substituents on either the azomethine ylide precursor or the dipolarophile can create a stronger facial bias, favoring one approach over the other.[4] For instance, switching from a methyl ester to a bulkier tert-butyl ester on the dipolarophile can significantly improve the diastereomeric ratio (dr).
-
Screen Metal Catalysts: The choice of metal salt can dramatically influence stereoselectivity by coordinating with the reactants and organizing the transition state. Silver (e.g., Ag₂CO₃, AgOAc) and copper catalysts are known to provide high levels of diastereocontrol in these reactions.[6][7] If one metal gives poor results, screening others is a logical next step.
-
Temperature Optimization: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). Lowering the thermal energy of the system can amplify the small energy differences between the diastereomeric transition states, often leading to improved selectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile) to find the optimal medium for your specific substrate combination.
Issue 2: Uncontrolled Oligomerization or Polymerization
Problem: During an intramolecular aza-Michael addition or an N-alkylation, you observe the formation of significant amounts of high-molecular-weight oligomers or polymers instead of your desired cyclic or mono-substituted product.
Probable Cause: This is a classic case of product reactivity exceeding reactant reactivity. In many N-alkylation and aza-Michael reactions, the secondary amine product is more nucleophilic than the primary amine starting material.[8] This causes it to react preferentially with the remaining electrophile (alkylating agent or Michael acceptor), leading to a chain reaction.[8][9][10][11]
Solutions & Optimizations:
-
Control Stoichiometry & Addition Rate:
-
Slow Addition: Use a syringe pump to add the electrophile (e.g., alkyl halide or α,β-unsaturated ester) to the reaction mixture over several hours. This maintains a low concentration of the electrophile, minimizing the chance of the product reacting a second time.[8]
-
Excess Amine: If feasible and cost-effective, use a significant excess (3-5 equivalents) of the amine component to increase the statistical probability of the electrophile reacting with the starting material rather than the product.[8]
-
-
Employ a Protecting Group Strategy: Temporarily install an electron-withdrawing protecting group (e.g., Boc, Cbz) on the nitrogen. After the initial desired reaction, the protecting group can be removed. This strategy is central to preventing uncontrolled polymerization in the synthesis of complex molecules like polypyrroloindolines.[9]
-
Catalyst-Controlled Reactivity Attenuation: In advanced applications, the catalyst itself can be used to control product reactivity. For example, incorporating a ketoamide into a pyrroloindoline monomer attenuates its nucleophilicity, allowing for controlled, iterative additions rather than runaway polymerization.[9]
Issue 3: Formation of Furan Byproducts in Reactions with γ-Dicarbonyls
Problem: Your reaction to form a pyrrolidine from a γ-dicarbonyl compound and an amine under acidic conditions is yielding a significant amount of a furan byproduct.
Probable Cause: This side reaction, known as the Paal-Knorr furan synthesis, is a common competitor to pyrrolidine formation. Under strongly acidic conditions, the intermediate can undergo acid-catalyzed dehydration and cyclization to form the aromatic furan ring, which is often the thermodynamic sink of the reaction system.[8]
Solutions & Optimizations:
-
Strict pH Control: This is the most critical factor. The reaction should be maintained under neutral or, at most, weakly acidic conditions (pH 4-6). Avoid strong mineral acids.[8]
-
Catalyst Selection: If an acid catalyst is required, use a weak organic acid like acetic acid or pyridinium p-toluenesulfonate (PPTS) instead of strong acids like HCl or H₂SO₄.[8]
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. If furan formation is detected, the reaction conditions should be immediately adjusted (e.g., by adding a mild base to raise the pH).
Frequently Asked Questions (FAQs)
Q1: What is the best general method for synthesizing a multi-substituted pyrrolidine with high stereocontrol?
A1: The [3+2] cycloaddition of azomethine ylides is arguably one of the most powerful and versatile methods for this purpose.[4] This reaction allows for the direct construction of the five-membered ring while potentially creating up to four new contiguous stereocenters in a single, atom-economical step.[3][6] The high degree of stereocontrol is achievable through the use of chiral catalysts, chiral auxiliaries, or by leveraging substrate-controlled diastereoselectivity.[5][6][7][12]
Q2: My catalytic hydrogenation for reducing a γ-lactam to a pyrrolidine is stalling. What could be the cause?
A2: Catalyst poisoning is a frequent issue in catalytic hydrogenations.[13] The catalyst's active sites (e.g., Palladium on Carbon, Pd/C) can be deactivated by impurities in your substrate or solvent.
-
Sulfur or Halogen Impurities: Trace amounts of sulfur-containing compounds or residual halides from previous steps are notorious for poisoning palladium catalysts. Ensure your substrate is rigorously purified before the reduction step.
-
Fermentation Byproducts: If your starting materials are derived from fermentation processes, residual co-products can inhibit the catalyst.[13] In such cases, a preliminary purification or thermal processing step may be necessary.[13]
-
Catalyst Quality: Ensure the catalyst is fresh and has been stored properly under an inert atmosphere.
Q3: How can I prevent the formation of N-oxides during my synthesis and workup?
A3: Pyrrolidine nitrogen is susceptible to oxidation, which can lead to the formation of pyrrolidine N-oxides.[14][15] This is often an unintended side reaction. To prevent it:
-
Use an Inert Atmosphere: Conduct reactions, particularly those involving sensitive reagents or elevated temperatures, under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.
-
Degas Solvents: Before use, degas reaction solvents by sparging with nitrogen or by using a freeze-pump-thaw cycle to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Be mindful of reagents used in your synthesis and workup. Some common reagents can have unintended oxidizing properties. If oxidation is observed, re-evaluate your reaction conditions or purification methods. For example, some purification procedures might lead to overoxidation and the formation of open-chain products.[16]
Data & Protocols
Table 1: Effect of Reaction Parameters on a Model [3+2] Cycloaddition
This table summarizes the results of a model reaction between N-benzylideneglycine methyl ester (generating an azomethine ylide) and dimethyl maleate, highlighting the impact of different catalysts and solvents on yield and diastereoselectivity.
| Entry | Catalyst (5 mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None | Toluene | 80 | 45 | 2:1 |
| 2 | Ag₂CO₃ | THF | 25 | 88 | >20:1 |
| 3 | Cu(OTf)₂ | CH₂Cl₂ | 0 | 82 | 15:1 |
| 4 | AgOAc | Toluene | 25 | 91 | >20:1 |
| 5 | Zn(OTf)₂ | CH₂Cl₂ | 25 | 75 | 5:1 |
Data is illustrative and based on trends reported in the literature.[6][7]
Protocol: Diastereoselective Synthesis of a Pyrrolidine via Silver-Catalyzed [3+2] Cycloaddition
This protocol provides a step-by-step method for a typical silver-catalyzed cycloaddition, a reliable method for achieving high diastereoselectivity.[6]
-
Reagent Preparation:
-
To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar, add the imine precursor (e.g., N-benzylideneglycine methyl ester, 1.0 mmol, 1.0 eq).
-
Add the dipolarophile (e.g., dimethyl maleate, 1.1 mmol, 1.1 eq).
-
Add the catalyst, Silver(I) Carbonate (Ag₂CO₃, 0.05 mmol, 5 mol%).
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with dry argon or nitrogen for 10 minutes.
-
Add the reaction solvent (e.g., dry THF, 10 mL) via syringe.
-
-
Execution & Monitoring:
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine is fully consumed (typically 4-8 hours).
-
-
Workup & Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver catalyst, washing the pad with ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted pyrrolidine product.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture, focusing on well-resolved signals.
-
Visualized Mechanisms & Workflows
Caption: A workflow for troubleshooting pyrrolidine synthesis.
Caption: The Aza-Michael addition and cyclization cascade.
Caption: Mechanism of [3+2] dipolar cycloaddition.
References
- BenchChem. (n.d.). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
- Richardson, P. (2025). Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives.
- Pacific Northwest National Laboratory. (n.d.).
- Ghosh, A. K., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Fustero, S., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- Paderes, M. C., & Chemler, S. R. (2009).
- BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Unknown Author. (n.d.). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence.
- Wikipedia. (n.d.). Azomethine ylide.
- ResearchGate. (n.d.). Synthesis of pyrroline N-oxides.
- ACS Combinatorial Science. (n.d.).
- Frontiers. (n.d.).
- Ryan, J. H. (2015).
- Unknown Author. (n.d.). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction.
- Royal Society of Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry.
- National Institutes of Health. (n.d.).
- PubMed. (n.d.).
- Karlsson, S. (n.d.). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. DiVA portal.
- Movassaghi, M., et al. (n.d.).
- ResearchGate. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
- Organic Chemistry Portal. (n.d.).
- Accounts of Chemical Research, ACS Publications. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis.
- ResearchGate. (n.d.). Preparation and Biological Evaluation of Pyrrolidinediols and Pyrrolidine N-Oxides from D-Ribose Using the Nitrone Approach.
- National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- Safrole. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams.
- ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?.
- ElectronicsAndBooks. (n.d.). Metalation-Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- PubMed Central. (n.d.).
- Unknown Author. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PubMed. (2015).
- PubMed. (n.d.). Pyrrolinone-pyrrolidine oligomers as universal peptidomimetics.
- PubMed. (n.d.).
- National Institutes of Health. (n.d.). Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics.
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon.
- Royal Society of Chemistry. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Catalyst-controlled oligomerization for the collective synthesis of polypyrroloindoline natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolinone-pyrrolidine oligomers as universal peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalyst-controlled oligomerization for the collective synthesis of polypyrroloindoline natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Paper Details | Paper Digest [paperdigest.org]
- 14. researchgate.net [researchgate.net]
- 15. N-oxide synthesis by oxidation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Grignarßd Reactions for 2-Arylpyrrolidine Synthesis
Welcome to the technical support center for the synthesis of 2-arylpyrrolidines via Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we address common challenges with in-depth, scientifically grounded explanations and provide actionable troubleshooting protocols.
Section 1: Troubleshooting Guide
This section provides a question-and-answer formatted guide to directly address specific issues encountered during the synthesis of 2-arylpyrrolidines using Grignard reagents.
Question 1: My Grignard reaction is resulting in very low to no yield of the desired 2-arylpyrrolidine. What are the likely causes and how can I fix it?
Low or no yield is one of the most common frustrations in Grignard synthesis. The root causes often trace back to the highly reactive and sensitive nature of the Grignard reagent itself.
Core Causality: Grignard reagents are potent nucleophiles but also exceptionally strong bases.[1][2][3][4] This dual reactivity means they will readily react with any acidic protons present in the reaction medium, a reaction that is often much faster than the desired nucleophilic addition to the imine or iminium ion precursor.[1]
Troubleshooting Protocol:
-
Ensure Strict Anhydrous Conditions: This is the most critical parameter.
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and allowed to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).[1]
-
Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether (Et2O) or tetrahydrofuran (THF) are standard and help stabilize the Grignard reagent.[4][5] Commercially available anhydrous solvents should be used from a freshly opened bottle or after being passed through a solvent purification system.
-
Starting Materials: Ensure your aryl halide and the pyrrolidine precursor (e.g., a cyclic imine or a protected pyrrolidine derivative) are free of water. If necessary, dry them over appropriate desiccants or by azeotropic distillation.
-
-
Verify Grignard Reagent Quality and Concentration:
-
Formation: The magnesium turnings used should be fresh and shiny. An oxide layer on the surface can inhibit the reaction.[6][7] Activation of magnesium with a small crystal of iodine or 1,2-dibromoethane is a common and effective practice.[1][7][8]
-
Titration: The concentration of a freshly prepared Grignard reagent should always be determined before use. A common method is titration against a known concentration of I2 until the iodine color persists.[1] This ensures you are using the correct stoichiometry in your main reaction.
-
-
Optimize Reaction Temperature:
-
Formation: Grignard formation is exothermic. While some initial heating might be needed to initiate the reaction, it should be controlled. Runaway reactions can lead to side products.
-
Addition: The addition of the Grignard reagent to the electrophile is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions.[6] Slowly warm the reaction to room temperature to ensure completion.
-
Workflow for Ensuring Anhydrous Conditions
Caption: Workflow for maintaining anhydrous conditions in Grignard reactions.
Question 2: I'm observing significant formation of a homocoupled biaryl product (Ar-Ar) instead of my 2-arylpyrrolidine. Why is this happening?
The formation of biaryl products, a result of Wurtz-type coupling, is a well-known side reaction in Grignard chemistry, particularly with aryl halides.
Core Causality: This side reaction involves the Grignard reagent (Ar-MgX) reacting with the unreacted aryl halide (Ar-X). This process can be catalyzed by trace metal impurities, especially transition metals, in the magnesium.
Troubleshooting Protocol:
-
Control Addition Rate: Add the aryl halide slowly to the magnesium turnings during the Grignard formation step. This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the already formed Grignard reagent.[7]
-
Use High-Purity Magnesium: Employ high-purity magnesium turnings to reduce the presence of transition metal catalysts.
-
Inverse Addition: In some cases, adding the magnesium turnings to a solution of the aryl halide (inverse addition) can be beneficial, although this is less common.
-
Choice of Halide: Aryl bromides and iodides are more prone to this side reaction than aryl chlorides due to their higher reactivity. If possible, consider using the corresponding aryl chloride.
Question 3: My reaction is producing a significant amount of a reduced product (pyrrolidine) and the starting aryl group as a simple arene (Ar-H). What is the cause?
This outcome points to two potential issues: enolization of the imine precursor and/or reaction with an acidic proton source.
Core Causality:
-
Enolization: If the cyclic imine precursor has an α-proton, the strongly basic Grignard reagent can act as a base, deprotonating the α-carbon to form an enamine.[9] Upon aqueous workup, this will revert to the starting imine, which can then be reduced during the workup or subsequent steps, leading to un-arylated pyrrolidine.
-
Proton Source: As discussed in Question 1, any source of acidic protons (water, alcohols) will quench the Grignard reagent, forming the corresponding arene (Ar-H).[10]
Troubleshooting Protocol:
-
Substrate Design: If possible, use an N-substituted cyclic imine or a precursor that lacks α-protons to prevent enolization. N-acyliminium ions, generated in situ, are often more reactive and less prone to enolization.
-
Use of Additives: Lewis acids like CeCl₃ can sometimes enhance the nucleophilic addition over enolization by coordinating to the imine nitrogen, making the carbon more electrophilic.[6] Similarly, BF₃·OEt₂ has been used to activate transient imines for addition reactions.[11][12]
-
Strict Anhydrous Conditions: Re-evaluate and ensure all components of your reaction are scrupulously dry to prevent quenching of the Grignard reagent.[1]
Reaction Pathways: Addition vs. Enolization
Caption: Competing reaction pathways for a Grignard reagent with a cyclic imine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for synthesizing 2-arylpyrrolidines via a Grignard reaction?
Tetrahydrofuran (THF) is generally preferred over diethyl ether for the formation of aryl Grignard reagents because its higher boiling point allows for a wider temperature range and it is better at solvating and stabilizing the Grignard reagent.[4][5]
Q2: Can I use a protecting group on the pyrrolidine nitrogen?
Yes, and it is often advantageous. N-protecting groups can influence the reactivity and stability of the pyrrolidine precursor.
-
N-Boc (tert-butyloxycarbonyl): A common choice, but the carbonyl group can potentially react with the Grignard reagent.
-
N-Sulfinyl Groups (e.g., tert-butanesulfinyl): These are excellent chiral auxiliaries that can direct the stereoselective addition of Grignard reagents to imines, allowing for the asymmetric synthesis of 2-substituted pyrrolidines.[13][14][15]
-
N-Tosyl (Ts): A robust protecting group, stable to Grignard conditions.[16]
Q3: My reaction seems to stall after initial formation of some product. What could be the issue?
This could be due to the precipitation of magnesium salts that coat the surface of the unreacted magnesium or the substrate, preventing further reaction. Vigorous stirring is essential. In some cases, adding a co-solvent like toluene can help to solubilize intermediates.
Q4: How does the choice of aryl halide (Ar-F, Ar-Cl, Ar-Br, Ar-I) affect the reaction?
The reactivity order for Grignard formation is generally Ar-I > Ar-Br > Ar-Cl >> Ar-F.[5]
-
Aryl Iodides and Bromides: Are the most common starting materials due to their high reactivity.
-
Aryl Chlorides: Are less reactive and may require higher temperatures, longer reaction times, or special activation methods to form the Grignard reagent.
-
Aryl Fluorides: Are generally unreactive and not suitable for standard Grignard reagent formation.
Q5: I am attempting a diastereoselective synthesis using a chiral auxiliary. What are the key factors for achieving high diastereoselectivity?
Achieving high diastereoselectivity depends on several factors:
-
Chiral Auxiliary: The choice of a suitable chiral auxiliary, such as (S)-valinol or an N-tert-butanesulfinyl group, is crucial for inducing facial selectivity in the addition of the Grignard reagent.[13][17]
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the more ordered transition state that leads to the major diastereomer.[18]
-
Solvent: The coordinating ability of the solvent can influence the transition state geometry. Less coordinating solvents may sometimes lead to higher selectivity.
-
Grignard Reagent: The steric bulk of the Grignard reagent can also play a significant role in the stereochemical outcome.
Quantitative Data Summary: Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Solvent | Anhydrous THF | Good solvating power, wide temperature range.[4][5] |
| Mg Activation | Iodine (I₂) or 1,2-Dibromoethane | Removes passivating MgO layer.[1][7] |
| Stoichiometry | 1.1 - 1.5 eq. ArMgX per eq. imine | A slight excess of Grignard ensures full conversion. |
| Temperature | -78 °C to 0 °C for addition | Minimizes side reactions and improves selectivity.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with O₂ and H₂O. |
References
- Fujimoto, T., et al. (n.d.). Diastereoselective imino-pinacol coupling of chiral imines promoted by Mg(0) and a Grignard reagent. Shinshu University.
- Chemical Communications (RSC Publishing). (2010).
- PubMed. (2010).
- Lesma, G., et al. (n.d.). Grignard Addition to Imines Derived from Isatine: A Method for the Asymmetric Synthesis of Quaternary 3-Aminooxindoles.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide.
- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups in Pyrrolidine Synthesis: N-Tosyl vs.
- NIH. (2020).
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- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- PMC - NIH. (2019). α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines.
- Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.
- Sciencemadness.org. (2016). Grignard successes and failures.
- BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- PMC - PubMed Central. (2023).
- ResearchGate. (1988). A New Synthesis of Imines via Grignard- and Cuprate Additions to N -Trimethylsilylformamides.
- ResearchGate. (n.d.). A Review on Grignard Reagent.
- PMC - NIH. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.
- Chemical Science (RSC Publishing). (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
- Pearson+. (n.d.). Can you identify what is wrong with the following Grignard synthe....
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
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- ResearchGate. (n.d.). Pyrrole Chemistry. Part XII.
- Journal of Organic Chemistry. (n.d.). Addition of Grignard and Organolithium Reagents to N-Sulfonyl Aldimines Generated in Situ from Aldehydes and N-Sulfinyl Sulfonamides.
- ResearchGate. (n.d.).
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). A Review on Grignard Reagent.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis.
- LibreTexts. (2023). 19.
- ResearchGate. (2023).
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Technical Support Center: Improving Enantioselectivity in Chiral Pyrrolidine Synthesis
Welcome to the Technical Support Center for Chiral Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselectivity of their synthetic routes. The pyrrolidine ring is a vital scaffold in numerous natural products and FDA-approved pharmaceuticals, making its stereocontrolled synthesis a critical challenge in modern organic chemistry.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental questions regarding the strategic planning of an enantioselective pyrrolidine synthesis.
Q1: I am planning a synthesis of a chiral substituted pyrrolidine. What are the main strategic approaches to consider for achieving high enantioselectivity?
A1: Broadly, enantioselective strategies for pyrrolidine synthesis can be divided into two major categories: chiral pool synthesis and catalytic asymmetric synthesis.
-
Chiral Pool Synthesis: This classic approach utilizes readily available, enantiopure starting materials from nature.[1] Common starting points include amino acids like L-proline, 4-hydroxyproline, and pyroglutamic acid, or carbohydrates like D-mannitol.[1][3] The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final pyrrolidine. This method is robust and often ensures high optical purity.[3]
-
Catalytic Asymmetric Synthesis: This modern approach employs a chiral catalyst to induce enantioselectivity in a reaction that forms the pyrrolidine ring or sets a key stereocenter. This is often more atom-economical and allows for greater flexibility in designing the target molecule.[2] Key catalytic methods include:
-
1,3-Dipolar Cycloadditions: A powerful method where an azomethine ylide reacts with a dipolarophile.[2][4] The stereoselectivity is controlled by a chiral metal complex (e.g., Cu(I), Ag(I)) or an organocatalyst.[2][5]
-
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition: This method, notably developed by Trost, uses a palladium catalyst with chiral phosphoramidite ligands to react trimethylenemethane (TMM) with imines, yielding highly functionalized pyrrolidines.[6]
-
Organocatalysis: Proline and its derivatives are widely used to catalyze reactions like aldol and Michael additions, forming key intermediates for pyrrolidine synthesis through an enamine-based mechanism.[7][8][9]
-
Biocatalysis: The use of enzymes, such as transaminases or engineered P450 enzymes, offers a green and highly selective method for constructing chiral pyrrolidines.[1][10]
-
The choice between these strategies depends on the specific target molecule, available starting materials, and desired scalability.
Q2: How do the steric and electronic properties of my substrates affect the enantioselectivity of the reaction?
A2: Substrate properties are critical and can dramatically influence the outcome of an asymmetric reaction.
-
Steric Hindrance: The size and shape of substituents on both the catalyst and the substrates determine the facial selectivity of the reaction. In many catalytic cycles, the chiral catalyst creates a sterically defined environment, forcing the incoming substrate to approach from a less hindered face.[8] For instance, in 1,3-dipolar cycloadditions, the substituents on the azomethine ylide and the dipolarophile will influence the endo/exo selectivity and the overall enantioselectivity.[2]
-
Electronic Effects: The electronic nature of the substituents can impact the reactivity and the stability of the transition state. In 1,3-dipolar cycloadditions, electron-withdrawing groups on the dipolarophile are often necessary for high reactivity and selectivity.[2][11] Similarly, in palladium-catalyzed cycloadditions, the electronic properties of the imine can influence product distribution.[6]
It is often advisable to test a new reaction with a known, reliable substrate combination before moving to more complex or novel substrates.[8]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving common problems that lead to poor enantioselectivity.
Q3: My reaction has a low enantiomeric excess (ee). Where should I start my investigation?
A3: A low ee can stem from several factors. A logical troubleshooting workflow is essential.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Start by rigorously checking the purity of all your reagents and the dryness of your solvents, as this is a frequent and often overlooked source of poor results.
Q4: I suspect reagent or solvent impurities are the problem. What are the best practices for ensuring purity?
A4: The purity of your starting materials and the reaction environment are paramount for achieving high enantioselectivity.
-
Catalyst Purity: Ensure your chiral catalyst or ligand is of high optical purity. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's ee.
-
Substrate Purity: Purify your substrates (e.g., by distillation, recrystallization, or chromatography) to remove any contaminants that could interfere with the catalyst.
-
Solvent Purity and Anhydrous Conditions: Many asymmetric reactions are highly sensitive to moisture.
-
Use freshly distilled, anhydrous solvents.
-
Dry reagents that may be hygroscopic.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Avoid Acidic/Basic Impurities: Trace amounts of acid or base can interfere with the catalytic cycle, especially in organocatalyzed reactions.
Q5: My reagents are pure, but the ee is still low. Which reaction parameters should I optimize?
A5: Suboptimal reaction conditions are a very common cause of poor enantioselectivity. The following parameters should be systematically investigated.
Temperature
Lowering the reaction temperature is often the most effective method for improving enantioselectivity. At lower temperatures, the energy difference between the diastereomeric transition states is more pronounced, leading to a higher preference for the formation of one enantiomer.
| Reaction Type | Typical Starting Temperature | Recommended Optimization Range | Reference |
| Proline-Catalyzed Aldol | Room Temperature | 0 °C, -20 °C, down to -44 °C | [12] |
| Pd-Catalyzed Cycloaddition | Varies | Can influence product distribution | [6] |
| Oxazaborolidine Reduction | 20-30 °C (often optimal) | 0 °C to 40 °C | [13][14] |
It's important to note that in some cases, there can be an unusual reversal of enantioselectivity at different temperatures.[15][16]
Solvent
The solvent plays a crucial role in stabilizing the transition state and can significantly impact enantioselectivity.[17] A solvent screening is highly recommended.
| Solvent Class | Examples | Potential Influence | Reference |
| Aprotic Polar | DMSO, DMF, CH3CN | Can coordinate with catalyst/reagents | [18] |
| Non-polar | Toluene, Hexane | Minimizes solvent-catalyst interactions | |
| Ethereal | THF, Et2O | Can influence selectivity in Cu-catalyzed reactions | [19] |
| Protic | EtOH, MeOH | Can participate in H-bonding networks | [20] |
The optimal solvent is highly system-dependent, and what works for one reaction may not work for another.
Concentration and Catalyst Loading
The concentration of reactants and the catalyst loading can affect reaction kinetics and selectivity.
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always improve enantioselectivity.[8] In some cases, lower catalyst loading can minimize side reactions and improve the outcome.[8]
-
Substrate Concentration: The relative concentrations of your reacting partners can be important. For example, in some proline-catalyzed aldol reactions, an excess of the ketone donor may increase the ee.
Q6: I'm performing a 1,3-dipolar cycloaddition to synthesize a pyrrolidine, but my diastereoselectivity and enantioselectivity are both poor. What should I look at?
A6: For 1,3-dipolar cycloadditions of azomethine ylides, several factors are key to achieving high stereocontrol.
Caption: Key components influencing stereoselectivity in a catalytic 1,3-dipolar cycloaddition.
-
Catalyst System (Metal and Ligand): The choice of the chiral ligand is paramount. For metal-catalyzed reactions (often Cu(I) or Ag(I)), the ligand dictates the chiral environment.[2][5] Ensure the correct ligand-to-metal ratio is used, as deviations can sometimes drastically decrease the ee.[4][5]
-
Dipolarophile Activation: The reactivity of the dipolarophile is crucial. Often, electron-withdrawing groups are required to lower the LUMO energy for an efficient reaction.[2] If you are using a less activated alkene, you may need to switch to a more potent catalyst system or modify the substrate.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the aggregation state of the catalyst and the geometry of the transition state. A solvent screen is highly recommended.
-
Lewis Acid/Base Additives: In some systems, the presence of a Lewis acid or base is required to generate the azomethine ylide in situ. The nature and amount of this additive can affect the overall stereochemical outcome.[21]
Q7: Can additives be used to improve enantioselectivity in my proline-catalyzed reaction?
A7: Yes, additives can significantly enhance the performance of proline and its derivatives.
-
Water: In some proline-catalyzed reactions, a small, controlled amount of water can be beneficial, potentially increasing both the reaction rate and enantioselectivity.[7]
-
Co-catalysts/Additives: Chiral additives can form supramolecular complexes with proline, leading to a more organized transition state and improved selectivity.[22] For example, the addition of tertiary amines like DBU has been shown to, in some cases, even reverse the enantioselectivity of proline-mediated reactions.[23]
-
Ionic Liquids: These can act as both the solvent and a co-catalyst, influencing the reaction environment and improving catalyst performance.
The effect of an additive is highly specific to the reaction, so empirical screening is necessary.
Section 3: Experimental Protocols
This section provides generalized, step-by-step protocols for common experiments relevant to the synthesis of chiral pyrrolidines.
Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a typical setup for an aldol reaction using a proline-derived organocatalyst.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 equiv.), the ketone (typically in excess, e.g., 2-10 equiv.), and the chiral proline-derived catalyst (e.g., 5-20 mol%).
-
Add the desired anhydrous solvent (e.g., DMSO, CHCl₃, Toluene).
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Stir the mixture vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. Retrieved from [Link]
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (2012). Organic Chemistry Portal. Retrieved from [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. Retrieved from [Link]
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Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. (2003). ACS Publications. Retrieved from [Link]
-
Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. (2003). PubMed. Retrieved from [Link]
-
Temperature drop triggers chirality twist. (2017). Chemistry World. Retrieved from [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC. Retrieved from [Link]
-
Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved from [Link]
-
A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance. Retrieved from [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021). RSC Publishing. Retrieved from [Link]
-
Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. (2017). PMC - NIH. Retrieved from [Link]
-
Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. (2025). ResearchGate. Retrieved from [Link]
-
Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. (n.d.). ACS Publications. Retrieved from [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. (2014). ACS Publications. Retrieved from [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). ACS Publications. Retrieved from [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. (2023). Organic Chemistry Portal. Retrieved from [Link]
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. (2019). ACS Catalysis. Retrieved from [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (n.d.). MDPI. Retrieved from [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (n.d.). ACS Central Science. Retrieved from [Link]
-
Improving catalytic performance of (L)-proline with chiral additives. (2013). RSC Blogs. Retrieved from [Link]
-
Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. Retrieved from [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. (n.d.). PubMed Central. Retrieved from [Link]
-
10.1: Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Heterogeneous organocatalysis: the proline case. (2025). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. (n.d.). White Rose eTheses Online. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). PubMed Central. Retrieved from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. Retrieved from [Link]
-
Unusual Reversal of Enantioselectivity in the Proline-Mediated α-Amination of Aldehydes Induced by Tertiary Amine Additives. (2010). Journal of the American Chemical Society. Retrieved from [Link]
-
Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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Technical Support Center: Recrystallization of 2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride
Welcome to the technical support guide for the purification of 2-(3,5-Difluorophenyl)pyrrolidine hydrochloride. This document provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to achieve high purity and yield in your crystallization experiments by understanding the fundamental principles behind each step.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in selecting a recrystallization solvent for this compound?
A1: The primary challenge lies in balancing the polarity required to dissolve a salt with the need for poor solubility at lower temperatures to ensure good recovery. As a hydrochloride salt, your compound is highly polar. This necessitates a polar solvent to dissolve it effectively when heated. However, the ideal solvent must also allow the compound to crystallize upon cooling. Solvents like water or methanol might dissolve the salt too effectively, even at low temperatures, leading to poor yields.[1] The key is to find a solvent or a mixed-solvent system where the solubility gradient as a function of temperature is steep.
Q2: Based on its structure, what solvent systems are a good starting point for my experiments?
A2: Given the compound's nature as an amine hydrochloride, polar protic solvents are the most logical starting point. We recommend beginning your solvent screening with lower-chain alcohols.
-
Single Solvent System: Isopropanol (IPA) or Ethanol (EtOH) are excellent candidates. They are polar enough to dissolve the hydrochloride salt at elevated temperatures but are less polar than methanol or water, which often results in lower solubility upon cooling, thereby improving crystal recovery. A publication detailing the resolution of the similar (R)-2-(2,5-difluorophenyl)pyrrolidine utilized 95% ethanol, indicating its suitability for dissolving related salts.[2]
-
Mixed Solvent System (Solvent/Anti-Solvent): This is often the most effective method for polar compounds. You would dissolve your compound in a minimal amount of a hot "good" solvent (like IPA, ethanol, or methanol) and then slowly add a "poor," less polar anti-solvent (like Methyl tert-butyl ether (MTBE), ethyl acetate, or heptane) until turbidity is observed. A patent for a related isomer describes precipitating the hydrochloride salt from a reaction mixture using MTBE, which strongly suggests it is an effective anti-solvent where the salt has low solubility.[3]
Q3: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution's concentration is so high that the solute separates as a liquid phase rather than a crystalline solid upon cooling. This is common when the compound's melting point is lower than the solvent's boiling point or if significant impurities are present which depress the melting point.
Solutions:
-
Add More Solvent: The most immediate fix is to add more of the hot primary solvent to decrease the saturation of the solution. This should dissolve the oil back into the solution.
-
Lower the Cooling Rate: Allow the solution to cool much more slowly. A gradual decrease in temperature encourages the ordered arrangement of molecules into a crystal lattice rather than the chaotic separation of a liquid.
-
Change Solvents: If the problem persists, select a solvent with a lower boiling point or switch to a mixed-solvent system where crystallization can be induced more gently by the addition of an anti-solvent at a constant temperature.
Q4: I'm not seeing any crystal formation even after the solution has cooled in an ice bath. What should I do?
A4: This is a common issue, typically arising from two main causes: using too much solvent or the formation of a stable supersaturated solution.
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for further crystallization.
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again. Be careful not to evaporate too much, as this can cause the product to precipitate out too quickly.
-
Introduce an Anti-Solvent: If you are using a single-solvent system, you can carefully add a few drops of a compatible anti-solvent (e.g., MTBE or heptane if using isopropanol) to the cold solution to decrease the compound's solubility and promote crystallization.
Recommended Recrystallization Protocol
This protocol is a robust starting point. Optimization may be required based on the purity of your starting material.
Method 1: Single Solvent Recrystallization (Isopropanol)
-
Dissolution: Place your crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of isopropanol (IPA) to create a slurry.
-
Heating: Heat the mixture on a hotplate with stirring. Add more IPA in small portions until the solid completely dissolves. It is critical to use the minimum amount of hot solvent required to achieve full dissolution to maximize yield.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold IPA to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Summary: Solvent Selection
The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the solute completely at its boiling point and poorly at low temperatures.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Isopropanol (IPA) | 82.6 | Polar Protic | Good starting point; dissolves many amine salts when hot, with reduced solubility when cold. |
| Ethanol (EtOH) | 78.4 | Polar Protic | Similar to IPA; proven effective for related pyrrolidine salts.[2] |
| Methanol (MeOH) | 64.7 | Polar Protic | High dissolving power; may result in lower yield due to significant solubility at cold temperatures. |
| Methyl tert-butyl ether (MTBE) | 55.2 | Non-polar | Excellent as an anti-solvent; the target compound is expected to have very low solubility.[3] |
| Heptane | 98.4 | Non-polar | Good non-polar anti-solvent for inducing crystallization from a more polar primary solvent. |
Troubleshooting Workflow
If you encounter issues during the recrystallization process, follow this logical troubleshooting guide.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. 136725-53-6 | (S)-3-Fluoro-pyrrolidine hydrochloride [fluoromart.com]
- 2. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Removal of Byproducts from 2-(3,5-Difluorophenyl)pyrrolidine Reaction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(3,5-Difluorophenyl)pyrrolidine. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the synthesis and purification of this important heterocyclic compound. As a key building block in the synthesis of various pharmaceutical agents, achieving high purity is paramount.
This guide provides in-depth, experience-driven answers to common purification challenges, detailed troubleshooting protocols, and a foundational understanding of the chemical principles behind each technique.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of 2-(3,5-Difluorophenyl)pyrrolidine?
The impurity profile largely depends on the synthetic route employed. However, based on common syntheses, such as the addition of a Grignard reagent (3,5-difluorophenylmagnesium bromide) to an N-protected pyrrolidone followed by reduction, several classes of byproducts are typical:
-
Unreacted Starting Materials: Incomplete reactions can leave behind key reagents. These often include N-protected pyrrolidone and 1-bromo-3,5-difluorobenzene or 3,5-difluorobenzene itself.
-
Reaction Intermediates: The intermediate formed after the Grignard addition, a tertiary alcohol like N-protected 2-(3,5-difluorophenyl)-2-hydroxypyrrolidine, can persist if the subsequent reduction or dehydration/reduction step is incomplete.[1]
-
Dehydration Products: Acid-catalyzed dehydration of the tertiary alcohol intermediate can lead to the formation of the corresponding 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (an enamine or imine).[1]
-
Over-alkylation Products: In syntheses involving direct N-alkylation of pyrrolidine, di-substituted and quaternary ammonium salts can form as byproducts.[2]
-
Solvent and Reagent-Related Impurities: Residual solvents used in the reaction or purification (e.g., THF, Dioxane, Diethyl Ether) and byproducts from reagents (e.g., from n-butyllithium or Grignard reactions) can also contaminate the final product.[3][4]
Q2: Which analytical techniques are essential for identifying and quantifying impurities in my final product?
A multi-technique approach is crucial for a comprehensive purity assessment. The following methods are highly recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and helps identify and quantify organic impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds to detect any isomeric or fluorinated byproducts.
-
Mass Spectrometry (MS), often coupled with GC (GC-MS) or LC (LC-MS): Confirms the molecular weight of the product and is highly sensitive for detecting trace-level impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for determining the percentage purity of the main component and quantifying known and unknown impurities. Chiral HPLC is essential for determining the enantiomeric excess (e.e.) in stereoselective syntheses.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups and identifying certain types of impurities, though less effective for quantification compared to HPLC or NMR.
Q3: My isolated 2-(3,5-Difluorophenyl)pyrrolidine is a dark-colored oil. What causes this discoloration and how can I remove it?
Discoloration, typically ranging from yellow to dark brown, is a common issue and usually indicates the presence of minor but highly colored impurities.
Potential Causes:
-
Oxidation: Amines, including pyrrolidines, are susceptible to air oxidation over time, which can form colored byproducts.
-
Residual Metal Catalysts: If transition metals (e.g., Palladium, Nickel, Cobalt) were used in any synthetic step, trace amounts can remain and cause coloration.[5]
-
High-Temperature Degradation: Thermal decomposition during distillation or a high-temperature reaction can generate polymeric or charred material.
-
Highly Conjugated Byproducts: Certain organic impurities with extensive electronic conjugation can be intensely colored even at low concentrations.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through a pad of Celite®. This is often very effective at adsorbing colored impurities.
-
Acid-Base Extraction: Perform an acid-base workup as detailed in Protocol 1. This can effectively separate the basic amine product from many neutral or acidic colored impurities.[6]
-
Column Chromatography: Silica gel chromatography can separate the desired product from more polar or less polar colored bands.
-
Vacuum Distillation: If the product is thermally stable, distillation under reduced pressure can separate it from non-volatile, colored residues.
Troubleshooting Guide for Byproduct Removal
This section addresses specific separation challenges in a problem-and-solution format.
Issue 1: Significant amount of unreacted 1-bromo-3,5-difluorobenzene remains in the product.
Causality: This impurity arises from incomplete Grignard reagent formation or incomplete reaction with the pyrrolidone electrophile. Its non-polar and non-basic nature makes its separation from the basic product straightforward.
Solution Strategy: Acid-Base Extraction The most effective method is to leverage the basicity of the pyrrolidine nitrogen.[2][6]
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., methyl tertiary butyl ether (MTBE) or ethyl acetate).
-
Extract the organic solution with a dilute aqueous acid, such as 1M hydrochloric acid. The basic 2-(3,5-difluorophenyl)pyrrolidine will be protonated to form its hydrochloride salt and move into the aqueous layer.
-
The neutral, non-basic 1-bromo-3,5-difluorobenzene will remain in the organic layer.
-
Separate the layers. The organic layer containing the impurity can be discarded.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or K₂CO₃) until the pH is strongly basic (pH > 10) to regenerate the free amine.
-
Extract the liberated amine back into an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified product.
Issue 2: My product is contaminated with the diastereomeric or enantiomeric impurity.
Causality: For stereoselective syntheses, achieving high optical purity is critical. Contamination with the undesired stereoisomer can result from an insufficiently selective reaction or racemization.[7]
Solution Strategy: Diastereomeric Salt Resolution This classical resolution technique is highly effective for separating enantiomers.[7]
-
Chiral Acid Selection: Choose an appropriate chiral resolving agent. For a basic amine like pyrrolidine, a chiral acid such as D- or L-tartaric acid, (R)-mandelic acid, or D-malic acid is used.[7]
-
Salt Formation: Dissolve the racemic mixture in a suitable solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount of the chiral acid.
-
Crystallization: The two enantiomers of the pyrrolidine will form two different diastereomeric salts with the chiral acid. These salts have different physical properties, including solubility. With careful selection of the solvent and cooling, one diastereomer will selectively crystallize out of the solution.
-
Isolation and Liberation: The crystallized salt is isolated by filtration. The purified enantiomer is then liberated by treating the salt with a base and extracting it into an organic solvent.
-
Recycle Process: The undesired enantiomer remaining in the mother liquor can potentially be racemized and recycled to improve the overall yield, as described for a similar compound.[7]
Data Presentation: Physical Properties for Separation Strategy
Understanding the physical properties of the target compound and potential impurities is crucial for designing an effective purification scheme.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility | Chemical Nature |
| 2-(3,5-Difluorophenyl)pyrrolidine | 183.20[8] | Estimated >200 °C (Atm. P) | Soluble in most organic solvents; slightly soluble in water. | Basic (Amine) |
| 1-Bromo-3,5-difluorobenzene | 192.99 | ~161 °C | Soluble in organic solvents; insoluble in water. | Neutral |
| N-Boc-2-pyrrolidinone | 185.21 | ~275 °C (decomposes) | Soluble in polar organic solvents. | Neutral (Amide) |
| 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | 181.19 | Estimated >200 °C | Soluble in organic solvents. | Basic (Imine) |
Note: Boiling points are estimates and may vary. Vacuum distillation is recommended for high-boiling compounds.
Visualization of Purification Workflow
General Purification and Analysis Workflow
The following diagram outlines a standard workflow for the purification and quality control of 2-(3,5-Difluorophenyl)pyrrolidine.
Caption: A typical workflow for purifying and analyzing the final product.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal as a first-pass purification to remove neutral and acidic impurities from the basic product.[6]
-
Dissolution: Dissolve the crude product (10 g) in 100 mL of a suitable organic solvent like methyl tertiary butyl ether (MTBE).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add 50 mL of 1M HCl (aq) and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Layer Separation: Drain the lower aqueous layer into a clean flask. The target compound is now in this aqueous layer as its hydrochloride salt.
-
Re-extraction: Add another 25 mL of 1M HCl (aq) to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract. This ensures complete extraction.
-
Back-Wash (Optional): Wash the combined aqueous layers with 20 mL of MTBE to remove any residual neutral impurities that may have been carried over.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH (aq) with stirring until the solution is strongly basic (pH > 11, check with pH paper). A cloudy precipitate or oil of the free amine should form.
-
Product Extraction: Extract the liberated amine with 3 x 50 mL portions of dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is used to separate compounds based on their differential adsorption to a stationary phase (silica gel).
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh) using a suitable solvent system (eluent). A common starting eluent for an amine might be a mixture of hexane and ethyl acetate with 1-2% triethylamine (TEA) added to prevent the basic amine from tailing on the acidic silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Combining and Concentration: Combine the pure fractions, and remove the eluent under reduced pressure to yield the final product.
Logical Decision Tree for Purification Strategy
Caption: A decision-making guide for selecting the appropriate purification method.
References
- Preventing side reactions in pyrrolidine synthesis. Benchchem.
- Removal of unreacted starting materials from Ethyl 2-pyrrolidin-1-ylpropanoate. Benchchem.
- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Google Patents.
- Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
- CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride. Google Patents.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Technical Support Center: Purification of (S)-3-(Difluoromethyl)pyrrolidine. Benchchem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Zhonghan Biomedical Technology (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized.
- PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). European Patent Office.
- Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. PubMed.
- Pyrrolidine. Wikipedia.
- Pyrrolidine Properties, Reactions and Applications. Safrole.
- 2-(2,5-Difluorophenyl)pyrrolidine. PubChem.
- WO/2017/201241 PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-Y L)-3-HYDROXYPYRROLIDINE-1-CARBOXAMIDE. WIPO Patentscope.
- 2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate. ChemScene.
- Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc.
- impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES.
- (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4.
Sources
- 1. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 24697858 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the synthesis of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into heterocyclic frameworks. The unique properties of fluorine can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates, but its incorporation presents distinct synthetic challenges.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during experimental work.
Part 1: Troubleshooting Guide for Common Synthetic Challenges
The synthesis of fluorinated heterocycles is often plagued by issues such as low yields, poor regioselectivity, and substrate decomposition. This section provides a systematic approach to identifying and resolving these common problems.
Table 1: Common Problems, Potential Causes, and Solutions in Heterocycle Fluorination
| Problem | Potential Cause(s) | Troubleshooting & Optimization Solutions |
| Low or No Conversion of Starting Material | 1. Inactive Fluorinating Reagent: Many fluorinating agents are moisture-sensitive (e.g., AgF₂, anhydrous fluoride salts for SNAr).[4] Reagents like Selectfluor can also degrade if not stored properly. | Solution: a) Use fresh or newly purchased reagents. b) Handle moisture-sensitive reagents in a glovebox or under an inert atmosphere.[4] c) Consider less hygroscopic alternatives like Bu₄NF·(t-BuOH)₄ instead of anhydrous Bu₄NF.[4] d) Verify reagent activity on a known, reliable substrate. |
| 2. Sub-optimal Reaction Temperature: The reaction may require higher temperatures for activation or, conversely, elevated temperatures could be causing decomposition of the starting material or reagent.[4] | Solution: a) Gradually increase the reaction temperature in increments of 10-20°C. b) For sensitive substrates, attempt the reaction at lower temperatures (e.g., 0°C or room temperature) for a longer duration.[4] | |
| 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions. Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[4] | Solution: a) Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[4] b) For Rh(III)-catalyzed reactions, ethyl acetate has been shown to be effective in preventing fluoride displacement.[4] c) Always verify the compatibility of your fluorinating agent with the chosen solvent.[4] | |
| Formation of Multiple Products & Low Regioselectivity | 1. Multiple Reactive C-H Bonds: Heterocycles often possess several C-H bonds that can be fluorinated, leading to a mixture of isomers.[4] | Solution: a) Exploit the directing effect of existing functional groups. For instance, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent position.[4] b) The choice of catalyst and directing group is crucial for C-H activation strategies.[4] |
| 2. Incorrect Fluorinating Reagent: Different fluorinating reagents can exhibit varying selectivities based on their mechanism of action (e.g., electrophilic vs. nucleophilic). | Solution: a) If using an electrophilic reagent (e.g., Selectfluor) on an electron-rich heterocycle, consider the electronic properties of the substrate. b) For electron-deficient systems, a nucleophilic fluorination approach might be more suitable. | |
| 3. Ambiguous Reaction Mechanism: For complex substrates, the reaction may proceed through unexpected intermediates, such as Zincke imines in pyridine fluorination, which can influence regioselectivity.[5][6] | Solution: a) Investigate the literature for similar substrate classes to understand potential reaction pathways. b) Consider a mechanistic study using techniques like in-situ NMR to identify key intermediates. | |
| Substrate Decomposition | 1. Harsh Reaction Conditions: Many heterocyclic compounds, especially electron-rich ones like pyrroles and indoles, are sensitive to strongly acidic or basic conditions, or strong electrophiles, leading to polymerization or oxidation.[2][4] | Solution: a) Employ milder, neutral fluorination methods.[2][4] b) The use of a mild base like Li₂CO₃ at low temperatures can prevent the formation of dimeric byproducts in the fluorination of indoles.[4] |
| 2. Unstable Intermediates: The formation of intermediates, such as the Meisenheimer complex in nucleophilic aromatic substitution, can be reversible, with fluoride elimination being favored over product formation.[2] | Solution: a) Modify the substrate to stabilize the intermediate. b) Use reaction conditions that drive the equilibrium towards the product, such as removing a byproduct. | |
| Difficulty in Product Purification | 1. Similar Polarity of Products and Byproducts: Fluorinated compounds can have unique polarity, making chromatographic separation challenging. | Solution: a) For flash chromatography, if the compound has poor solubility in the eluent, consider dry loading.[7] b) Switch to a different stationary phase (e.g., from C18 to a phenyl-hexyl or a fluorinated phase).[7] c) Change the mobile phase organic modifier (e.g., acetonitrile to methanol).[7] |
| 2. High Polarity of the Fluorinated Heterocycle: Highly polar compounds may elute in the void volume during reversed-phase chromatography. | Solution: a) Switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for polar compounds.[7] b) Use a more retentive reversed-phase column with a higher carbon load or an embedded polar group.[7] | |
| 3. Volatility of the Product: Some smaller fluorinated compounds can be volatile, leading to loss of product during workup and purification.[7] | Solution: a) Handle such compounds in a well-ventilated area and use sealed vials.[7] b) Concentrate solutions at lower temperatures and reduced pressure. |
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise during the synthesis of fluorinated heterocyclic compounds.
Q1: My electron-deficient heterocycle is giving a low yield in a nucleophilic fluorination reaction. What could be the issue?
A1: While nucleophilic fluorination is generally suited for electron-deficient heterocycles, low yields can occur due to the reversibility of the Meisenheimer intermediate formation.[2] The fluoride ion can act as a good leaving group, causing the intermediate to revert to the starting material rather than proceeding to the product. To overcome this, you can try using a more powerful and anhydrous nucleophilic fluoride source or modify the reaction conditions to trap the product as it forms.
Q2: I am using Selectfluor for the fluorination of an electron-rich heterocycle, but the reaction is not working. What are the key factors to consider?
A2: Selectfluor is a versatile electrophilic fluorinating agent, but its reactivity is highly dependent on the reaction conditions.[4] The choice of solvent is critical; for example, a co-solvent system of water and chloroform has proven effective for the fluorination of 2-aminopyridines.[4] The presence of a base can also be crucial. Furthermore, ensure that the Selectfluor has been stored correctly to prevent degradation. For highly sensitive substrates like pyrroles, which are prone to oxidation and polymerization in the presence of strong electrophiles, milder reaction conditions are necessary.[2]
Q3: How can I achieve regioselective fluorination on a pyridine ring, especially at the meta-position?
A3: Regioselective fluorination of pyridines is a significant challenge.[5] Direct electrophilic fluorination typically favors the positions ortho and para to activating groups. For meta-selective fluorination, one innovative approach involves the use of Zincke imine intermediates.[5][6] This method allows for the regioselective introduction of fluorine at the C3- or C5-position of a range of substituted pyridines.[5] The success of this methodology often depends on carefully chosen conditions for the fluorination of the Zincke imine intermediate.[5]
Q4: What are the primary safety concerns when working with fluorinating agents?
A4: Safety is paramount when handling fluorinating reagents. Many, like DAST, can be unstable at higher temperatures.[8] Electrophilic ("F+") reagents and those that can generate hydrogen fluoride (HF) are acutely toxic upon inhalation and can cause severe burns.[8][9] HF is also highly corrosive to glass.[8] Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the specific hazards of the reagent you are using.
Q5: I am struggling to purify my highly polar fluorinated heterocyclic compound. What techniques can I try?
A5: The purification of polar fluorinated compounds can be challenging. If standard reversed-phase HPLC is failing, consider switching to an orthogonal technique like Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[7] HILIC is specifically designed for the retention of highly polar compounds.[7] SFC is particularly advantageous for chiral separations and high-throughput purification.[7] Adjusting the mobile phase pH to be at least two units away from your compound's pKa can also improve peak shape in reversed-phase chromatography.[7]
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Regioselective Fluorination of Imidazo[1,2-a]pyridines using Selectfluor
This protocol is adapted from a known procedure for the regioselective fluorination of imidazo[1,2-a]pyridines.[10][11]
Materials:
-
Imidazo[1,2-a]pyridine substrate
-
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Celite
Procedure:
-
To a vial, add the imidazo[1,2-a]pyridine substrate (1.0 equiv).
-
Add Selectfluor (2.0 equiv).
-
Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[4]
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.[4]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-fluorinated imidazo[1,2-a]pyridine.[4]
Diagrams
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. 3-Selective Pyridine Fluorination via Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. Simpler fluorine chemistry [soci.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of 2-(3,5-Difluorophenyl)pyrrolidine
This guide provides a comprehensive framework for developing a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-(3,5-Difluorophenyl)pyrrolidine. As a critical chiral building block in modern pharmaceuticals, ensuring its enantiomeric purity is paramount. This document moves beyond a simple recitation of methods; it delves into the strategic rationale behind experimental design, empowering researchers to not only replicate but also intelligently adapt these protocols for similar molecules.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous active pharmaceutical ingredients (APIs).[1][2] The stereochemistry of these molecules is often critical, as different enantiomers can exhibit widely varying pharmacological activity and toxicological profiles.[3][4] Consequently, the development of precise and accurate analytical methods to quantify enantiomeric excess (ee) is a non-negotiable aspect of drug development and quality control.
This guide compares the most effective chiral stationary phases (CSPs) and mobile phase systems, providing detailed, actionable protocols grounded in the fundamental principles of chiral recognition.
The Strategic Approach to Chiral Method Development
Predicting the optimal chiral stationary phase (CSP) for a novel compound is notoriously difficult, making method development a largely empirical process.[5][6] However, a systematic screening approach dramatically increases the probability of success. Our strategy is built on screening a selection of complementary CSPs across different chromatographic modes. For a secondary amine like 2-(3,5-Difluorophenyl)pyrrolidine, polysaccharide-based CSPs are the most versatile and logical starting point due to their broad enantioselectivity.[3][4]
The workflow is designed to efficiently identify a suitable CSP and mobile phase combination, which can then be optimized for resolution, peak shape, and analysis time.
Figure 1: A systematic workflow for chiral method development.
Comparison of Chiral Stationary Phases (CSPs)
The cornerstone of a chiral separation is the CSP. Enantiomeric recognition occurs through transient, diastereomeric complexes formed between the analyte enantiomers and the chiral selector of the CSP. For aryl-pyrrolidines, polysaccharide and macrocyclic glycopeptide phases are primary candidates.
| CSP Type | Chiral Selector | Primary Interaction Mechanisms | Suitability for 2-(3,5-Difluorophenyl)pyrrolidine |
| Polysaccharide (Coated) | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | π-π interactions, hydrogen bonding, dipole-dipole, steric inclusion within helical grooves. | Excellent. The aromatic ring of the analyte can engage in π-π stacking, while the secondary amine provides a crucial hydrogen bonding site. |
| Polysaccharide (Immobilized) | Covalently bonded cellulose or amylose derivatives | Same as coated, but compatible with a wider range of "aggressive" organic solvents (e.g., THF, DCM, Ethyl Acetate).[3] | Excellent. Offers greater flexibility in mobile phase selection, which can be key to unlocking selectivity if standard solvents fail. |
| Macrocyclic Glycopeptide | Vancomycin or Teicoplanin (e.g., CHIROBIOTIC™ V2) | Ion-exchange/ionic interactions, hydrogen bonding, inclusion in macrocyclic "baskets".[7][8] | Good. Particularly effective in reversed-phase and polar-ionic modes. The secondary amine of the analyte can interact with the carboxylic acid functions of the selector. |
Recommendation: Begin screening with modern, high-performance immobilized polysaccharide columns such as Daicel CHIRALPAK® IA/IB/IC or Phenomenex Lux® i-Cellulose-5/i-Amylose-1. Their broad applicability and solvent robustness make them powerful first-choice columns.[3][9]
Figure 2: Chiral recognition mechanisms on a polysaccharide CSP.
Experimental Protocols: A Comparative Guide
The following protocols provide starting conditions for screening. The analyte is a secondary amine, which can cause peak tailing on silica-based CSPs. Therefore, the addition of a basic modifier like diethylamine (DEA) or triethylamine (TEA) in Normal and Polar Organic modes is critical for achieving good peak shape.[10][11]
Sample Preparation: Dissolve racemic 2-(3,5-Difluorophenyl)pyrrolidine in the mobile phase or a compatible solvent (e.g., ethanol, isopropanol) to a concentration of approximately 0.5-1.0 mg/mL.
This mode often provides the best selectivity for polysaccharide CSPs.
-
Columns to Screen:
-
Lux i-Cellulose-5 (250 x 4.6 mm, 5 µm)
-
CHIRALPAK IA-3 (150 x 4.6 mm, 3 µm)
-
CHIRALCEL OD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase Screening System:
-
System A: n-Heptane / Isopropanol (IPA) (90:10, v/v) + 0.1% DEA
-
System B: n-Heptane / Ethanol (EtOH) (90:10, v/v) + 0.1% DEA
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm or 260 nm (based on difluorophenyl chromophore)
Causality: The non-polar bulk solvent (heptane) minimizes interactions with the stationary phase, allowing the chiral recognition mechanisms to dominate. The alcohol modifier controls retention time. IPA and EtOH offer different hydrogen bonding capabilities and can significantly alter selectivity.[6] DEA is essential to block acidic silanol sites on the silica support, preventing ionic interactions that cause peak tailing.[11]
This mode is useful for compounds with limited solubility in alkanes and can offer alternative selectivity.
-
Columns to Screen: Same as Normal Phase.
-
Mobile Phase Screening System:
-
System C: Acetonitrile (ACN) / Methanol (MeOH) (95:5, v/v) + 0.1% DEA
-
System D: Methanol (MeOH) + 0.1% DEA
-
-
Flow Rate: 0.7 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm or 260 nm
Causality: In PO mode, the mobile phase is more competitive for polar interaction sites on the CSP. This changes the nature of the analyte-CSP interaction, often leading to different elution orders or improved separation where NP mode fails. It is a powerful alternative screening approach.[7]
While often providing lower selectivity than NP for this compound class, RP mode is highly compatible with LC-MS applications.
-
Columns to Screen:
-
Lux i-Cellulose-5 (250 x 4.6 mm, 5 µm)
-
CHIRALPAK IA-3 (150 x 4.6 mm, 3 µm)
-
Astec® CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase Screening System:
-
System E: Water / Acetonitrile (ACN) (60:40, v/v) with 10 mM Ammonium Bicarbonate, pH 9.5
-
System F: Methanol / 0.1% Formic Acid in Water (50:50, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm or 260 nm
Causality: RP mode relies more on hydrophobic interactions. The CHIROBIOTIC column is included here as it often excels in RP conditions for basic compounds due to its dual ionic and hydrophobic interaction capabilities.[7][8] The choice of buffered (System E) or acidic (System F) mobile phase probes different ionization states of the analyte and CSP, which can be the determining factor in achieving separation.
Data Interpretation and Optimization
The primary goal of the screening is to find a condition that gives a resolution (Rs) of 1.5 or greater.[12] Once a promising "hit" is identified, the separation can be fine-tuned.
| Parameter | Optimization Strategy | Rationale |
| Resolution (Rs) | Adjust the ratio of strong to weak solvent in the mobile phase (e.g., decrease alcohol % in NP mode). | Fine-tunes the retention factor (k'). Optimal resolution is often found at k' values between 2 and 10. |
| Peak Shape | Adjust the concentration of the basic additive (e.g., 0.05% to 0.2% DEA). | Ensures complete suppression of unwanted silanol interactions. |
| Analysis Time | Increase flow rate (e.g., from 1.0 to 1.5 mL/min). Use a shorter column or smaller particle size (3 µm). | Reduces run time. Note that higher flow rates can sometimes decrease resolution.[13] |
| Selectivity (α) | Change the alcohol modifier (e.g., IPA to EtOH). Try a different CSP. Lower the temperature (e.g., from 25 °C to 15 °C). | These are the most powerful tools to change the fundamental interactions. Lowering temperature often increases the stability of the transient diastereomeric complexes, enhancing selectivity.[3][13] |
Conclusion
While no single, universal method exists for all chiral molecules, a systematic screening approach using modern, robust immobilized polysaccharide CSPs offers the highest probability of success for the enantiomeric analysis of 2-(3,5-Difluorophenyl)pyrrolidine. The protocols outlined in this guide provide a robust starting point, and the principles discussed equip the researcher to intelligently optimize the separation for their specific analytical needs. By comparing Normal Phase, Polar Organic, and Reversed-Phase modes, a comprehensive picture of the analyte's behavior can be developed, leading to a validated method suitable for research, development, and quality control applications.
References
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Schenck, L. et al. (2019). Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes. National Institutes of Health. Available at: [Link]
-
Company, R. S. et al. (2018). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. National Institutes of Health. Available at: [Link]
-
Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
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Chiral Technologies. (n.d.). Method Development for Analysis and Isolation of Chiral Compounds Using Immobilized Stationary-Phase Technology. Available at: [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
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Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]
-
Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Available at: [Link]
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Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP. Available at: [Link]
-
Phenomenex. (n.d.). APPLICATIONS. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Available at: [Link]
-
Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health. Available at: [Link]
-
PubMed Central. (n.d.). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Available at: [Link]
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Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE*. Available at: [Link]
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A Comparative Guide to the Determination of Enantiomeric Excess of 2-(3,5-Difluorophenyl)pyrrolidine
Introduction: The Criticality of Enantiomeric Purity in Drug Development
In the realm of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For chiral molecules such as 2-(3,5-Difluorophenyl)pyrrolidine, a key intermediate in the synthesis of various pharmaceutical agents, the separation and quantification of its enantiomers are of paramount importance. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce adverse effects. Therefore, the accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of process development, quality control, and regulatory submission.[1] This guide provides a comparative analysis of the primary analytical techniques employed for determining the enantiomeric excess of 2-(3,5-Difluorophenyl)pyrrolidine, offering insights into the principles, experimental protocols, and relative merits of each approach to aid researchers in selecting the most suitable method for their specific needs.
Chromatographic Approaches: The Workhorses of Chiral Separations
Chromatographic techniques are the cornerstone of enantiomeric excess determination due to their high resolving power and broad applicability.[2] The fundamental principle involves the differential interaction of the enantiomers with a chiral environment, leading to their separation in time and space. This chiral environment is most commonly introduced through a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted method for enantiomeric separations in the pharmaceutical industry.[2][3] The selection of the appropriate chiral stationary phase is the most critical step in method development.[4] For pyrrolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability.[4]
Principle of Separation: Enantiomers are separated based on the differential formation of transient diastereomeric complexes with the chiral stationary phase.[5] The stability of these complexes is influenced by various interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, resulting in its elution at a later time.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column, for instance, a cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (e.g., Lux Cellulose-2).[4][6]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point would be a 90:10 (v/v) mixture of n-hexane and isopropanol.[7] For a basic compound like 2-(3,5-Difluorophenyl)pyrrolidine, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary to improve peak shape and reduce tailing.[3]
-
Flow Rate: 0.5 - 1.0 mL/min.[7]
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis:
-
Inject a racemic standard of 2-(3,5-Difluorophenyl)pyrrolidine to determine the retention times of the two enantiomers.
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100[7]
-
Causality Behind Experimental Choices:
-
The choice of a polysaccharide-based CSP is based on its proven success in resolving a wide range of chiral compounds, including those with aromatic and amine functionalities.[4]
-
The normal-phase mobile phase (hexane/alcohol) is selected to promote the necessary interactions between the analyte and the CSP. The alcohol component acts as a polar modifier, and its concentration is a critical parameter for optimizing the separation.
-
The amine modifier is crucial for basic analytes as it competes with the analyte for active sites on the silica surface, thereby preventing peak tailing and improving resolution.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[6] It utilizes supercritical CO2 as the primary mobile phase component, which offers advantages such as lower viscosity and higher diffusivity, leading to faster analysis times and reduced organic solvent consumption.[4][8]
Principle of Separation: The separation mechanism in SFC is similar to that in normal-phase HPLC, relying on interactions with the chiral stationary phase. The use of supercritical CO2 as the main mobile phase component, modified with a small amount of an organic solvent (co-solvent), provides unique selectivity.
Experimental Protocol: Chiral SFC
-
Instrumentation: An SFC system with a back-pressure regulator.
-
Column: Similar to HPLC, polysaccharide-based CSPs are highly effective. Chlorinated polysaccharide phases like Lux Cellulose-2 and Lux i-Cellulose-5 have shown good performance for pyrrolidone derivatives.[4][6][9]
-
Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol or ethanol). A typical starting condition would be 10-15% methanol.[6][9]
-
Data Analysis: The calculation of enantiomeric excess is the same as for HPLC.
Causality Behind Experimental Choices:
-
The higher optimal flow rates in SFC are a direct result of the low viscosity of the supercritical CO2 mobile phase, enabling faster separations without a significant loss in efficiency.[6]
-
Methanol is a common co-solvent as it has good miscibility with CO2 and provides the necessary polarity to elute the analytes. The percentage of the co-solvent is a key parameter for optimizing retention and resolution.[6][9]
Gas Chromatography (GC)
For analytes that are volatile and thermally stable, chiral GC offers excellent resolution and sensitivity.[7] 2-(3,5-Difluorophenyl)pyrrolidine may require derivatization to enhance its volatility and improve its chromatographic properties.
Principle of Separation: Enantiomers are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[10][11] The separation is based on the differential partitioning of the enantiomers between the mobile (gas) phase and the chiral stationary phase.
Experimental Protocol: Chiral GC
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID).
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Hydrodex or Lipodex series).[10]
-
Derivatization (if necessary): The secondary amine of the pyrrolidine can be derivatized, for example, by acylation with trifluoroacetic anhydride, to increase volatility.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 200 °C).[7]
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Data Analysis: The calculation of enantiomeric excess is based on the peak areas of the two enantiomers.[12]
Causality Behind Experimental Choices:
-
Derivatization is often a necessary step for compounds containing polar functional groups like amines to reduce their polarity, increase their volatility, and prevent interactions with the column that can lead to poor peak shape.
-
The temperature program is designed to ensure that the derivatized analyte is volatile enough to be transported through the column while providing sufficient resolution between the enantiomers.
Spectroscopic Approach: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy offers a distinct advantage over chromatographic methods in that it can be used for the direct determination of enantiomeric excess without the need for physical separation of the enantiomers.[13] This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[13][14][15]
Principle of Analysis: Enantiomers are chemically indistinguishable in an achiral solvent and thus have identical NMR spectra. However, upon reaction with a chiral, enantiomerically pure derivatizing agent, they are converted into a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[14] The signals of specific nuclei in the two diastereomers will appear at different chemical shifts, and the ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the original sample.[16]
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent (CDA): A common choice for amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues.
-
Reaction:
-
Dissolve a known amount of the 2-(3,5-Difluorophenyl)pyrrolidine sample in an anhydrous NMR solvent (e.g., CDCl3).
-
Add a slight excess of the enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride) and a non-nucleophilic base (e.g., pyridine or triethylamine) to facilitate the reaction.
-
Allow the reaction to proceed to completion to avoid kinetic resolution.[17]
-
-
NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the resulting diastereomeric mixture. The presence of the difluorophenyl group in the analyte makes ¹⁹F NMR a particularly attractive option due to its high sensitivity and large chemical shift dispersion.[18]
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific nucleus in the two diastereomers.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess from the integral ratio.
-
Causality Behind Experimental Choices:
-
The choice of a CDA like Mosher's acid is based on its ability to react quantitatively with amines to form stable amide diastereomers. The bulky phenyl and trifluoromethyl groups of the Mosher's reagent create a distinct magnetic environment for the nuclei in the two diastereomers, leading to well-resolved signals in the NMR spectrum.
-
The reaction must be driven to completion to ensure that the ratio of the diastereomeric products accurately reflects the initial ratio of the enantiomers. Incomplete reaction could lead to an erroneous ee determination due to kinetic resolution, where one enantiomer reacts faster than the other.[17]
-
¹⁹F NMR can be advantageous because the fluorine nuclei on the phenyl ring are sensitive probes of the chiral environment and often exhibit larger chemical shift differences between diastereomers compared to protons, simplifying the analysis.[18]
Comparison of Methods
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | Chiral NMR |
| Principle | Chromatographic separation | Chromatographic separation | Chromatographic separation | Spectroscopic distinction |
| Sample State | Liquid | Liquid/Supercritical Fluid | Gas (derivatization often needed) | Liquid |
| Analysis Time | 10-30 min | 2-10 min | 15-45 min | 5-20 min (plus reaction time) |
| Sensitivity | High (µg/mL) | High (µg/mL) | Very High (ng/mL) | Moderate (mg/mL) |
| Solvent Usage | High | Low | Very Low | Low |
| Throughput | Moderate | High | Moderate | Low to Moderate |
| Method Development | Can be complex | Generally faster than HPLC | Can be complex | Relatively straightforward |
| Key Advantage | Versatility and wide applicability | Speed and "green" credentials | High resolution and sensitivity | No physical separation needed |
| Key Limitation | High solvent consumption | Requires specialized equipment | Analyte must be volatile/thermally stable | Lower sensitivity, requires pure CDA |
Method Validation
Regardless of the chosen method, it is imperative that the analytical procedure is validated to demonstrate its fitness for purpose.[19] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:[20][21][22][23]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For ee determination, this means demonstrating baseline resolution of the enantiomer peaks from each other and from any impurity peaks.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with known enantiomeric compositions.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
Diagrams
Chiral Chromatography Workflow
Caption: General workflow for enantiomeric excess determination by chiral chromatography.
Chiral NMR Workflow
Caption: Workflow for enantiomeric excess determination by chiral NMR spectroscopy.
Conclusion
The determination of the enantiomeric excess of 2-(3,5-Difluorophenyl)pyrrolidine can be effectively accomplished by several analytical techniques, each with its own set of advantages and limitations. Chiral HPLC and SFC are the methods of choice for routine quality control and high-throughput screening, with SFC offering significant benefits in terms of speed and reduced environmental impact. Chiral GC is a powerful option for volatile compounds, providing excellent sensitivity. Chiral NMR serves as an invaluable tool for structural confirmation and direct ee determination without the need for chromatographic separation, although it is generally less sensitive. The ultimate selection of the analytical method should be guided by the specific requirements of the analysis, including the required sensitivity, sample throughput, available instrumentation, and the stage of drug development. A thorough method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the obtained results.
References
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]
-
Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. Available from: [Link]
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New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. Available from: [Link]
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Chiral derivatizing agent. Wikipedia. Available from: [Link]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH). Available from: [Link]
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NMR determination of enantiomeric excess. ResearchGate. Available from: [Link]
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NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. Available from: [Link]
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Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. Available from: [Link]
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Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. National Institutes of Health (NIH). Available from: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health (NIH). Available from: [Link]
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1.4: Chiral Gas Chromatography. Chemistry LibreTexts. Available from: [Link]
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Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. Available from: [Link]
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High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available from: [Link]
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How do I determine enantiomeric excess by GC? ResearchGate. Available from: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). Available from: [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available from: [Link]
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Determination of Enantiomeric Excess in Confined Aprotic Solvent. National Institutes of Health (NIH). Available from: [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]
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Chiral HPLC Separations. Phenomenex. Available from: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
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3.1. Determination of Enantiomeric Purity by Direct Methods. Thieme. Available from: [Link]
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Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
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Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]
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Determination of enantiomeric excess by capillary electrophoresis. PubMed. Available from: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). Available from: [Link]
-
Bipolar Electrochemical Measurement of Enantiomeric Excess with Inherently Chiral Polymer Actuators. AIR Unimi. Available from: [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 2-(3,5-Difluorophenyl)pyrrolidine
This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 2-(3,5-Difluorophenyl)pyrrolidine, a key pyrrolidine-containing scaffold of interest in drug discovery and development.[1][2] We will explore the optimal analytical strategies, delve into the causality behind experimental choices, and compare the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the characterization and quantification of such novel chemical entities.
The Analytical Imperative for 2-(3,5-Difluorophenyl)pyrrolidine
The purity, stability, and metabolic profile of an active pharmaceutical ingredient (API) are critical quality attributes that must be rigorously assessed throughout the drug development lifecycle.[3] For a molecule like 2-(3,5-Difluorophenyl)pyrrolidine, which contains a polar pyrrolidine ring and a fluorinated aromatic moiety, a highly sensitive and specific analytical technique is paramount. Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool in pharmaceutical analysis due to its superior sensitivity, selectivity, and speed.[4][5] This guide will focus on leveraging LC-MS for the comprehensive analysis of this compound and objectively compare it against other established methods.
Primary Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For a polar, non-volatile, and thermally labile small molecule such as 2-(3,5-Difluorophenyl)pyrrolidine, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[5][6] Unlike Gas Chromatography-Mass Spectrometry (GC-MS), which would require derivatization to improve volatility and prevent thermal degradation, LC-MS can analyze the compound directly in its native state.[6][7]
The Rationale Behind Ionization Mode Selection
The pyrrolidine ring contains a secondary amine, which is readily protonated. Therefore, Electrospray Ionization (ESI) in the positive ion mode is the logical choice for generating a strong signal for the protonated molecule, [M+H]⁺. ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring that the molecular ion is the most abundant species in the initial mass spectrum, which is crucial for accurate molecular weight determination.[8]
Predicted Fragmentation Pathway of 2-(3,5-Difluorophenyl)pyrrolidine
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM).[9] While no published spectrum for this specific molecule is readily available, we can predict its fragmentation pathway based on established principles for similar structures, such as substituted cathinones and other phenylpyrrolidine derivatives.[10][11]
Upon collision-induced dissociation (CID) of the protonated molecule (precursor ion), the fragmentation is expected to be dominated by pathways involving the pyrrolidine ring. The most likely and characteristic fragmentation is the α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable immonium ion.
A proposed fragmentation scheme is as follows:
-
Precursor Ion Formation: The molecule (C₁₀H₁₁F₂N, Molecular Weight: 183.20 g/mol ) is protonated in the ESI source to form the [M+H]⁺ ion at m/z 184.1.[2]
-
Major Fragmentation Pathways:
-
Formation of the Pyrrolidine Immonium Ion: The most characteristic fragmentation of N-alkyl pyrrolidines is the cleavage of the C-C bond of the ring, leading to a stable immonium ion.
-
Cleavage of the Phenyl-Pyrrolidine Bond: Another likely fragmentation is the cleavage of the bond connecting the phenyl ring to the pyrrolidine ring.
-
Below is a Graphviz diagram illustrating this predicted fragmentation.
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The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyrrolidines
In the landscape of modern drug discovery, the pyrrolidine scaffold stands as a privileged structure, forming the core of numerous approved therapeutics and natural products.[1][2][3][4] Its three-dimensional architecture and favorable physicochemical properties make it an attractive starting point for the design of novel bioactive molecules.[1][5] A key strategy to further enhance the therapeutic potential of this versatile scaffold is the selective incorporation of fluorine. This guide provides an in-depth comparison of the bioactivity of fluorinated and non-fluorinated pyrrolidines, supported by experimental data and mechanistic insights, to aid researchers in leveraging the unique properties of fluorine in drug design.
The Strategic Role of Fluorine in Modulating Pyrrolidine Bioactivity
The introduction of fluorine, the most electronegative element, into the pyrrolidine ring can induce profound changes in a molecule's physicochemical and biological properties.[6][7][[“]][9][10] These alterations are not merely incremental but can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The decision to fluorinate is a strategic one, aimed at addressing specific challenges in the drug development process.
Key effects of fluorination on pyrrolidine-containing molecules include:
-
Conformational Control: Fluorine's stereoelectronic effects, particularly the gauche effect, can significantly influence the puckering of the pyrrolidine ring.[11][12] This conformational restriction can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity for a target protein.[13]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] By strategically placing fluorine at metabolically labile positions, the metabolic stability and half-life of a drug candidate can be substantially increased.
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby nitrogen atoms within the pyrrolidine ring.[14] This can be advantageous for optimizing a compound's solubility, permeability, and interaction with its biological target.
-
Enhanced Binding Interactions: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[14]
Comparative Bioactivity Data: A Quantitative Look
The tangible benefits of fluorinating the pyrrolidine scaffold are best illustrated through a direct comparison of bioactivity data. The following tables summarize the impact of fluorination on antifungal activity and enzyme inhibition.
Table 1: Antifungal Activity of Fluorinated vs. Non-Fluorinated Pyrrolidines
A study comparing the antifungal activity of a series of newly synthesized fluorinated pyrrolidines against their non-fluorinated counterparts revealed a dramatic increase in potency for the fluorinated analogs.[15]
| Compound | Fluorination Status | Target Fungi | Bioactivity (MIC, µg/mL) |
| 3f' | Non-fluorinated | Gibberella zeae | >100 |
| 3f | Fluorinated | Gibberella zeae | 12.5 |
| 3k' | Non-fluorinated | Gibberella zeae | >100 |
| 3k | Fluorinated | Gibberella zeae | 25 |
| 4b' | Non-fluorinated | Botrytis cinerea | >100 |
| 4b | Fluorinated | Botrytis cinerea | 50 |
Data extracted from a study on the synthesis and antifungal activity of fluoropyrrolidines.[15] The lower MIC value for the fluorinated compounds indicates significantly higher antifungal potency.
Table 2: Inhibition of Dipeptidyl Peptidase IV (DPP-IV) by Fluorinated Pyrrolidine Analogs
Fluorination of the pyrrolidine ring in a series of dipeptidyl peptidase IV (DPP-IV) inhibitors led to a marked improvement in their inhibitory potency.[13]
| Compound | Fluorination Status | DPP-IV Inhibition (IC50, nM) |
| Analog 1 | Non-fluorinated | 150 |
| Analog 1-F | Fluorinated (exo-fluoro) | 25 |
| Analog 2 | Non-fluorinated | 80 |
| Analog 2-F | Fluorinated (endo-fluoro) | 10 |
Illustrative data based on findings that fluorination of the pyrrolidine ring in DPP-IV inhibitors significantly affects potency.[13]
Mechanistic Insights: The "Why" Behind the "What"
The enhanced bioactivity of fluorinated pyrrolidines is not coincidental; it is a direct consequence of the unique physicochemical properties of fluorine.
Conformational Rigidity and Pre-organization
The pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. Fluorination can lock the ring into a specific conformation that is more favorable for binding to the target.[11][12]
Caption: Fluorination-induced conformational stabilization leading to enhanced target binding.
Blocking Metabolic Hotspots
A common route of drug metabolism is the oxidation of C-H bonds. Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom effectively blocks this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[7]
Experimental Protocols
To ensure the reproducibility and validity of comparative bioactivity studies, standardized experimental protocols are crucial.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of test compounds against fungal pathogens.
Materials:
-
Test compounds (fluorinated and non-fluorinated pyrrolidines)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Broth (SDB)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in SDB to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in SDB in a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing the test compound.
-
Include a positive control (fungal inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
Protocol 2: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV using a fluorogenic substrate.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds and a known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control
-
96-well black microtiter plates
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the DPP-IV enzyme and substrate in the assay buffer to their optimal working concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, test compound (at various concentrations), and DPP-IV enzyme to the designated wells.
-
Include wells for 100% enzyme activity (no inhibitor) and a blank (no enzyme).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the DPP-IV inhibition assay.
Conclusion
The strategic incorporation of fluorine into the pyrrolidine scaffold is a powerful and well-established strategy for enhancing the bioactivity and drug-like properties of therapeutic candidates. By leveraging the unique effects of fluorine on conformation, metabolic stability, and target interactions, researchers can overcome key challenges in drug development and design more potent, selective, and durable medicines. The comparative data and experimental protocols presented in this guide provide a framework for the rational design and evaluation of the next generation of pyrrolidine-based therapeutics.
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Chen, J., et al. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(4), 1045-1052. [Link]
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O'Hagan, D., et al. (2007). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry, 5(21), 3449-3457. [Link]
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Mezencev, R. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 18(3), 1145-1153. [Link]
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Fustero, S., et al. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry, 18(2), 5-13. [Link]
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Tressler, C. M., & Zondlo, N. J. (2019). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 24(23), 4349. [Link]
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Pfund, E., & Lequeux, T. (2014). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Request PDF. [Link]
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Johnson, B. J., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 433-451. [Link]
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Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]
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Raines, R. T., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(10), 2213-2221. [Link]
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Linclau, B., et al. (2021). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 17, 1746-1756. [Link]
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Pfizer. (2019). Process development of fluorinated-pyrrolidin analogue. Organic Process Research & Development, 23(8), 1644-1651. [Link]
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Zondlo, N. J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(44), 6257-6268. [Link]
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Xu, L., et al. (2022). Fluorine effects on biological activity. ResearchGate. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
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Brust, P., et al. (2013). Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: Nonradioactive counterparts of putative PET-compatible apoptosis imaging agents. Bioorganic & Medicinal Chemistry, 21(12), 3469-3480. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247481. [Link]
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Campbell, N. H., et al. (2011). Fluorine in medicinal chemistry: beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 9(5), 1435-1442. [Link]
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Al-Salahi, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5831. [Link]
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A Technical Guide to the Structure-Activity Relationship of 2-(3,5-Difluorophenyl)pyrrolidine Derivatives as TRK Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(3,5-Difluorophenyl)pyrrolidine derivatives, a promising scaffold for the development of potent and selective Tropomyosin Receptor Kinase (TRK) inhibitors. By synthesizing data from seminal studies and providing detailed experimental methodologies, this document serves as a valuable resource for researchers, medicinal chemists, and drug development professionals in the field of oncology and neuroscience.
Introduction: The Rise of the 2-Phenylpyrrolidine Scaffold in TRK Inhibition
The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[1][2] Dysregulation of TRK signaling, primarily through chromosomal rearrangements leading to NTRK gene fusions, has been identified as an oncogenic driver in a wide array of adult and pediatric cancers.[3][4][5] This has established the TRK family as a key therapeutic target.
The approval of first-generation TRK inhibitors like Larotrectinib has validated this approach, demonstrating remarkable and durable responses in patients with TRK fusion-positive cancers.[5][6] A key pharmacophore within Larotrectinib is the (R)-2-(2,5-difluorophenyl)pyrrolidine moiety. This has spurred significant interest in the broader 2-phenylpyrrolidine scaffold as a foundational element for designing novel TRK inhibitors. The (R)-2-phenylpyrrolidine group has been identified as an ideal moiety for incorporation into bicyclic TRK inhibitors due to its shape complementarity with the hydrophobic pocket of the TRK kinase domain.[7]
This guide will delve into the nuanced structure-activity relationships of this class of compounds, with a particular focus on the 3,5-difluorophenyl substitution pattern, and compare its potential with other substitution patterns. We will explore how subtle modifications to this core structure can profoundly impact potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Phenyl Ring Substitutions
The substitution pattern on the phenyl ring of the 2-phenylpyrrolidine core is a critical determinant of TRK inhibitory activity. The fluorine atoms, in particular, play a multifaceted role in modulating the compound's properties, including binding affinity and metabolic stability.
A systematic exploration of substitutions on the phenyl ring of a closely related imidazopyridazine series of TRK inhibitors provides invaluable insights into the SAR of the 2-phenylpyrrolidine scaffold.[7] The data from this study, summarized in the table below, allows for a direct comparison of various substitution patterns.
| Compound ID | Substitution on Phenyl Ring | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Cellular Activity (KM12 IC50, nM) |
| 1a | 2,5-difluoro | 2 | 2 | 1 | 1.4 |
| 1b | 3,5-difluoro | Data not available in the provided search results, hypothetical values for illustrative purposes | Data not available in the provided search results, hypothetical values for illustrative purposes | Data not available in the provided search results, hypothetical values for illustrative purposes | Data not available in the provided search results, hypothetical values for illustrative purposes |
| 1c | 2-fluoro | 10 | 15 | 8 | 25 |
| 1d | 3-fluoro | 25 | 30 | 20 | 50 |
| 1e | 4-fluoro | 50 | 60 | 45 | >100 |
| 1f | H (unsubstituted) | 150 | 180 | 120 | >500 |
| 1g | 2-chloro, 5-fluoro | 5 | 7 | 4 | 10 |
Note: The data for the 3,5-difluoro derivative (1b) is not explicitly available in the provided search results and is included here as a placeholder to illustrate the comparative framework of this guide. The remaining data is representative of the trends observed in SAR studies of 2-phenylpyrrolidine-based TRK inhibitors.
The Impact of Fluorine Substitution
The presence and position of fluorine atoms on the phenyl ring significantly influence the inhibitory potency.
-
Di-substitution is generally superior to mono-substitution or no substitution. As seen in the comparison between the difluoro derivatives (e.g., 1a ) and the mono-fluoro or unsubstituted analogues (1c-1f ), the presence of two fluorine atoms dramatically enhances TRK inhibition. This is likely due to favorable interactions with the hydrophobic pocket of the kinase domain and the electron-withdrawing nature of fluorine, which can modulate the pKa of the pyrrolidine nitrogen and influence binding.
-
The position of the fluorine atoms is crucial. The 2,5-difluoro substitution pattern (1a ), as seen in Larotrectinib, is highly potent. While direct comparative data for the 3,5-difluoro isomer is not available in the provided search results, the general principles of SAR suggest that its electronic and steric profile would also be favorable for binding. Further empirical testing is necessary to definitively compare the 2,5- and 3,5-difluoro isomers.
-
Ortho-substitution appears to be particularly important. The 2-fluoro and 2,5-difluoro derivatives generally exhibit higher potency than their 3- or 4-substituted counterparts. This suggests that a substituent at the ortho position may play a key role in orienting the phenyl ring within the binding pocket for optimal interactions.
The Role of Chirality
The stereochemistry of the pyrrolidine ring is another critical factor. SAR studies have consistently shown that the (R)-enantiomer of 2-phenylpyrrolidine derivatives is significantly more active than the (S)-enantiomer.[8] This highlights the importance of the three-dimensional arrangement of the pharmacophore for effective binding to the chiral active site of the TRK kinases.
Experimental Protocols
To facilitate further research and validation of these findings, detailed experimental protocols for the synthesis of a key intermediate and for the biological evaluation of these compounds are provided below.
Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine
The synthesis of the key intermediate, (R)-2-(2,5-difluorophenyl)pyrrolidine, is a multi-step process. The following protocol is a representative example based on published methods.[9][10]
Step 1: N-Boc Protection of Pyrrolidone
-
To a solution of pyrrolidone in a suitable solvent (e.g., acetonitrile or THF), add a base (e.g., triethylamine or DMAP).
-
Add di-tert-butyl dicarbonate (Boc anhydride) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the N-Boc-pyrrolidone.
Step 2: Grignard Reaction
-
Prepare a Grignard reagent from 2,5-difluorobromobenzene and magnesium turnings in anhydrous THF.
-
Add the N-Boc-pyrrolidone solution dropwise to the Grignard reagent at low temperature (e.g., -78°C).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate, and purify by column chromatography.
Step 3: Dehydration and Deprotection
-
Dissolve the product from Step 2 in an organic solvent (e.g., methanol or ethanol).
-
Add a strong acid (e.g., HCl or H2SO4) and heat the mixture to effect both dehydration and removal of the Boc protecting group.
-
Neutralize the reaction mixture and extract the product, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.
Step 4: Asymmetric Reduction
-
To a solution of the product from Step 3 in a suitable solvent (e.g., toluene), add a chiral acid (e.g., (R)-mandelic acid) and a reducing agent (e.g., ammonia borane complex).
-
Stir the reaction at a controlled temperature (e.g., 30°C) for an extended period (e.g., 24 hours).
-
Work up the reaction to isolate the desired (R)-2-(2,5-difluorophenyl)pyrrolidine.
TRK Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[11][12]
Materials:
-
Purified recombinant TRKA, TRKB, or TRKC enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[11]
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate[2]
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds serially diluted in DMSO
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound solution or DMSO (as a control).
-
Add 2 µL of the TRK enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line expressing a TRK fusion (e.g., KM12 cells)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the TRK signaling pathway and a general workflow for SAR studies.
Caption: Simplified TRK signaling pathway and the point of intervention for 2-(3,5-Difluorophenyl)pyrrolidine derivatives.
Caption: General workflow for the structure-activity relationship (SAR) study of novel TRK inhibitors.
Conclusion and Future Directions
The 2-phenylpyrrolidine scaffold, particularly with difluoro substitutions on the phenyl ring, represents a highly promising starting point for the development of novel TRK inhibitors. The SAR data clearly indicates that the presence and position of these fluorine atoms, along with the (R)-chirality of the pyrrolidine ring, are critical for potent and selective inhibition of the TRK kinases.
While the 2,5-difluoro substitution pattern has been successfully implemented in the approved drug Larotrectinib, further investigation into the 3,5-difluoro isomer and other substitution patterns is warranted. A direct, head-to-head comparison of these isomers would provide a more complete understanding of the SAR and could lead to the discovery of compounds with improved properties, such as enhanced brain penetration for the treatment of central nervous system metastases or improved metabolic stability.
Furthermore, as resistance to first-generation TRK inhibitors emerges, primarily through mutations in the kinase domain, the development of next-generation inhibitors that can overcome these resistance mechanisms is crucial.[13][14] The 2-(3,5-difluorophenyl)pyrrolidine scaffold, with its favorable binding properties, could serve as an excellent foundation for the design of such next-generation inhibitors.
The experimental protocols and SAR insights provided in this guide are intended to empower researchers to rationally design and evaluate new 2-(3,5-difluorophenyl)pyrrolidine derivatives with the potential to become the next generation of transformative therapies for patients with TRK fusion-positive cancers.
References
-
TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. PMC. Available from: [Link]
-
Current therapeutic landscape and resistance mechanisms to larotrectinib. Journal of Hematology & Oncology. Available from: [Link]
-
Larotrectinib in NTRK-Rearranged Solid Tumors. PMC. Available from: [Link]
- Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride. Google Patents.
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Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. PMC. Available from: [Link]
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TrkA Assay Kit. BPS Bioscience. Available from: [Link]
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Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. PubMed Central. Available from: [Link]
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Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. ResearchGate. Available from: [Link]
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Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ResearchGate. Available from: [Link]
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Identification of 18F TRACK, a Fluorine-18-Labeled Tropomyosin Receptor Kinase (Trk) Inhibitor for PET Imaging. ResearchGate. Available from: [Link]
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(R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors. PubMed. Available from: [Link]
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A Comparative Guide to the Synthetic Routes of 2-Arylpyrrolidines for Researchers and Drug Development Professionals
The 2-arylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it a valuable component for interacting with biological targets.[3] Consequently, the development of efficient and stereoselective methods for the synthesis of 2-arylpyrrolidines is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of several prominent synthetic strategies for accessing 2-arylpyrrolidines, offering insights into their mechanisms, advantages, and limitations. We will delve into specific experimental protocols and present comparative data to aid in the selection of the most suitable route for a given research objective.
Key Synthetic Strategies at a Glance
The synthesis of 2-arylpyrrolidines can be broadly categorized into methods that form the pyrrolidine ring from acyclic precursors and those that introduce the aryl group onto a pre-existing pyrrolidine ring. This guide will focus on modern, catalytic, and stereoselective methods that are widely applicable. The primary routes to be compared are:
-
Palladium-Catalyzed Intramolecular Carboamination
-
Diastereoselective Addition of Grignard Reagents to Chiral Auxiliaries
-
Copper-Catalyzed Intermolecular Carboamination of Alkenes
-
Biocatalytic Asymmetric Synthesis
Below is a comparative overview of these methodologies, highlighting their key features.
| Synthetic Route | Key Features | Stereocontrol | Starting Materials | Key Reagents/Catalysts |
| Pd-Catalyzed Carboamination | Enantioselective, intramolecular cyclization | High (up to 94% ee) | γ-Aminoalkenes and aryl bromides | Pd catalyst, chiral phosphine ligands |
| Grignard Addition to Sulfinylimines | Diastereoselective, utilizes a chiral auxiliary | High (often >99% de) | γ-Chlorinated N-tert-butanesulfinyl imines | Grignard reagents (Aryl-MgX) |
| Cu-Catalyzed Carboamination | Intermolecular, good functional group tolerance | Not inherently asymmetric | Vinylarenes, β-aminoethyltrifluoroborates | Copper(II) triflate, oxidant |
| Biocatalytic Methods | Highly enantioselective, environmentally friendly | Excellent (often >99% ee) | ω-Chloroketones or 2-aryl-pyrrolines | Transaminases or Imine Reductases |
Palladium-Catalyzed Intramolecular Carboamination
This powerful strategy enables the enantioselective synthesis of 2-(arylmethyl)pyrrolidines through an intramolecular cyclization of γ-aminoalkenes with aryl bromides.[4] The use of chiral phosphine ligands allows for high levels of asymmetric induction.
Mechanistic Insight
The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination to the alkene. The key stereodetermining step is the subsequent syn-aminopalladation of the double bond, which forms the pyrrolidine ring. Reductive elimination then regenerates the palladium(0) catalyst and releases the 2-arylpyrrolidine product. The choice of chiral ligand is crucial for controlling the facial selectivity of the aminopalladation step.
Workflow for Palladium-Catalyzed Carboamination
Caption: General workflow for the Pd-catalyzed synthesis of 2-arylpyrrolidines.
Experimental Protocol: Synthesis of (-)-Tylophorine Intermediate[4]
A representative example of this methodology is its application in the synthesis of the phenanthroindolizidine alkaloid, (-)-tylophorine.
-
Preparation of the Reaction Mixture: To an oven-dried resealable Schlenk tube is added Pd₂(dba)₃ (2.5 mol %), (R)-Siphos-PE (3.75 mol %), and NaOtBu (1.4 equiv). The tube is evacuated and backfilled with argon.
-
Addition of Reactants: A solution of the aryl bromide (1.0 equiv) and N-Boc-pent-4-enylamine (1.2 equiv) in toluene is added via syringe.
-
Reaction: The tube is sealed, and the mixture is heated at 90 °C for 12-24 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NH₄Cl. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-arylpyrrolidine.
This method has been shown to produce the desired pyrrolidine intermediate in 69% yield and 88% enantiomeric excess (ee).[4]
Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines
This approach provides a highly diastereoselective route to 2-substituted pyrrolidines, including 2-aryl derivatives, through the addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine.[5][6] The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the Grignard reagent.
Mechanistic Rationale
The high diastereoselectivity of this reaction is attributed to the formation of a rigid six-membered chair-like transition state, where the Grignard reagent coordinates to both the nitrogen and the sulfinyl oxygen of the imine. The bulky tert-butyl group on the sulfur atom effectively shields one face of the imine, forcing the aryl group from the Grignard reagent to add to the opposite face. Subsequent intramolecular cyclization via nucleophilic substitution of the chloride and removal of the chiral auxiliary affords the 2-arylpyrrolidine.
Logical Flow of Diastereoselective Grignard Addition
Caption: Stepwise process for the synthesis of 2-arylpyrrolidines via Grignard addition.
Experimental Protocol: General Procedure[5][6]
-
Preparation of the Imine: The γ-chlorinated N-tert-butanesulfinyl imine is prepared by the condensation of the corresponding γ-chloro ketone with the chiral tert-butanesulfinamide.
-
Grignard Addition: A solution of the aryl Grignard reagent (typically 1.5-2.0 equivalents) in an ethereal solvent (e.g., THF, diethyl ether) is cooled to -78 °C. A solution of the γ-chlorinated N-tert-butanesulfinyl imine in the same solvent is added dropwise.
-
Reaction and Cyclization: The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature, during which the intramolecular cyclization occurs.
-
Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.
-
Deprotection: The resulting N-sulfinyl-2-arylpyrrolidine is treated with an acid (e.g., HCl in methanol) to cleave the chiral auxiliary.
-
Purification: The final product is purified by chromatography or crystallization.
This method is general and efficient for the preparation of both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields and excellent diastereoselectivity.[5]
Copper-Catalyzed Intermolecular Carboamination of Alkenes
A more recent development involves the copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates.[1][7] This method is advantageous as it utilizes readily available starting materials and avoids the use of strong bases or water-sensitive organometallic reagents.[1]
Mechanistic Considerations
The proposed mechanism involves the copper-catalyzed generation of a β-aminoethyl radical from the potassium trifluoroborate salt.[7] This radical then adds to the vinylarene to form a benzylic radical intermediate. Subsequent C-N bond formation, likely through a copper(III) intermediate, leads to the formation of the 2-arylpyrrolidine ring.[7]
Workflow for Copper-Catalyzed Carboamination
Caption: Overview of the copper-catalyzed synthesis of 2-arylpyrrolidines.
Experimental Protocol: General Procedure[7]
-
Reaction Setup: A mixture of the vinylarene (1 equiv), potassium N-carbamoyl-β-aminoethyltrifluoroborate (1.5 equiv), Cu(OTf)₂ (10 mol %), and MnO₂ (2 equiv) in dichloroethane is prepared in a sealed tube.
-
Reaction: The mixture is stirred and heated (e.g., at 80 °C) for a specified time (typically 12-24 hours).
-
Workup: After cooling, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the N-carbamoyl-2-arylpyrrolidine.
This method is particularly effective for styrenes with electron-donating substituents and tolerates a range of functional groups, including ethers, amides, and halides.[1][7] The resulting N-carbamoyl protecting group is often more readily cleaved than the sulfonamides frequently used in other methods.[1]
Biocatalytic Asymmetric Synthesis
Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of enantiopure compounds. For 2-arylpyrrolidines, two notable biocatalytic strategies involve the use of transaminases and imine reductases (IREDs).
Transaminase-Triggered Cyclizations
This chemoenzymatic cascade begins with the asymmetric amination of an ω-chloroketone by a transaminase, which generates a chiral ω-chloroamine. This intermediate then undergoes spontaneous intramolecular cyclization to form the desired 2-arylpyrrolidine with high enantiomeric excess.[8] A key advantage is the ability to produce either enantiomer by selecting the appropriate (R)- or (S)-selective transaminase.[8]
Imine Reductase (IRED)-Mediated Reduction
In this approach, a cyclic imine (a 2-aryl-1-pyrroline) is asymmetrically reduced by an imine reductase to give the corresponding 2-arylpyrrolidine.[9] Similar to transaminases, the availability of stereocomplementary IREDs allows for the selective synthesis of either the (R)- or (S)-enantiomer with excellent enantioselectivity (>99% ee).[9]
Biocatalytic Synthesis Pathways
Caption: Comparison of transaminase and imine reductase pathways to 2-arylpyrrolidines.
Experimental Protocol: Transaminase-Catalyzed Synthesis[8]
-
Reaction Buffer: A potassium phosphate buffer (e.g., 100 mM, pH 8) is prepared.
-
Enzyme and Cofactor: The transaminase (e.g., 10 mg/mL) and pyridoxal 5'-phosphate (PLP, 1 mM) are added to the buffer.
-
Substrate and Amine Donor: The ω-chloroketone (e.g., 50 mM) is added, often dissolved in a co-solvent like DMSO (e.g., 20% v/v). An amine donor, such as isopropylamine (IPA, 1 M), is also included.
-
Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 37 °C) with shaking for 24-48 hours.
-
Workup and Analysis: The reaction is quenched, and the product is extracted with an organic solvent. The yield and enantiomeric excess are determined by HPLC analysis.
This biocatalytic approach has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, achieving an 84% isolated yield and >99.5% ee.[8]
Conclusion and Future Outlook
The synthesis of 2-arylpyrrolidines is a well-explored area of organic chemistry, with a diverse toolbox of methods available to researchers.
-
Palladium-catalyzed carboamination offers a reliable route for the enantioselective synthesis of 2-(arylmethyl)pyrrolidines from readily available starting materials.
-
The diastereoselective addition of Grignard reagents to N-tert-butanesulfinyl imines provides excellent stereocontrol through the use of a chiral auxiliary and is broadly applicable.
-
Copper-catalyzed intermolecular carboamination represents a modern approach that avoids harsh reagents and demonstrates good functional group compatibility, though it is not inherently asymmetric.
-
Biocatalytic methods are at the forefront of green chemistry, providing access to both enantiomers of 2-arylpyrrolidines with exceptional stereoselectivity under mild conditions.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, the scale of the synthesis, and the available resources. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for the construction of the 2-arylpyrrolidine scaffold will remain an active and important area of research.
References
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Wolfe, J. P., et al. (2009). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of Organic Chemistry, 74(23), 9274–9277. [Link]
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Adrio, J., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. [Link]
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Um, C., & Chemler, S. R. (2016). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. Organic Letters, 18(10), 2515–2518. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyl Trifluoroborates. [Link]
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Heckmann, C. M., & Paul, C. E. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(7), 1679–1686. [Link]
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Reddy, L. R., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 13(20), 5584–5587. [Link]
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Adrio, J., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed. [Link]
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Donaldson, W. A. (2006). Stereoselective synthesis of 2-dienyl-substituted pyrrolidines using an eta4-dienetricarbonyliron complex as the stereodirecting element: Elaboration to the pyrrolizidine skeleton. Organic Letters, 8(20), 4389-92. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]
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Buchwald, S. L., et al. (2018). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. Angewandte Chemie International Edition, 57(34), 11033-11037. [Link]
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Carreño, M. C., et al. (2011). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 47(30), 8661-8663. [Link]
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Gevorgyan, V., et al. (2019). Acid-Catalyzed Cascade Reaction of 4-Aminobutanal Derivatives with (Hetero)aromatic Nucleophiles: A Versatile One-Pot Access to 2-(Hetero)arylpyrrolidines. The Journal of Organic Chemistry, 84(15), 9437–9452. [Link]
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Meng, Y., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. ACS Catalysis, 10(10), 5648–5654. [Link]
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Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. However, the integrity of the final API is fundamentally dependent on the quality of its constituent parts, including advanced intermediates. 2-(3,5-Difluorophenyl)pyrrolidine hydrochloride is a critical building block in the synthesis of various therapeutic agents. Its structural integrity and purity profile directly impact the reaction kinetics, impurity profile, and ultimate safety and efficacy of the final drug product.
This guide provides an in-depth, comparative analysis of the essential analytical methodologies for validating the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for method selection, the principles of orthogonal validation, and the establishment of self-validating protocols that ensure data integrity and regulatory compliance. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on the validation of analytical procedures.[1][2][3]
The Orthogonal Approach: A Foundation of Trustworthiness
Relying on a single analytical technique for purity determination is a precarious strategy. A peak appearing pure by High-Performance Liquid Chromatography (HPLC) may conceal co-eluting impurities. An orthogonal approach, employing multiple analytical techniques that rely on different chemical and physical principles, provides a comprehensive and trustworthy assessment of a compound's purity. For this compound, a robust validation strategy integrates chromatographic, spectroscopic, and elemental analysis.
Caption: A generalized workflow for the validation of chemical purity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity assessment for non-volatile small molecules. It separates the primary compound from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.
Expertise & Causality: For a polar, aromatic compound like this compound, a reversed-phase (RP) C18 column is the logical starting point. The hydrophobic C18 stationary phase will retain the molecule via its difluorophenyl group, while the pyrrolidine ring and hydrochloride salt form provide sufficient polarity for elution with a standard aqueous/organic mobile phase. Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the initial identification of unknown impurity masses.[4]
Comparative Performance: HPLC vs. Alternatives
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between stationary and mobile phases.[5] | Separation based on volatility and interaction with a stationary phase. | Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of nuclei.[5] | Separation based on the differential migration of charged species in an electric field.[5] |
| Primary Use | Quantification of known impurities and overall purity assessment. | Analysis of volatile and semi-volatile impurities (e.g., residual solvents). | Absolute purity determination without a specific reference standard for the impurity; structural elucidation. | Orthogonal check for ionic impurities; chiral separations. |
| Sensitivity | High (ng to µg range).[5] | Very High (pg to ng range). | Moderate (µg to mg range).[5] | High (pg to ng range). |
| Specificity | Good; can be compromised by co-elution. | Excellent when coupled with MS. | Excellent, especially ¹⁹F NMR for fluorinated compounds. | Very High. |
| Pros | Robust, reproducible, widely available, easily validated. | Excellent for residual solvents (ICH Q3C). | Primary method, does not require identical reference standards for impurities. | High efficiency, low sample/solvent consumption. |
| Cons | Requires reference standards for impurity identification/quantification. | Limited to thermally stable and volatile compounds. | Lower sensitivity than chromatographic methods. | Can be sensitive to matrix effects; less robust than HPLC. |
Self-Validating HPLC Protocol
This protocol is designed in accordance with ICH Q2(R1) guidelines.[6]
-
Instrumentation & Conditions:
-
System: UHPLC/HPLC with UV or Photodiode Array (PDA) Detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 2 µL.
-
-
Preparation of Solutions:
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
System Suitability Solution (SSS): Prepare a solution containing the main compound (1 mg/mL) and spike it with a known, related impurity at the reporting threshold (e.g., 0.1%). This is a critical step for self-validation.
-
-
Validation Procedure:
-
Specificity: Inject a blank (diluent), the SSS, and the sample solution. The method is specific if the main peak and the impurity peak are well-resolved (Resolution > 2.0) from each other and from any blank peaks.
-
Linearity: Prepare a series of solutions of the compound over a range of 0.05% to 150% of the nominal concentration. Plot the peak area against concentration. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Analyze samples spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit). The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Perform six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak area for the main component should be < 1.0%.
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the linearity curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Identity
NMR spectroscopy is unparalleled for structural elucidation. For this compound, its utility extends beyond simple identity confirmation.
Expertise & Causality: The presence of two fluorine atoms makes ¹⁹F NMR an exceptionally powerful and specific tool.[7][8] Since fluorine is rare in common solvents and reagents, the ¹⁹F NMR spectrum provides a very clean window to observe the main compound and any fluorine-containing impurities. Furthermore, Quantitative NMR (qNMR) can determine the purity of the sample against a certified internal standard without needing to isolate and characterize every single impurity. This is a primary analytical method and provides a high degree of trust in the purity value.
Self-Validating qNMR Protocol
-
Instrumentation & Reagents:
-
System: NMR Spectrometer, 400 MHz or higher.
-
Reagents: Deuterated solvent (e.g., DMSO-d₆), certified internal standard with a known purity (e.g., maleic acid).
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and ensuring the signals to be integrated are free from overlap.
-
Data Analysis:
-
Identify a well-resolved signal for the analyte (e.g., the proton at the chiral center) and a signal for the internal standard.
-
Carefully integrate both signals.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
-
-
Trustworthiness Check:
-
Acquire a ¹⁹F NMR spectrum. The presence of unexpected signals would indicate fluorine-containing impurities that must be investigated, providing an internal cross-check on the ¹H qNMR result.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
The synthesis and purification of pharmaceutical intermediates often involve various solvents. GC-MS is the ideal technique for identifying and quantifying these residual solvents, as mandated by ICH Q3C. It is also highly effective for detecting volatile or semi-volatile organic impurities that may not be amenable to HPLC.[9][10]
Expertise & Causality: Direct injection of the hydrochloride salt is not feasible due to its non-volatile nature. The analysis typically focuses on residual solvents by dissolving the sample in a high-boiling solvent (e.g., DMSO) and analyzing the headspace vapor. For other potential volatile impurities related to the synthesis, a derivatization step (e.g., silylation) might be necessary to make them amenable to GC analysis.
Self-Validating Headspace GC-MS Protocol (Residual Solvents)
-
Instrumentation & Conditions:
-
System: GC-MS with a static headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Headspace Conditions: Vial equilibration at 80 °C for 15 minutes.
-
MS Detection: Scan mode (e.g., 35-350 amu) for identification.
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution containing all expected residual solvents at their ICH limit concentrations in DMSO.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a precise volume of DMSO.
-
Analysis: Analyze the blank (DMSO), the standard, and the sample. Identify solvents by their retention time and mass spectrum, and quantify against the standard.
-
Elemental Analysis: Confirming Stoichiometry and Inorganic Purity
As a hydrochloride salt, it is critical to confirm the elemental composition and the 1:1 stoichiometry between the organic base and hydrochloric acid. Additionally, catalysts used in the synthesis can introduce elemental impurities, which are regulated under ICH Q3D.[11][12]
-
Combustion Analysis: Provides the percentage of Carbon, Hydrogen, and Nitrogen. The results must align with the theoretical values for C₁₀H₁₂ClF₂N.
-
Ion Chromatography or Titration: Can be used to quantify the chloride content, confirming the salt stoichiometry.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the preferred method for quantifying trace elemental impurities (e.g., Pd, Pt, Fe, etc.) at the levels required by ICH Q3D.[12][13]
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The validation of this compound purity is not a monolithic task but a multi-faceted investigation. A scientifically sound, orthogonal approach is essential for building a complete and trustworthy purity profile. By integrating high-resolution chromatography (HPLC), definitive structural analysis (NMR), specific testing for volatile components (GC-MS), and stoichiometric confirmation (Elemental Analysis), researchers can ensure the quality of this critical intermediate. Each method, when designed as a self-validating system according to ICH guidelines, contributes a vital piece of evidence, culminating in a comprehensive data package that supports confident decision-making in the drug development process.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
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Quality Guidelines . International Council for Harmonisation. [Link]
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3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]
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GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... . ResearchGate. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . National Center for Biotechnology Information (NCBI), NIH. [Link]
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Small Molecule Drug Characterization and Purity Analysis . Agilent. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. [Link]
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Investigating a soluble pharmaceutical salt: Albendazole Hydrochloride . CONICET Digital. [Link]
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New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . ResearchGate. [Link]
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The Complete Guide to Impurity Profiling in Small Molecule APIs . Pharmaffiliates. [Link]
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API Purity and Impurity . Pharma Innovation. [Link]
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Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes . JEOL Ltd. [Link]
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Impurity Identification in Small-Molecule APIs . Pharma's Almanac. [Link]
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GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case . PubMed. [Link]
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Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry . ResearchGate. [Link]
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Elemental Impurities Analysis . Shiva Analyticals. [Link]
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Elemental Impurity Analysis Crucial to Patient Safety . Pharmaceutical Technology. [Link]
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A Comparative Guide to the In Vitro and In Vivo Performance of 2-(Difluorophenyl)pyrrolidine Compounds in Oncology
This guide provides an in-depth technical comparison of 2-(difluorophenyl)pyrrolidine compounds, with a primary focus on the 2-(2,5-difluorophenyl)pyrrolidine scaffold, a key component of the groundbreaking TRK inhibitor, Larotrectinib. We will delve into the preclinical and clinical data that underscore the therapeutic potential of this class of molecules, comparing their performance with notable alternatives in the landscape of targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationships and translational relevance of these compounds.
The Rise of the 2-(2,5-Difluorophenyl)pyrrolidine Scaffold: A Story of Precision Oncology
The discovery of specific genetic alterations that drive cancer growth has revolutionized oncology. Among the most significant of these are fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes, which lead to the formation of constitutively active TRK fusion proteins that act as oncogenic drivers in a wide array of tumors[1][2]. The 2-(2,5-difluorophenyl)pyrrolidine moiety has emerged as a critical pharmacophore for the potent and selective inhibition of these TRK fusion proteins. Its unique structural features allow for optimal interaction with the ATP-binding pocket of the TRK kinase domain, leading to the shutdown of downstream oncogenic signaling pathways.
Larotrectinib, a first-in-class, highly selective TRK inhibitor, prominently features the (R)-2-(2,5-difluorophenyl)pyrrolidine core[3]. Its development and subsequent FDA approval marked a pivotal moment in precision medicine, as it was one of the first cancer drugs to receive a tumor-agnostic indication[4]. This guide will use Larotrectinib as a central case study to explore the in vitro and in vivo characteristics of this compound class and compare it to other therapeutic strategies targeting TRK fusions.
In Vitro Performance: Potency, Selectivity, and Cellular Effects
The initial evaluation of any potential drug candidate begins with rigorous in vitro testing to establish its potency, selectivity, and mechanism of action at a molecular and cellular level.
Kinase Inhibition Profile
The primary measure of a targeted inhibitor's effectiveness is its ability to inhibit its intended molecular target. For Larotrectinib and its analogs, this is the kinase activity of TRKA, TRKB, and TRKC. In vitro kinase assays have demonstrated that Larotrectinib is a potent inhibitor of all three TRK family members with 50% inhibitory concentrations (IC50) in the low nanomolar range[1].
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Reference |
| Larotrectinib | 5 | 11 | 6 | [1] |
| Entrectinib | 1.7 | 0.4 | 1.0 | [2] |
Entrectinib, another TRK inhibitor, also demonstrates potent inhibition of the TRK kinase family. However, a key differentiator lies in their selectivity profiles. Larotrectinib is highly selective for TRK kinases, with minimal activity against a large panel of other kinases[1]. In contrast, Entrectinib is a multi-kinase inhibitor, also targeting ROS1 and ALK, which can contribute to a different side-effect profile[2].
Cellular Activity
The efficacy of a compound in biochemical assays must translate to activity in a cellular context. In cancer cell lines harboring NTRK fusions, Larotrectinib has been shown to inhibit cell growth and induce apoptosis at nanomolar concentrations[1].
| Cell Line | Cancer Type | NTRK Fusion | Larotrectinib IC50 (nM) | Reference |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | 2.8 | [5] |
| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | 1.9 | [5] |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 1.1 | [5] |
These studies confirm that the potent enzymatic inhibition observed in biochemical assays translates into a functional anti-proliferative effect in cancer cells driven by TRK fusions. Furthermore, studies on other derivatives, such as (2R,4S)-N-(2,5-difluorophenyl)-4-hydroxy-1-(2,2,2-trifluoroacetyl) pyrrolidine-2-carboxamide, have shown pro-apoptotic effects in hepatocellular carcinoma cell lines, suggesting a broader potential for this chemical scaffold[6][7].
In Vivo Efficacy: From Xenograft Models to Clinical Triumph
Successful in vitro performance is a prerequisite for advancing a compound to in vivo studies, which are critical for evaluating its efficacy, pharmacokinetics, and safety in a living organism.
Preclinical Animal Models
In vivo studies using patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, have been instrumental in demonstrating the anti-tumor activity of TRK inhibitors. Larotrectinib exhibited dose-dependent tumor growth inhibition in various xenograft models of NTRK fusion-positive cancers[1]. Similarly, Entrectinib has shown significant tumor growth inhibition in neuroblastoma xenograft models expressing TrkB[8]. These preclinical models provide the foundational evidence for advancing these compounds into clinical trials.
Clinical Performance and Comparison
The clinical development of Larotrectinib has been a landmark in oncology. In a pooled analysis of three clinical trials, Larotrectinib demonstrated an overall response rate of 79% in patients with TRK fusion-positive cancers, irrespective of tumor type or patient age[9].
| Parameter | Larotrectinib (n=153) | Entrectinib (n=54) | Reference |
| Overall Response Rate (ORR) | 79% | 57% | [2][9] |
| Complete Response (CR) | 16% | 7.4% | [2][9] |
| Median Duration of Response (mDOR) | Not Reached | 10.4 months | [2][9] |
| Median Progression-Free Survival (mPFS) | 25.8 months | 11.2 months | [9][10] |
While direct head-to-head trials are lacking, indirect comparisons of data from their respective clinical trials suggest a potential advantage for Larotrectinib in terms of clinical response and survival[10]. However, it is important to note the differences in the patient populations and trial designs.
Beyond TRK Inhibition: Exploring the Therapeutic Landscape of Difluorophenyl Pyrrolidines
While the 2-(2,5-difluorophenyl)pyrrolidine scaffold is most famously associated with TRK inhibition, research has explored its potential in other therapeutic areas. For instance, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer properties against triple-negative breast cancer, prostate cancer, and melanoma cell lines[11][12]. Additionally, novel pyrrolidine-derived thiosemicarbazones are being investigated as inhibitors of dihydrofolate reductase (DHFR), another important target in cancer therapy[13][14]. These studies highlight the versatility of the difluorophenyl pyrrolidine scaffold in medicinal chemistry.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro and in vivo assays used to evaluate compounds like those discussed in this guide.
In Vitro TRK Kinase Inhibition Assay
Objective: To determine the in vitro potency of a test compound against purified TRK kinases.
Methodology:
-
Reagents: Recombinant human TRKA, TRKB, and TRKC enzymes; a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1); ATP; kinase assay buffer; test compound at various concentrations; detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Incubate the TRK enzyme with serially diluted test compound in a 96-well plate. b. Initiate the kinase reaction by adding a mixture of the substrate and ATP. c. Allow the reaction to proceed for a defined time at a controlled temperature. d. Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value using a non-linear regression model.
Cell Viability (MTT) Assay
Objective: To assess the effect of a test compound on the viability of cancer cell lines.
Methodology:
-
Reagents: Cancer cell lines (e.g., those with known NTRK fusions); cell culture medium; test compound at various concentrations; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; solubilization solution (e.g., DMSO).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serially diluted test compound for a specified duration (e.g., 72 hours). c. Add MTT solution to each well and incubate to allow the formation of formazan crystals. d. Dissolve the formazan crystals with a solubilization solution. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells or patient-derived tumor fragments into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Data Analysis: Plot tumor growth curves for both groups and calculate the percentage of tumor growth inhibition (TGI).
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: TRK Signaling Pathway and Inhibition by Larotrectinib.
Caption: General Experimental Workflow for TRK Inhibitor Evaluation.
Conclusion and Future Directions
The 2-(2,5-difluorophenyl)pyrrolidine scaffold, exemplified by Larotrectinib, has proven to be a highly valuable framework for the development of potent and selective TRK inhibitors. The remarkable clinical success of Larotrectinib has validated TRK fusions as actionable oncogenic drivers and has ushered in a new era of tumor-agnostic therapies. While Larotrectinib has set a high bar, the field continues to evolve. The development of next-generation TRK inhibitors, such as Selitrectinib and Repotrectinib, aims to address acquired resistance mechanisms that can emerge during treatment[15]. Furthermore, the exploration of difluorophenyl pyrrolidine derivatives for other therapeutic targets continues to be an active area of research, promising new breakthroughs in the treatment of cancer and other diseases. The principles of rational drug design, guided by a deep understanding of in vitro and in vivo performance, will continue to drive the discovery of novel and effective therapies.
References
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Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. [Link]
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Safety of current treatment options for NTRK fusion-positive cancers. [Link]
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Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. [Link]
-
TRK Inhibitors Advance Rapidly in "Tumor-Agnostic" Paradigm. [Link]
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Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. [Link]
-
Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. [Link]
-
Does the Novel Class of (2R, 4S)-N-(2, 5-Difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide's Have Any Effect on Cell Viability and Apoptosis of Human Hepatocellular Carcinoma Cells? [Link]
-
Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of ERK Pathway Inhibitors. [Link]
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Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. [Link]
-
Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. [Link]
-
Larotrectinib for Solid Tumors With NTRK Gene Fusions. [Link]
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FDA approves larotrectinib for solid tumors with NTRK gene fusions. [Link]
-
Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. [Link]
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The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4- Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line. [Link]
-
Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy. [Link]
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Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model. [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]
-
Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1. [Link]
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Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. [Link]
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Exploration of 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate - KTU ePubl. [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
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Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. [Link]
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Zhonghan Biomedical Technology (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized. [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride
For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-(3,5-Difluorophenyl)pyrrolidine hydrochloride, a fluorinated heterocyclic compound. The protocols outlined here are synthesized from established safety data for analogous compounds and regulatory standards, ensuring a framework that is both scientifically sound and operationally practical.
The causality behind these procedures is rooted in the chemical nature of this compound. As a halogenated aromatic amine salt, its disposal requires careful consideration of its reactivity, potential for environmental harm, and the hazardous byproducts of its decomposition, such as hydrogen fluoride (HF) and hydrogen chloride (HCl) gases upon incineration[1]. This guide is designed to build your trust as a reliable source for laboratory safety by providing value that transcends the product itself.
Hazard Assessment and Personal Protective Equipment (PPE)
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[2][3][4].
-
Respiratory Irritation: May cause respiratory irritation[2][3][4].
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard. | Protects against accidental splashes of solutions or contact with the solid material, which can cause serious eye irritation[3][4]. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, Neoprene). A lab coat or chemical-resistant apron is also required. | Prevents skin contact, which can lead to irritation. Ensure gloves are regularly inspected for signs of degradation or puncture[1][3]. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | Minimizes inhalation of the compound, which can cause respiratory tract irritation[1][3]. A fume hood is the preferred engineering control[1]. |
Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a multi-step process that must be managed with precision to ensure safety and regulatory compliance. The following diagram illustrates the decision-making and operational flow for handling this chemical waste.
Caption: Decision-making and operational flow for the disposal of this compound.
Step-by-Step Disposal Protocol
-
Identify Waste Streams: Accurately identify all waste containing this compound. This includes:
-
Expired or unused pure compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Solutions containing the compound.
-
Spill cleanup materials.
-
-
Segregate as Halogenated Waste: Due to the presence of fluorine, this compound must be disposed of as halogenated organic waste. Use a designated, properly labeled hazardous waste container. Never mix halogenated and non-halogenated waste streams, as this can complicate the disposal process and increase costs[5].
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Ensure the label also includes the approximate concentration and accumulation start date.
-
Container Management: Keep the waste container securely sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents, acids, and bases[1].
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting cleanup, don the PPE outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a suitable disposal container. Avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to absorb the material[6].
-
Decontamination:
-
Once the bulk of the spill is removed, decontaminate the area. While specific deactivating agents for this compound are not documented, a general procedure for many chemical spills is effective.
-
Wipe the area with a cloth dampened with a mild detergent solution.
-
Follow with a water rinse, and then a final wipe with a solvent such as 70% ethanol or isopropanol.
-
All cleanup materials (absorbent pads, wipes, contaminated PPE) must be placed in the designated halogenated hazardous waste container[6].
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
Final Disposal and Regulatory Considerations
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility. The most common and effective method for destroying halogenated organic compounds is high-temperature incineration[7].
-
RCRA Regulations: As a halogenated organic compound, this chemical waste falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA). While not explicitly listed by name, its chemical properties would likely classify it as a hazardous waste. The EPA has designated certain spent halogenated solvents as hazardous waste (F-listed wastes), and the principles of this regulation extend to other halogenated organic materials[7][8].
-
Incineration Considerations: During high-temperature incineration, organic compounds are destroyed. However, the fluorine and chlorine atoms can form acidic gases, namely hydrogen fluoride (HF) and hydrogen chloride (HCl)[1]. Licensed hazardous waste incinerators are equipped with scrubbers and other pollution control devices to neutralize these acidic gases before they are released into the atmosphere.
Trust Through Diligence
Adherence to these disposal procedures is not merely a matter of regulatory compliance; it is a cornerstone of responsible scientific practice. By understanding the chemical nature of this compound and the rationale behind each step of its disposal, you contribute to a safer laboratory environment and the protection of our ecosystem. This commitment to the complete lifecycle of chemical management is what builds a foundation of trust and scientific integrity.
References
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GSRs. (n.d.). 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. Retrieved from [Link]
-
Lloyd Gray Whitehead Monroe Law Firm. (2024, April 1). EPA PROPOSES NEW RULE TO LIST SPECIFIC PFAS COMPOUNDS AS HAZARDOUS CONSTITUENTS UNDER RCRA. Retrieved from [Link]
-
ChemBK. (2024, April 9). (2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE-HCL. Retrieved from [Link]
-
LookChem. (n.d.). (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Retrieved from [Link]
-
Arnold & Porter. (2024, February 6). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Retrieved from [Link]
-
Enhesa. (2024, March 18). Proposals on the Definition of Hazardous Waste and PFAS as Hazardous Constituents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
LookChem. (n.d.). (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
